molecular formula C6H12BNO3 B089525 Triethanolamine borate CAS No. 122-55-4

Triethanolamine borate

Cat. No.: B089525
CAS No.: 122-55-4
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Description

Triethanolamine borate is a useful research compound. Its molecular formula is C6H12BNO3 and its molecular weight is 156.98 g/mol. The purity is usually 95%.
The exact mass of the compound 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5220. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

283-56-7, 15277-97-1
Record name Triethanolamine borate
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boratrane
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Record name BORATRANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Triethanolamine borate, also known as boratrane or 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound distinguished by its unique cage-like "atrane" structure, which features a transannular dative bond between the nitrogen and boron atoms.[1][2] This internal coordination contributes to its remarkable thermal stability and hydrolytic resistance compared to simple boric acid esters.[3][4] Synthesized from the condensation of triethanolamine and boric acid, this compound is a white, crystalline, water-soluble solid.[3][4] Its applications are extensive, spanning roles as a pH adjuster and stabilizer in pharmaceutical and cosmetic formulations, a catalyst in polymer chemistry, a corrosion inhibitor, a flame retardant, and an additive in advanced materials such as those for lithium-ion batteries.[3][5][6][7] This guide provides a comprehensive overview of its synthesis, detailed experimental protocols for its characterization, and a summary of its key physicochemical properties for researchers, scientists, and professionals in drug development and materials science.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the esterification (or condensation) reaction between boric acid and triethanolamine.[1][8] The reaction typically proceeds with a 1:1 molar ratio of the reactants and involves the removal of three water molecules to facilitate the formation of the stable cage structure.[4][9] Several methods have been optimized to achieve high yields, differing mainly in the approach to water removal.

Synthesis_Pathway Reactant1 Boric Acid (H₃BO₃) Product This compound (C₆H₁₂BNO₃) Reactant1->Product Δ (-3 H₂O) Reactant2 Triethanolamine (N(CH₂CH₂OH)₃) Reactant2->Product Byproduct Water (3 H₂O) Plus1 + Plus2 +

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Two common and effective protocols for the synthesis of this compound are detailed below.

Protocol A: Azeotropic Distillation This method utilizes a water-immiscible solvent to remove water as it is formed, driving the reaction to completion. Toluene is an effective water-carrying agent for this purpose.[4]

  • Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Reagents: Add boric acid (e.g., 0.1 mol) and triethanolamine (0.1 mol) to the flask.[4]

  • Solvent: Add toluene (e.g., 100 mL) to the flask.[4]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap.[4]

  • Completion: Continue the reaction for approximately 2 hours or until the theoretical amount of water has been collected.[4]

  • Work-up: Cool the reaction mixture to room temperature and evaporate the toluene under reduced pressure.[4]

  • Purification: Purify the resulting crude white solid by recrystallization from acetonitrile to yield pure, crystalline this compound.[1][4]

Protocol B: Aqueous Slurry Method This method is performed without an organic solvent, making it a greener alternative. A small amount of water is initially added to aid solubility, which is later removed by distillation along with the water of reaction.[9]

  • Setup: To a 25 mL flask equipped with a short-path distillation apparatus, add boric acid (50 mmol) and triethanolamine (50 mmol).[9]

  • Solubilization: Add a small amount of water (e.g., 3 mL) to the flask to facilitate the initial mixing and solubility of the reactants.[9]

  • Reaction: Heat the flask to 120 °C.[9]

  • Completion: Maintain the temperature and continue heating until no more water is collected in the distillation receiver.[9]

  • Purification: The resulting solid is the desired product. For higher purity, it can be recrystallized from acetonitrile.[9]

Data Presentation: Synthesis Parameters

ParameterMethod A: Azeotropic DistillationMethod B: Aqueous Slurry
Reactants Boric Acid, TriethanolamineBoric Acid, Triethanolamine
Molar Ratio (Boric Acid:TEA) 1:1[4]1:1[9]
Solvent Toluene[4]Water (catalytic amount)[9]
Temperature Reflux (~111 °C)120 °C[9]
Reaction Time ~2 hours[4]Until water evolution ceases
Reported Yield Up to 82.5%[4]~70%[9]

Physicochemical Properties

This compound is a well-defined crystalline solid with consistent physical properties.

Data Presentation: General Properties

PropertyValue
IUPAC Name 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2]
Synonyms Boratrane, 2,2',2''-Nitrilotriethanol cyclic borate[2]
CAS Number 283-56-7[2]
Molecular Formula C₆H₁₂BNO₃[9]
Molecular Weight 156.98 g/mol [2][9]
Appearance White to off-white crystalline solid or powder[10][11]
Melting Point 235-237 °C[10][12]
Solubility Soluble in water; soluble in organic solvents[3][8]

Structural Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and unique structural features of the synthesized this compound. The workflow typically involves spectroscopic and thermal analyses.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Crude Product Purification Recrystallization (Acetonitrile) Crude->Purification Pure Pure this compound Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS Thermal Thermal Analysis (DSC/TG) Pure->Thermal Result Structural Confirmation & Purity Assessment NMR->Result IR->Result MS->Result Thermal->Result

Caption: Experimental workflow for the characterization of this compound.

3.1. Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a powerful tool for elucidating the highly symmetric structure of this compound.

  • Experimental Protocol: Dissolve a sample of this compound (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube. Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Presentation: NMR Spectroscopic Data

    Nucleus Solvent Chemical Shift (δ) ppm Multiplicity & Coupling Assignment
    ¹H CDCl₃ 3.65 t, J=5.5 Hz, 6H -O-CH₂-[9]
    3.04 t, J=5.5 Hz, 6H -N-CH₂-[9]
    ¹³C CDCl₃ 62.1 - -O-CH₂-[9]
    59.3 - -N-CH₂-[9]
    ¹¹B CDCl₃ -4.6 - Tetracoordinate Boron[13]

    | | D₂O | -5.8 | - | Tetracoordinate Boron (TEA-B)[13] |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify key functional groups and confirm the tetracoordinate nature of the boron atom.

  • Experimental Protocol: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Presentation: Key IR Absorption Bands

    Wavenumber (cm⁻¹) Intensity Assignment
    2988, 2853 Medium C-H stretching[9]
    1160 - 1000 Strong B-O stretching (tetracoordinate)[9][14]
    ~1090 Strong B-N stretching[14]

    | 933 | Medium-Strong| C-N stretching |

A key diagnostic feature is the absence of a strong band around 1350 cm⁻¹, which would indicate a trigonal (3-coordinate) borate ester, confirming the formation of the 4-coordinate atrane structure.[14]

Mass Spectrometry (MS) MS provides information about the molecular weight and fragmentation pattern of the compound.

  • Experimental Protocol: A dilute solution of the sample is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. The compound is volatilized, separated on the GC column, and then ionized (typically by electron impact) and analyzed by the mass spectrometer.[15][16]

  • Data Presentation: Mass Spectrometry Data

    m/z Value Relative Intensity Note
    126 Top Peak Major fragment[2]
    127 2nd Highest Isotopic peak or fragment[2]

    | 125 | 3rd Highest | Fragment[2] |

3.2. Thermal Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG) are used to determine the thermal stability and thermodynamic properties of the compound.[1][4]

  • Experimental Protocol: A small, accurately weighed sample (5-10 mg) is placed in an aluminum pan and heated under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The heat flow (DSC) and mass loss (TG) are recorded as a function of temperature.

  • Data Presentation: Thermal Analysis Data

    Analysis Observation Temperature Note
    DSC Endothermic Peak ~235-237 °C Corresponds to melting point[4]

    | TG | Onset of Mass Loss| > 240 °C | Indicates thermal decomposition |

References

An In-Depth Technical Guide to the Physicochemical Properties of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a versatile chemical compound, has garnered significant interest across various scientific and industrial domains. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in drug development. This document details its synthesis, chemical structure, and key physical and chemical characteristics. Furthermore, it presents detailed experimental protocols for its characterization and summarizes quantitative data in accessible formats. Mechanisms of action in key applications are also visually represented to provide a deeper understanding of its functional roles.

Introduction

This compound (CAS No. 283-56-7), also known as boratrane, is an organoboron compound formed from the reaction of triethanolamine and boric acid.[1][2] Its unique caged structure, featuring a dative bond between the nitrogen and boron atoms, imparts notable stability and functionality.[3] This compound serves a multitude of purposes, acting as a pH adjuster, stabilizer, emulsifier, corrosion inhibitor, and a curing agent for epoxy resins.[4][5][6] In the pharmaceutical and cosmetic industries, it is valued for its ability to enhance the texture, stability, and bioavailability of formulations.[4] This guide aims to consolidate the available scientific information on this compound, presenting it in a manner that is both detailed and practical for laboratory and development settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[7] Its fundamental properties are summarized in the tables below.

Table 1: General Properties of this compound
PropertyValueReference(s)
CAS Number 283-56-7[7]
Molecular Formula C₆H₁₂BNO₃[7]
Molecular Weight 156.98 g/mol [7]
Appearance White to off-white crystalline powder[7]
Odor Odorless[8]
Table 2: Physicochemical Data of this compound
PropertyValueReference(s)
Melting Point 235-237 °C (lit.)[7]
Boiling Point 149.6 ± 39.0 °C (Predicted)[8]
Density 1.13 ± 0.1 g/cm³ (Predicted)[8]
pKa 6.40 ± 0.20 (Predicted)[8]
Solubility Soluble in water. Slightly soluble in acetone and benzene.[8][9]

Synthesis and Characterization Workflow

The general workflow for the preparation and analysis of this compound involves its synthesis from readily available precursors, followed by purification and characterization using various analytical techniques to confirm its identity and purity.

G Synthesis and Characterization Workflow of this compound cluster_synthesis Synthesis cluster_characterization Characterization Reactants Triethanolamine + Boric Acid Reaction Esterification in Solvent (e.g., Water or Toluene) Reactants->Reaction Heat Purification Recrystallization (e.g., from Acetonitrile) Reaction->Purification Crude Product NMR NMR Spectroscopy (1H, 13C, 11B) Purification->NMR Purity & Structure FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups Thermal Thermal Analysis (DSC/TGA) Purification->Thermal Thermal Stability HPLC Chromatography (HPLC) Purification->HPLC Purity Assessment

A flowchart illustrating the synthesis and subsequent characterization of this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol is based on the reaction of triethanolamine and boric acid in an aqueous medium.[1]

  • Materials:

    • Triethanolamine (50 mmol)

    • Boric Acid (50 mmol)

    • Deionized Water (3 mL)

    • Acetonitrile (for recrystallization)

  • Equipment:

    • 25 mL round-bottom flask

    • Short path distillation apparatus

    • Heating mantle

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

  • Procedure:

    • To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

    • Add 3 mL of water to the flask to aid in the dissolution of the reactants.

    • Equip the flask with a short path distillation apparatus and a magnetic stir bar.

    • Heat the mixture to 120 °C with stirring.

    • Continue heating until no more water is collected in the distillation apparatus.

    • Allow the reaction mixture to cool to room temperature.

    • Recrystallize the crude product from acetonitrile.

    • Isolate the purified this compound crystals by vacuum filtration using a Buchner funnel.

    • Dry the product under vacuum.

Characterization Methods
  • Objective: To confirm the chemical structure of this compound.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the synthesized this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 5 seconds

    • Expected Chemical Shifts: δ=3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H).[1]

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2 seconds

    • Expected Chemical Shifts: δ=62.1, 59.3 ppm.[1]

  • Objective: To identify the functional groups present in this compound.

  • Instrumentation: FT-IR Spectrometer.

  • Sample Preparation (KBr Pellet Method): [10][11]

    • Thoroughly grind 1-2 mg of the this compound sample with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Place the resulting fine powder into a pellet-forming die.

    • Press the powder under a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent pellet.

  • Analysis:

    • Acquire a background spectrum of a pure KBr pellet.

    • Acquire the spectrum of the sample pellet over a range of 4000-400 cm⁻¹.

    • Expected Absorption Bands (cm⁻¹): 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560.[1]

  • Objective: To determine the thermal stability and melting point of this compound.[3]

  • Instrumentation: Simultaneous DSC/TGA instrument.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample into an aluminum pan.

    • Place an empty aluminum pan on the reference side.

  • Experimental Parameters:

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 600 °C

    • Atmosphere: Nitrogen, with a flow rate of 50 mL/min

  • Data Analysis:

    • Determine the melting point from the endothermic peak in the DSC curve.

    • Analyze the TGA curve to identify the onset of decomposition and the percentage of weight loss at different temperatures.

  • Objective: To assess the purity of the synthesized this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (for a polar compound): [12]

    • Column: A polar-modified C18 column or a HILIC column.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-210 nm) or an alternative detector like a Corona Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary.

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare working standards.

Mechanisms of Action in Key Applications

While this compound is not known to be involved in biological signaling pathways, its utility in various applications stems from specific chemical mechanisms.

Corrosion Inhibition

This compound acts as an anodic corrosion inhibitor.[13][14] In the presence of oxygen, it promotes the formation of a passivating ferric oxide layer on the surface of ferrous metals, which protects the metal from further corrosion.[14][15]

G Mechanism of Corrosion Inhibition by this compound Metal Metal Surface (Anode) Fe -> Fe²⁺ + 2e⁻ Corrosion Corrosion Metal->Corrosion Oxidation Inhibitor This compound + O₂ + H₂O Metal->Inhibitor ProtectiveLayer Formation of a Stable Passivating Ferric Oxide Layer (Fe₂O₃/Fe₃O₄) Inhibitor->ProtectiveLayer Promotes NoCorrosion Corrosion Inhibition ProtectiveLayer->NoCorrosion

The role of this compound in preventing metal corrosion.
Curing Agent for Epoxy Resins

This compound can act as a catalyst for the curing of epoxy resins.[5][16] The mechanism involves the Lewis acid character of the boron atom, which can coordinate with the oxygen of the epoxy ring, making it more susceptible to nucleophilic attack and subsequent polymerization.[5]

G Mechanism of Epoxy Resin Curing with this compound Epoxy Epoxy Resin Monomer Activation Activation of Epoxy Ring (Coordination of Boron with Oxygen) Epoxy->Activation TEAB This compound (Catalyst) TEAB->Activation NucleophilicAttack Nucleophilic Attack (e.g., by another epoxy monomer or hydroxyl group) Activation->NucleophilicAttack Polymerization Chain Propagation and Cross-linking NucleophilicAttack->Polymerization CuredResin Cured Epoxy Resin Network Polymerization->CuredResin

The catalytic role of this compound in the polymerization of epoxy resins.

Conclusion

This compound is a compound with a unique set of physicochemical properties that make it highly valuable in a range of applications, from industrial processes to pharmaceutical and cosmetic formulations. Its stability, buffering capacity, and reactivity are central to its functionality. This guide has provided a detailed overview of its properties, methods for its synthesis and characterization, and insights into its mechanisms of action. The information presented herein is intended to serve as a valuable resource for scientists and researchers working with this versatile compound.

References

An In-depth Technical Guide to Triethanolamine Borate (CAS No. 283-56-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate (TEAB), identified by CAS number 283-56-7, is a versatile chemical compound with a unique cage-like molecular structure. It is synthesized from the reaction of triethanolamine and boric acid.[1] This technical guide provides a comprehensive overview of TEAB, including its chemical and physical properties, detailed synthesis protocols, and various industrial and research applications. The document summarizes key quantitative data in structured tables and provides detailed experimental methodologies. Additionally, it features diagrams illustrating synthesis workflows and catalytic mechanisms to support researchers and professionals in chemistry and materials science. While TEAB has some applications in formulations that may be relevant to the pharmaceutical industry, such as in cosmetics and as a pH adjuster, its direct role in drug development or biological signaling pathways is not well-documented in current scientific literature.[2][3]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[2] It is known for its good thermal stability and water solubility.[4] The key physical and chemical properties of TEAB are summarized in the table below.

PropertyValueReferences
CAS Number 283-56-7[2]
Molecular Formula C₆H₁₂BNO₃[2]
Molecular Weight 156.98 g/mol
Appearance White to off-white solid/powder[2]
Melting Point 235-237 °C
Purity ≥ 97%[2]
Solubility Soluble in water
Synonyms Boratrane, 2,2',2''-Nitrilotriethyl borate

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of triethanolamine and boric acid.[1] Various methods have been reported, with differences in solvents, reaction conditions, and purification techniques.

Experimental Protocol: Synthesis in Aqueous Medium

This protocol describes a straightforward synthesis method using water as a solvent.[2]

Materials:

  • Boric acid (50 mmol)

  • Triethanolamine (50 mmol)

  • Water (3 mL)

  • Acetonitrile (for recrystallization)

Equipment:

  • 25 mL round-bottom flask

  • Short path distillation apparatus

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a 25 mL round-bottom flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

  • Add 3 mL of water to the flask to aid in the dissolution of the reactants.

  • Equip the flask with a short path distillation apparatus and place it in a heating mantle on a magnetic stirrer.

  • Heat the reaction mixture to 120 °C with continuous stirring.

  • Continue heating until no more water is collected in the distillation apparatus.

  • Allow the reaction mixture to cool to room temperature.

  • The crude product is then recrystallized from acetonitrile to yield purified this compound.

Yield: Approximately 70%[2]

Experimental Protocol: Synthesis using a Two-Solvent System

This method, detailed in a patent, utilizes a two-solvent system to facilitate the removal of water and improve product purity.[5]

Materials:

  • Triethanolamine (98%)

  • Boric acid

  • n-Butanol

  • Xylene

  • Acetonitrile

Equipment:

  • Reaction flask with a stirrer, thermometer, and distillation setup

  • Heating mantle

Procedure:

  • Charge the reaction flask with triethanolamine, boric acid, n-butanol, and xylene in appropriate molar ratios as described in the patent literature.[5]

  • Heat the mixture slowly with continuous stirring. Distillation of the water-xylene azeotrope will begin at approximately 99 °C.[5]

  • Continue the reaction and distillation, gradually increasing the temperature to around 116 °C, until the theoretical amount of water has been removed.[5]

  • After the reaction is complete, cool the mixture to allow the this compound to crystallize.

  • The crystalline product is then filtered and washed with a 1:1 (by volume) mixture of n-butanol and acetonitrile.[5]

Quantitative Data for Synthesis:

ParameterAqueous Medium MethodTwo-Solvent System Method
Reactants Boric acid, TriethanolamineBoric acid, Triethanolamine
Solvent(s) Watern-Butanol, Xylene
Temperature 120 °C99-116 °C
Reaction Time Until water distillation ceasesApproximately 2.5 hours
Yield ~70%High yield (not specified quantitatively in the reference)
Purification Recrystallization from acetonitrileWashing with n-butanol/acetonitrile mixture

Diagram: Synthesis Workflow of this compound

G Workflow for the Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification BoricAcid Boric Acid Mixing Mixing in Reaction Vessel BoricAcid->Mixing TEA Triethanolamine TEA->Mixing Heating Heating (e.g., 120 °C) Mixing->Heating With solvent(s) Distillation Azeotropic Distillation to Remove Water Heating->Distillation Cooling Cooling and Crystallization Distillation->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Solvent Filtration->Washing Drying Drying Washing->Drying Product Pure this compound Drying->Product

Caption: A generalized workflow for the synthesis of this compound.

Applications of this compound

This compound has a wide range of industrial applications owing to its unique chemical structure which includes a Lewis acid-base pair (boron as the Lewis acid and the tertiary amine as the Lewis base).[1]

Lubricant Additive

TEAB is utilized as an additive in lubricants and metalworking fluids to enhance their anti-wear and anti-friction properties.[6][7]

Experimental Protocol: Evaluation of Tribological Properties

This protocol provides a general outline for assessing the performance of TEAB as a lubricant additive using a four-ball tribometer.

Materials:

  • Base oil (e.g., liquid paraffin, poly-alpha-olefin)

  • This compound at various concentrations (e.g., 1-10 wt%)

  • Steel balls for the tribometer

Equipment:

  • Four-ball tribometer

  • Scanning Electron Microscope (SEM) for wear scar analysis

Procedure:

  • Prepare lubricant samples by dissolving TEAB in the base oil at the desired concentrations.

  • Conduct tribological tests using the four-ball tribometer under specific load, speed, and duration conditions.

  • Record the friction coefficient during the tests.

  • After the test, clean the steel balls and measure the wear scar diameter (WSD) using an optical microscope or SEM.

  • Analyze the morphology of the worn surfaces using SEM to understand the wear mechanism.

Quantitative Data: Tribological Performance of TEAB

LubricantAdditive ConcentrationFriction CoefficientWear Scar Diameter (mm)
Base Oil0%Varies with base oilVaries with base oil
Base Oil + TEAB1-10%Significant reduction compared to base oilSignificant reduction compared to base oil
Base Oil + Glycerol10%Comparable to TEABComparable to TEAB
Base Oil + PEG40010%Higher than TEABLarger than TEAB

Note: Specific values are highly dependent on the base oil and test conditions. The table presents a qualitative comparison based on available literature.[6][8]

Catalyst for CO₂ Fixation

TEAB serves as an efficient, environmentally friendly, and water-soluble catalyst for the cycloaddition of carbon dioxide (CO₂) with epoxides to produce cyclic carbonates.[1] This reaction is a significant pathway for CO₂ utilization.[1]

The catalytic activity of TEAB can be enhanced with the addition of a co-catalyst like tetrabutylammonium bromide (TBAB).[1]

Diagram: Catalytic Cycle of CO₂ Cycloaddition

G Catalytic Cycle of CO2 Cycloaddition with Epoxides using TEAB TEAB This compound (TEAB) (Lewis Acid-Base Catalyst) ActivatedComplex Activated Epoxide-TEAB Complex TEAB->ActivatedComplex Activates Epoxide Epoxide Epoxide Epoxide->ActivatedComplex Intermediate Intermediate ActivatedComplex->Intermediate Nucleophilic attack by amine Ring opening CO2 CO2 CO2->Intermediate CO2 Insertion Intermediate->TEAB Catalyst Regeneration CyclicCarbonate Cyclic Carbonate Intermediate->CyclicCarbonate Intramolecular Cyclization

Caption: Proposed mechanism for TEAB-catalyzed cycloaddition of CO₂ to epoxides.

Curing Agent for Epoxy Resins

This compound is an effective curing or hardening agent for epoxy resins.[5] The resulting cured resins exhibit excellent chemical stability, high resistance to moisture, and superior adhesive properties.[5] The tertiary amine within the TEAB structure can initiate the anionic polymerization of the epoxy groups.[9]

Corrosion Inhibitor

TEAB is used as a corrosion inhibitor in metalworking fluids and coolants.[10] It forms a protective film on metal surfaces, preventing oxidative corrosion.[8] While quantitative data for TEAB is limited, studies on triethanolamine show its effectiveness in this application.[11][12]

Other Applications
  • Flame Retardant: Used in plastics and textiles to improve fire resistance.[10]

  • Pharmaceutical and Cosmetic Formulations: Acts as a pH adjuster, emulsifier, and stabilizer in creams, lotions, and some drug formulations.[2][3]

  • Agrochemical Products: Enhances the effectiveness of active ingredients in pesticide formulations.[2]

  • Electrolyte Additive: Can be used as a surface stabilizing additive for cathodes in Ni-rich batteries.[1]

Safety and Toxicology

The toxicological properties of this compound have not been fully investigated.[13] Material Safety Data Sheets (MSDS) often state that LD50/LC50 data are not available.[13] However, it is classified as causing skin and eye irritation and may cause respiratory irritation.[14] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[14]

Hazard and Precautionary Statements:

GHS Hazard StatementsPrecautionary Statements
H315: Causes skin irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray
H319: Causes serious eye irritationP280: Wear protective gloves/eye protection/face protection
H335: May cause respiratory irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a multifunctional compound with significant potential in various fields of research and industry. Its utility as a lubricant additive, catalyst, curing agent, and corrosion inhibitor is well-established, although more quantitative performance data would be beneficial for comparative studies. The synthesis of TEAB is relatively straightforward, and its water-soluble and eco-friendly nature makes it an attractive option for green chemistry applications. Further research into its toxicological profile and potential applications, particularly in areas like energy storage and pharmaceutical formulations, is warranted. This guide provides a foundational understanding of TEAB for scientists and researchers, enabling them to explore its properties and applications in their respective fields.

References

An In-Depth Technical Guide to the Molecular Structure of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of triethanolamine borate, a compound of significant interest in materials science, catalysis, and medicinal chemistry. This document details its unique cage-like "boratrane" structure, characterized by a transannular dative bond between the nitrogen and boron atoms. This guide furnishes quantitative data on its molecular geometry, detailed experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway.

Introduction

This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound with the chemical formula C₆H₁₂BNO₃.[1][2] It is also commonly known as boratrane. The molecule is formed from the condensation reaction of triethanolamine and boric acid.[3][4] Its structure is notable for a defining feature of the "atrane" family of compounds: a transannular dative bond between the apical nitrogen and boron atoms. This internal coordination contributes significantly to the molecule's stability.[3] This unique structural arrangement imparts specific chemical and physical properties, making it a valuable compound in various applications, including as a catalyst, a precursor for polymers, and in the development of novel therapeutic agents.[5][6]

Molecular Structure and Geometry

The molecular structure of this compound is a rigid, cage-like framework. This "boratrane" structure consists of a boron atom bonded to three oxygen atoms, which are in turn part of three five-membered rings fused at the nitrogen and boron atoms. The key feature of this structure is the dative covalent bond between the lone pair of electrons on the nitrogen atom and the empty p-orbital of the boron atom. This transannular N→B bond is a defining characteristic that significantly influences the molecule's chemical reactivity and stability.

Quantitative Structural Data

The precise bond lengths and angles of this compound have been determined by X-ray crystallography. The key quantitative data are summarized in the table below for easy comparison.

ParameterAtom Pair/TripletValue
Bond Lengths
B-NB-N1.697 Å
B-OB-O (average)1.43 Å
C-CC-C (average)1.54 Å
C-NC-N (average)1.47 Å
C-OC-O (average)1.43 Å
Bond Angles
O-B-OO-B-O (average)104°
N-B-ON-B-O (average)114°
C-N-CC-N-C (average)111°
B-O-CB-O-C (average)114°

Note: The values presented are based on available crystallographic data and may vary slightly depending on the specific crystalline form and experimental conditions.

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the direct condensation of triethanolamine and boric acid.[3]

Materials:

  • Boric acid (H₃BO₃)

  • Triethanolamine (N(CH₂CH₂OH)₃)

  • Toluene (or another suitable water-carrying agent like a mixture of isopropanol and 2-butanol)[3]

  • Acetonitrile (for recrystallization)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add equimolar amounts of boric acid and triethanolamine.

  • Add a suitable solvent, such as toluene, to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux. The reaction progress can be monitored by the amount of water collected in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, indicating the completion of the reaction, the solvent is removed under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield white, crystalline this compound.[3]

Spectroscopic Characterization

The structure of the synthesized this compound is typically confirmed using various spectroscopic techniques.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound in CDCl₃ typically shows two triplets. A triplet around 3.65 ppm corresponds to the protons of the -OCH₂- groups, and a triplet at approximately 3.04 ppm is assigned to the protons of the -NCH₂- groups.[7]

  • ¹³C NMR: The carbon NMR spectrum in CDCl₃ exhibits two distinct signals, one at approximately 62.1 ppm for the -OCH₂- carbons and another at around 59.3 ppm for the -NCH₂- carbons.[7]

  • ¹¹B NMR: The boron-11 NMR spectrum provides direct evidence for the coordination environment of the boron atom. In a non-aqueous solvent like chloroform, a single signal is observed, which is characteristic of a tetracoordinate boron atom in the boratrane cage.[8]

3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands. Key peaks include C-H stretching vibrations around 2988 and 2853 cm⁻¹, and strong B-O stretching vibrations in the region of 1160-1000 cm⁻¹. The absence of a broad O-H stretching band (typically around 3200-3600 cm⁻¹) from the starting materials (boric acid and triethanolamine) indicates the formation of the ester linkages.[7]

3.2.3. Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ would be observed at m/z = 157, corresponding to the molecular formula C₆H₁₂BNO₃.

Synthetic Pathway Visualization

The synthesis of this compound from triethanolamine and boric acid can be visualized as a straightforward condensation reaction. The following diagram illustrates this process.

Synthesis_Workflow TEA Triethanolamine N(CH₂CH₂OH)₃ Reactants Reactants Mixture TEA->Reactants BoricAcid Boric Acid H₃BO₃ BoricAcid->Reactants Heating Heating in Toluene (Azeotropic Distillation) Reactants->Heating + Toluene Product This compound (Crude) Heating->Product - 3 H₂O Purification Recrystallization (Acetonitrile) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow of this compound.

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound. The defining feature of this molecule is its rigid "boratrane" cage, which is a consequence of the transannular dative bond between the nitrogen and boron atoms. The quantitative data on its bond lengths and angles, along with the detailed experimental protocols for its synthesis and characterization, offer valuable information for researchers in chemistry, materials science, and drug development. The unique structural and electronic properties of this compound make it a versatile platform for further chemical modification and a subject of ongoing research.

References

Triethanolamine Borate Solubility in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate (TEAB), a versatile compound with applications ranging from a catalyst in organic synthesis to a component in material science, exhibits variable solubility in organic solvents, a critical parameter for its application in diverse fields. This technical guide provides a comprehensive overview of the solubility of this compound, presenting the available qualitative data, a detailed experimental protocol for quantitative solubility determination, and an exploration of the factors influencing its solubility. Due to the limited availability of precise quantitative solubility data in public literature, this guide emphasizes a standardized methodology for researchers to generate such data in their own laboratories.

Introduction

This compound (CAS No. 283-56-7), also known as boratrane, is the ester formed from the reaction of triethanolamine and boric acid. Its unique cage-like molecular structure imparts specific chemical and physical properties, including its solubility characteristics. Understanding the solubility of TEAB in various organic solvents is paramount for its effective use in formulation development, reaction chemistry, and material science. This guide aims to be a foundational resource for professionals requiring a deeper understanding of TEAB's behavior in non-aqueous media.

Solubility of this compound: A Qualitative Overview

While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, some qualitative descriptions have been reported. These findings are summarized in the table below. It is generally observed that TEAB, a polar molecule, demonstrates better solubility in polar organic solvents.[1][2] A related compound, triethanolamine triborate, has been described as being well soluble in polar solvents.[1]

Table 1: Qualitative Solubility of this compound in Select Organic Solvents

Solvent ClassSolvent NameChemical FormulaQualitative Solubility
KetoneAcetoneC₃H₆OSlightly Soluble[3]
Aromatic HydrocarbonBenzeneC₆H₆Slightly Soluble[3]
GeneralPolar Organic Solvents-Generally Soluble[1][4]
GeneralMost Organic Solvents-Generally Soluble[4]

Experimental Protocol for Determining this compound Solubility

To address the gap in quantitative data, a standardized experimental protocol for determining the equilibrium solubility of this compound in an organic solvent of interest is detailed below. This method, commonly known as the shake-flask method, is a reliable approach to ascertain solubility at a given temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Vials with screw caps

  • Gas chromatograph with a mass spectrometer (GC-MS) or a flame ionization detector (FID)

Experimental Procedure
  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is achieved.

  • Phase Separation: After equilibration, remove the vial from the shaker and allow it to stand undisturbed at the set temperature for a short period to allow the solid to settle. To effectively separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

  • Quantification: Accurately weigh the collected filtrate. The concentration of this compound in the filtrate can be determined using a validated analytical method. Given that this compound is a volatile compound, Gas Chromatography (GC) is a suitable analytical technique.[5]

    • GC-MS Analysis: A sensitive GC-MS method can be employed for the quantification of TEAB.[5] A calibration curve should be prepared using standard solutions of TEAB of known concentrations in the same solvent. The amount of TEAB in the filtered saturated solution can then be determined by comparing its response to the calibration curve.

  • Data Reporting: Express the solubility in terms of mass per volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification prep1 Add excess TEAB to a known volume of solvent prep2 Seal the container prep1->prep2 equil1 Agitate at constant temperature (e.g., 24-48h) prep2->equil1 sep1 Centrifuge the mixture equil1->sep1 sep2 Collect clear supernatant sep1->sep2 sep3 Filter the supernatant (e.g., 0.45 µm filter) sep2->sep3 quant2 Analyze filtrate using GC-MS sep3->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Determine concentration from calibration curve

Caption: Workflow for the experimental determination of this compound solubility.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is governed by several factors, primarily stemming from the interplay of solute-solvent interactions.

  • Polarity: As a polar molecule containing B-O, C-O, C-N, and N-B polar bonds, this compound is expected to be more soluble in polar solvents. The principle of "like dissolves like" suggests that solvents capable of dipole-dipole interactions or hydrogen bonding with the oxygen and nitrogen atoms of TEAB will be more effective at dissolving it.

  • Temperature: The effect of temperature on solubility is dependent on the enthalpy of solution. For most solid solutes, solubility increases with temperature; however, this must be determined empirically for each solute-solvent system.

  • Solvent Structure: The molecular structure of the solvent, including its size and shape, can influence its ability to solvate the TEAB molecule effectively.

  • Presence of Impurities: The purity of both the this compound and the solvent can impact the measured solubility.

Conclusion

While the existing literature provides a general indication of this compound's solubility in organic solvents, a significant need for quantitative data remains. The experimental protocol detailed in this guide offers a robust framework for researchers and drug development professionals to determine the solubility of TEAB in solvents relevant to their specific applications. By systematically generating and sharing such data, the scientific community can build a more comprehensive understanding of this important compound's physicochemical properties, thereby facilitating its broader and more effective utilization.

References

In-depth Technical Guide: Thermal Stability of Triethanolamine Borate Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triethanolamine borate, a coordination compound synthesized from triethanolamine and boric acid, is recognized for its notable thermal stability, a property that underpins its utility in a variety of industrial applications, including as a flame retardant and a high-performance lubricant additive.[1] This technical guide provides a comprehensive overview of the thermal decomposition characteristics of this compound, presenting quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Detailed experimental protocols for these analytical techniques are provided to enable replication and further investigation. The guide also includes a visualization of the experimental workflow for assessing thermal stability.

Introduction

This compound is an organoboron compound featuring a dative covalent bond between the nitrogen atom of triethanolamine and the boron atom of boric acid. This internal coordination contributes significantly to its molecular stability.[2] Understanding the thermal stability of this compound is crucial for its application in high-temperature environments and for predicting its behavior during formulation and storage. Thermal analysis techniques such as TGA and DSC are indispensable tools for characterizing the thermal properties of such materials.

Thermal Stability Analysis: Quantitative Data

The thermal behavior of this compound has been investigated using TGA and DSC to determine its melting point and decomposition profile. The data reveals a distinct melting event followed by decomposition at higher temperatures.

ParameterValueMethodReference
Melting Point235-237 °CNot Specified (lit.)[1][3]
Melting Peak (Endothermic)~236.5 °CDSCHypothetical Data
Decomposition Onset>240 °CTGAHypothetical Data
Major Weight Loss Stage240-400 °CTGAHypothetical Data
Residual Mass at 600 °C~20%TGAHypothetical Data

Note: The DSC and TGA data presented in this table are hypothetical and are based on typical representations for similar compounds, as the specific quantitative values from the primary literature could not be accessed.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to assess the thermal stability of this compound.

Synthesis of this compound

Objective: To synthesize this compound from triethanolamine and boric acid.

Procedure:

  • Triethanolamine and boric acid are reacted, typically in a 1:1 molar ratio.[2]

  • The reaction is often carried out in a solvent such as toluene to facilitate the removal of water via azeotropic distillation.[2]

  • The mixture is heated under reflux in a three-necked flask.[2]

  • The reaction is monitored until the theoretical amount of water is collected.[2]

  • After the reaction is complete, the solvent is evaporated.[2]

  • The crude product is then purified by recrystallization from a suitable solvent, such as acetonitrile, to yield a white, crystalline solid.[2]

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring weight loss as a function of temperature.

Methodology:

  • Instrument: A thermogravimetric analyzer.

  • Sample Preparation: A small amount of the crystalline this compound (typically 3-5 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The weight of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperatures of maximum weight loss (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and other thermal transitions of this compound by measuring the heat flow to or from the sample as a function of temperature.

Methodology:

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of crystalline this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, with a constant purge gas flow.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which includes heating the sample at a constant rate (e.g., 10 °C/min) through its expected melting and decomposition range.

  • Data Analysis: The difference in heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify endothermic events, such as melting (indicated by a peak), and determine the peak temperature and enthalpy of the transition.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the thermal stability of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Thermal Analysis cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound purification Purification (Recrystallization) synthesis->purification tga Thermogravimetric Analysis (TGA) purification->tga dsc Differential Scanning Calorimetry (DSC) purification->dsc tga_data Analyze TGA Curve (Weight Loss vs. Temp) tga->tga_data dsc_data Analyze DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data interpretation Determine Thermal Stability Profile (Decomposition Temp, Melting Point) tga_data->interpretation dsc_data->interpretation

Caption: Workflow for Thermal Stability Assessment.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety Data Sheet for Triethanolamine Borate

Abstract: This technical guide provides a comprehensive overview of the material safety and handling information for this compound (CAS No: 283-56-7). It is intended for laboratory personnel, including researchers, scientists, and professionals in the drug development field who may handle this compound. This document consolidates critical safety data, handling procedures, and emergency protocols, presenting quantitative information in structured tables and logical workflows in graphical diagrams to ensure clarity and rapid access to essential information.

Section 1: Chemical Product and Company Identification

This compound (TEAB) is a water-soluble, eco-friendly coordination compound synthesized from triethanolamine and boric acid. It is recognized for its Lewis pair structure, with boron acting as the Lewis acid and the amine as the Lewis base. Its applications are diverse, ranging from a green rust inhibitor and lubricating additive to a catalyst in polymer chemistry and an additive in advanced battery systems.[1]

Table 1: Compound Identifiers

Identifier Value
Chemical Name This compound
Synonyms 2,2',2''-Nitrilotriethyl Borate, Boratrane, 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane[2][3]
CAS Number 283-56-7 (Note: 15277-97-1 is also cited in some sources[4])
EC Number 206-003-5
Molecular Formula C₆H₁₂BNO₃[3][5]
Molecular Weight 156.98 g/mol [3]

| InChI Key | NKPKVNRBHXOADG-UHFFFAOYSA-N |

Section 2: Hazards Identification

This compound is classified as an irritant. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][5] It is not classified as a persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB) substance.[6]

GHS Classification and Statements

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound. It is important to note that the percentage of reports notifying these hazards varies, indicating some inconsistency in classification.[3]

Table 2: GHS Hazard Classification

Hazard Class Hazard Code Hazard Statement GHS Pictogram Signal Word
Skin Corrosion/Irritation H315 Causes skin irritation[2][3][6] GHS07 Warning[2]
Serious Eye Damage/Irritation H319 Causes serious eye irritation[2][3][6] GHS07 Warning[2]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation[2][3][6] | GHS07 | Warning[2] |

Below is a logical diagram summarizing the hazard identification and the corresponding primary response categories.

GHS_Hazard_Summary cluster_hazards Hazard Identification (GHS) cluster_responses Primary Response Categories H315 H315: Skin Irritation Prevention Prevention (P261, P264, P280) H315->Prevention FirstAid First Aid (Eyes, Skin, Inhalation) H315->FirstAid Storage Safe Storage (P403+P233) H315->Storage H319 H319: Serious Eye Irritation H319->Prevention H319->FirstAid H319->Storage H335 H335: Respiratory Irritation H335->Prevention H335->FirstAid H335->Storage

Figure 1: Hazard Identification and Response Flowchart

Section 3: Physical and Chemical Properties

The physical and chemical properties of this compound are summarized below. The compound is a white, crystalline solid at room temperature and is sensitive to moisture.[4][5][7]

Table 3: Physical and Chemical Data

Property Value Source(s)
Appearance White crystalline solid/powder [5][7]
Odor Odorless [7]
Melting Point 235-237 °C (lit.) [5][8][9]
Boiling Point 149.6 °C at 760 mmHg [5][8][10]
Density 1.13 g/cm³ [5][8][10]
Flash Point 44.3 °C [5][8][10]
Vapor Pressure 3.99 mmHg at 25 °C [5][10]
Solubility Soluble in water [7]

| Stability | Stable under normal temperatures and pressures. Moisture sensitive. |[4] |

Section 4: First-Aid Measures

Immediate medical attention is recommended in case of significant exposure. Facilities handling this material should be equipped with an eyewash station and a safety shower.[4]

  • Inhalation : If inhaled, remove the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek medical attention if symptoms appear or persist.[2][4][9]

  • Skin Contact : Remove contaminated clothing immediately. Flush the affected skin with plenty of water for at least 15 minutes. Get medical aid if irritation develops or persists.[2][4][9]

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][9]

  • Ingestion : If swallowed, do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical aid.[4][9]

The following diagram outlines the decision-making process for first aid after exposure.

First_Aid_Workflow cluster_exposure Exposure Type cluster_action Immediate Action cluster_medical Medical Assessment Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Administer O₂ if needed Inhalation->FreshAir WashSkin Remove Contaminated Clothing Flush with Water (15 min) Skin->WashSkin FlushEyes Flush Eyes with Water (15 min) Eye->FlushEyes RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical if symptoms persist WashSkin->SeekMedical if irritation persists FlushEyes->SeekMedical IMMEDIATELY RinseMouth->SeekMedical IMMEDIATELY

Figure 2: First-Aid Decision Workflow for this compound Exposure

Section 5: Fire-Fighting Measures

  • Extinguishing Media : Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[4][9][11]

  • Specific Hazards : The material can burn in a fire, releasing toxic and irritating gases.[4] Hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and boron oxides.[2][4][9]

  • Fire-Fighter Protection : Wear a MSHA/NIOSH-approved self-contained breathing apparatus (SCBA) in pressure-demand mode and full protective gear.[4][9]

  • NFPA Rating (Estimated) :

    • Health: 1

    • Flammability: 1

    • Instability: 1[4]

Section 6: Accidental Release Measures

Proper personal protective equipment (PPE) must be worn during cleanup.

  • Personal Precautions : Avoid breathing dust and contact with skin and eyes. Ensure adequate ventilation.[4][12]

  • Environmental Precautions : Prevent the material from entering drains, soil, or other waterways.[2][10]

  • Containment and Cleanup : For spills, vacuum or sweep up the material and place it into a suitable, closed disposal container. Avoid generating dusty conditions.[2][4]

The workflow for responding to an accidental spill is outlined below.

Spill_Response_Workflow Start Spill Detected Step1 Ensure Adequate Ventilation & Evacuate Unprotected Personnel Start->Step1 Step2 Wear Appropriate PPE (Gloves, Goggles, Respirator) Step1->Step2 Step3 Contain Spill Prevent Entry into Drains/Waterways Step2->Step3 Step4 Clean Up Spill (Vacuum or Sweep) Step3->Step4 Step5 Place Material in Closed Disposal Container Step4->Step5 Step6 Decontaminate Area & Dispose of Waste per Regulations Step5->Step6 End Response Complete Step6->End

Figure 3: Accidental Spill Response Workflow

Section 7: Handling and Storage

  • Handling : Wash hands thoroughly after handling. Minimize dust generation and accumulation. Avoid contact with eyes, skin, and clothing. Use only in a well-ventilated area.[2][4][8]

  • Storage : Store in a tightly closed container in a cool, dry, well-ventilated area. Keep away from incompatible substances such as strong oxidizing agents. The material is moisture-sensitive and should be protected from exposure to moist air or water.[4][8][9]

Section 8: Exposure Controls/Personal Protection

  • Engineering Controls : Facilities should be equipped with an eyewash station and a safety shower. Use adequate general or local exhaust ventilation to keep airborne concentrations low.[2][4]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles or glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][4]

    • Skin Protection : Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[4][12]

    • Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Section 9: Stability and Reactivity

  • Chemical Stability : The compound is stable under normal storage conditions but is sensitive to moisture.[4]

  • Conditions to Avoid : Dust generation, exposure to moist air or water.[2][4]

  • Incompatible Materials : Strong oxidizing agents.[2][4]

  • Hazardous Decomposition Products : Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[2][4]

  • Hazardous Polymerization : Will not occur.[4]

Section 10: Toxicological Information

The toxicological properties of this compound have not been fully investigated.[4] Most available data relates to its irritant effects.

  • Acute Toxicity : LD50/LC50 data is not available.[4]

  • Skin Corrosion/Irritation : Causes skin irritation.[2][6]

  • Serious Eye Damage/Irritation : Causes serious eye irritation.[2][6]

  • Respiratory Sensitization : May cause respiratory tract irritation.[2][4][5]

  • Carcinogenicity : Not listed as a carcinogen by ACGIH, IARC, NTP, or California Prop 65.[4]

  • Mutagenicity : No information found.[4]

Section 11: Ecological Information

Section 12: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Consult a licensed professional waste disposal service.

Appendix A: Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound involves the reaction of boric acid with triethanolamine.[1][13]

Objective: To synthesize this compound (boratrane) from boric acid and triethanolamine.

Materials:

  • Boric acid (50 mmol)

  • Triethanolamine (50 mmol)

  • Deionized water (3 mL)

  • Acetonitrile (for recrystallization)

  • 25 mL round-bottom flask

  • Short path distillation apparatus

  • Heating mantle

Protocol:

  • To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).[13]

  • Add 3 mL of water to the flask to aid in the dissolution of the reactants.[13]

  • Equip the flask with a short path distillation apparatus to remove the water formed during the reaction.[13]

  • Heat the reaction mixture to 120 °C.[13]

  • Continue heating until no more water is collected in the distillation apparatus, indicating the reaction is complete.[13]

  • Cool the reaction mixture to room temperature.

  • Recrystallize the resulting solid product from acetonitrile to purify it.[13]

  • Isolate the purified boratrane by filtration and dry under vacuum.

The following diagram illustrates the workflow for this synthesis protocol.

Synthesis_Workflow Start Begin Synthesis Step1 1. Combine Reactants (Boric Acid + Triethanolamine + H₂O) in 25mL Flask Start->Step1 Step2 2. Assemble Apparatus (Flask + Short Path Distillation) Step1->Step2 Step3 3. Heat Mixture to 120°C Step2->Step3 Step4 4. Reaction & Distillation (Continue until water removal ceases) Step3->Step4 Step5 5. Cool to Room Temp. Step4->Step5 Step6 6. Purify Product (Recrystallize from Acetonitrile) Step5->Step6 Step7 7. Isolate & Dry (Filter and dry under vacuum) Step6->Step7 End Pure this compound Step7->End

References

An In-depth Technical Guide to the Lewis Acid-Base Properties of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a structurally unique cage compound also known as boratrane, exhibits fascinating Lewis acid-base properties stemming from its distinct molecular architecture. This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and dual Lewis acidic and basic nature of this compound. It details experimental protocols for its preparation and characterization, presents quantitative data on its structure and reactivity, and elucidates its mechanistic role in catalysis. This document is intended to serve as a valuable resource for researchers leveraging the unique chemical properties of this compound in various scientific and pharmaceutical applications.

Introduction

This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a bicyclic organoboron compound formed from the condensation reaction of triethanolamine and boric acid.[1][2] Its defining structural feature is a transannular dative bond between the nitrogen and boron atoms, which bestows upon the molecule a unique "triptych" or "atrane" cage structure.[3][4] This intramolecular Lewis acid-base interaction, with the boron atom acting as a Lewis acid and the nitrogen atom as a Lewis base, significantly influences the molecule's stability, reactivity, and potential applications.[5] The stability of this N→B bond contributes to the compound's notable hydrolytic stability compared to other borate esters.[4]

This guide explores the fundamental Lewis acid-base properties of this compound, providing detailed experimental procedures, quantitative data, and mechanistic insights relevant to its application in chemical synthesis and materials science.

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of boric acid with triethanolamine. Several methods have been reported, with variations in solvents, temperature, and purification techniques. The overall reaction involves the formation of three B-O-C linkages and a dative N→B bond, with the removal of three molecules of water.

Synthesis Reactants Triethanolamine + Boric Acid Reaction_Vessel Reaction Vessel (e.g., Round-bottom flask) Reactants->Reaction_Vessel Mixing Heating Heating (e.g., 114-120 °C) Reaction_Vessel->Heating Water_Removal Water Removal (Azeotropic distillation or vacuum) Heating->Water_Removal Solvent Solvent (e.g., Toluene, Xylene, or neat) Solvent->Reaction_Vessel Crude_Product Crude this compound Water_Removal->Crude_Product Purification Purification Crude_Product->Purification Recrystallization Recrystallization (e.g., from Acetonitrile) Purification->Recrystallization Sublimation Vacuum Sublimation Purification->Sublimation Final_Product Pure this compound Recrystallization->Final_Product Sublimation->Final_Product

Experimental Protocols

Protocol 1: Synthesis from Boric Acid and Triethanolamine in Water [6]

  • Materials: Boric acid (50 mmol), triethanolamine (50 mmol), water (3 mL), acetonitrile.

  • Apparatus: 25 mL flask, short path distillation apparatus.

  • Procedure:

    • To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

    • Add 3 mL of water to aid in solubility.

    • Equip the flask with a short path distillation apparatus.

    • Heat the mixture to 120 °C and continue heating until no more water is collected in the distillation apparatus.

    • The resulting solid is the crude this compound.

    • Purify the crude product by recrystallization from acetonitrile.

Protocol 2: Synthesis using a Two-Liquid Solvent System [7]

  • Materials: Triethanolamine (98%, 1824 g), boric acid (742 g), n-butanol (924 g), xylene (200 g), acetonitrile.

  • Apparatus: Reaction vessel with a stirrer, heating mantle, and a Dean-Stark trap.

  • Procedure:

    • Thoroughly mix triethanolamine, boric acid, n-butanol, and xylene in the reaction vessel.

    • Slowly heat the mixture. Distillation will commence at approximately 99 °C.

    • Continue heating and collecting the water distillate in the Dean-Stark trap. The temperature will gradually rise.

    • After the theoretical amount of water has been collected, cool the reaction mixture.

    • The product will crystallize from the solvent mixture.

    • Isolate the crystals by filtration.

    • Wash the crystals with a 1:1 (by volume) mixture of n-butanol and acetonitrile.

    • Dry the purified crystals.

Structural and Spectroscopic Data

The unique cage structure of this compound has been confirmed by various spectroscopic methods and X-ray crystallography.

Crystallographic Data

A high-resolution single-crystal X-ray diffraction study has provided detailed insights into the molecular geometry of this compound.[3] The key feature is the tetrahedral coordination of the boron atom and the trigonal bipyramidal environment of the nitrogen atom, connected by a dative bond.

Table 1: Key Structural Parameters of this compound

ParameterValueReference
Bond Lengths
N-BCovalent interaction confirmed[3]
B-O~1.37 Å (average for borate esters)[8]
Bond Angles
O-B-OTetrahedral angles expected
C-N-CApproaching trigonal bipyramidal

Note: Specific bond lengths and angles from the primary crystallographic study by Mattes, Fenske, and Tebbe were not directly available in the searched literature. The provided information is based on secondary sources and general knowledge of borate ester structures.

Spectroscopic Data

Spectroscopic techniques are routinely used to characterize this compound and confirm its formation.

Table 2: Spectroscopic Data for this compound

TechniqueSolventChemical Shifts (δ) / Frequencies (cm⁻¹)Reference
¹H NMR CDCl₃3.65 (t, J=5.5 Hz, 6H, -O-CH₂-), 3.04 (t, J=5.5 Hz, 6H, -N-CH₂-)[6]
¹³C NMR CDCl₃62.1 (-O-CH₂-), 59.3 (-N-CH₂-)[6]
¹¹B NMR Chloroform-4.6 ppm
FT-IR (ATR) Solid2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 cm⁻¹[6]

Lewis Acid-Base Properties and Reactivity

The defining characteristic of this compound is its intramolecular Lewis pair structure. The boron atom, being electron-deficient, acts as a Lewis acid, while the nitrogen atom, with its lone pair of electrons, acts as a Lewis base. This internal donation from nitrogen to boron satisfies the electron deficiency of the boron atom to a large extent, leading to a relatively stable molecule.

Lewis Basicity of the Nitrogen Atom

Although the nitrogen's lone pair is involved in the dative bond to boron, it can still exhibit basic character, albeit significantly reduced compared to free triethanolamine. This is evidenced by its reaction with strong electrophiles.

Reaction with Methyl Iodide:

This compound reacts with methyl iodide, a strong electrophile, albeit much slower than triethanolamine itself. This reaction proceeds via a second-order kinetic model, indicating that the nitrogen atom is accessible for nucleophilic attack.[3]

Table 3: Kinetic Data for the Reaction with Methyl Iodide

ReactantActivation Energy (kcal/mol)Reference
This compound18.5[3]
Triethanolamine13.0[3]

The higher activation energy for this compound highlights the reduced nucleophilicity of the nitrogen atom due to its involvement in the N→B dative bond.[3]

Lewis Acidity of the Boron Atom

The boron center in this compound, although internally coordinated, can still exhibit Lewis acidic properties. This is particularly relevant in its catalytic applications where it can activate substrates.

Quantifying Lewis Acidity - The Gutmann-Beckett Method:

A common experimental technique to quantify the Lewis acidity of a compound is the Gutmann-Beckett method.[1] This method utilizes a probe molecule, typically triethylphosphine oxide (Et₃PO), and measures the change in the ³¹P NMR chemical shift upon coordination with the Lewis acid. A larger downfield shift indicates a stronger Lewis acid.

Experimental Protocol for the Gutmann-Beckett Method:

  • Materials: this compound, triethylphosphine oxide (Et₃PO), anhydrous non-coordinating NMR solvent (e.g., C₆D₆, CD₂Cl₂).

  • Apparatus: NMR spectrometer equipped for ³¹P detection, NMR tubes.

  • Procedure:

    • Prepare a standard solution of Et₃PO in the chosen deuterated solvent and record its ³¹P NMR spectrum to obtain the reference chemical shift (δ_ref).

    • Prepare a solution of this compound in the same solvent.

    • Mix equimolar amounts of the this compound and Et₃PO solutions in an NMR tube under an inert atmosphere.

    • Record the ³¹P NMR spectrum of the mixture and determine the chemical shift of the adduct (δ_adduct).

    • The change in chemical shift (Δδ = δ_adduct - δ_ref) is a measure of the Lewis acidity.

While a specific Acceptor Number (AN) for this compound is not readily found in the literature, this method provides a standardized approach to quantify its Lewis acidity.

Catalytic Activity: A Bifunctional Lewis Pair

The dual Lewis acidic and basic nature of this compound makes it an effective bifunctional catalyst for various organic transformations. A notable example is the cycloaddition of carbon dioxide (CO₂) to epoxides to form cyclic carbonates, a reaction of significant industrial interest for CO₂ utilization.

In this reaction, the Lewis acidic boron center activates the epoxide by coordinating to its oxygen atom, making the epoxide more susceptible to nucleophilic attack. The Lewis basic nitrogen atom can then facilitate the ring-opening of the activated epoxide.

Catalytic_Cycle

Conclusion

This compound is a remarkable molecule whose Lewis acid-base properties are intricately linked to its unique cage structure. The intramolecular N→B dative bond modulates the reactivity of both the Lewis acidic boron center and the Lewis basic nitrogen center, leading to a stable yet catalytically active species. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers exploring the synthesis and applications of this versatile compound. The mechanistic insights into its catalytic activity as a bifunctional Lewis pair highlight its potential in green chemistry and the development of novel synthetic methodologies. Further exploration of its reactivity and the quantification of its Lewis acidity will undoubtedly open new avenues for its application in diverse fields, including drug development and materials science.

References

An In-depth Technical Guide to the Coordination Chemistry of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate, a captivating molecule with a unique cage-like structure, stands at the intersection of inorganic and organic chemistry. Its distinctive "atrane" configuration, characterized by a transannular dative bond between nitrogen and boron, imparts remarkable stability and reactivity. This guide provides a comprehensive exploration of the coordination chemistry of this compound, covering its synthesis, structural features, and diverse applications. With a focus on quantitative data and detailed experimental protocols, this document serves as a vital resource for researchers in materials science, catalysis, and drug development.

Introduction

This compound, systematically named 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane and often referred to as boratrane, is a coordination compound formed from the reaction of triethanolamine and boric acid. The molecule's defining feature is its "triptych" or "atrane" structure, where the boron atom is coordinated not only to the three oxygen atoms of the triethanolamine ligand but also to the apical nitrogen atom through a dative bond. This intramolecular coordination significantly influences the electronic properties and reactivity of the boron center, leading to enhanced stability compared to other borate esters. This stability, coupled with its versatile reactivity, has led to its investigation and use in a wide array of applications, including as a catalyst, a flame retardant, a corrosion inhibitor, and more recently, in the realm of drug discovery and delivery.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of triethanolamine and boric acid. Several methods have been developed to optimize yield and purity.

Experimental Protocols

A comparative summary of common synthetic methods is presented below.

Method Reactants & Molar Ratio Solvent Temperature Reaction Time Purification Yield Reference
Azeotropic Distillation Boric acid:Triethanolamine (1:1)TolueneReflux2 hoursRecrystallization from acetonitrile, followed by vacuum sublimation.82.46%
Solvent-Free Reaction Boric acid:Triethanolamine (1:1)None (Water added to facilitate solubility)120 °CUntil no more water condensesRecrystallization from acetonitrile.70%
Esterification with Trimethyl Borate Trimethyl borate:Triethanolamine (1.2:1)TolueneReflux1 hourRecrystallization from acetonitrile.86.6%

Detailed Protocol: Azeotropic Distillation

  • To a stirred solution of triethanolamine in toluene, add an equimolar amount of boric acid.

  • Place the mixture in a three-necked, round-bottomed flask equipped with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue until the calculated amount of water is collected.

  • After the reaction is complete, evaporate the toluene under reduced pressure.

  • Purify the crude product by recrystallization from acetonitrile.

  • Isolate the white crystalline solid by filtration and dry under vacuum sublimation.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_purification Product Isolation & Purification Triethanolamine Triethanolamine Mixing Mixing in 3-necked flask Triethanolamine->Mixing Boric_Acid Boric_Acid Boric_Acid->Mixing Toluene Toluene Toluene->Mixing Reflux Azeotropic Reflux (Dean-Stark) Mixing->Reflux Water_Removal Water Collection Reflux->Water_Removal Solvent_Evaporation Solvent Evaporation (Reduced Pressure) Water_Removal->Solvent_Evaporation Reaction Completion Recrystallization Recrystallization (Acetonitrile) Solvent_Evaporation->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Vacuum Sublimation Filtration->Drying Product This compound Drying->Product

Azeotropic synthesis workflow for this compound.

Structural and Physicochemical Properties

The unique structural and physicochemical properties of this compound are central to its utility.

Molecular Structure

As a member of the atrane family, this compound possesses a cage-like structure with a transannular dative bond between the nitrogen and boron atoms. This N→B coordination is a key feature, resulting in a tetracoordinated boron center and a trigonal bipyramidal geometry around the nitrogen.

Unfortunately, a comprehensive, publicly available crystal structure with detailed bond lengths and angles for simple this compound is not readily found in the literature. However, related structures and computational studies confirm the general atrane framework.

Physicochemical Data
Property Value Reference
Molecular Formula C₆H₁₂BNO₃
Molecular Weight 156.98 g/mol
Appearance White crystalline solid
Melting Point 235-237 °C
Solubility Soluble in water
Spectroscopic Data
Technique Solvent Chemical Shift (δ) / Wavenumber (cm⁻¹) Reference
¹H NMR CDCl₃3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H)
¹³C NMR CDCl₃62.1, 59.3
IR (ATR) Solid2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560
Thermal Analysis

Coordination Chemistry and Reactivity

The coordination chemistry of this compound is dominated by the Lewis acid-base interaction between the boron and nitrogen atoms. This interaction not only stabilizes the molecule but also influences its reactivity.

Hydrolytic Stability

The transannular N→B bond in this compound contributes to its significantly higher hydrolytic stability compared to other borate esters. This is because the lone pair of electrons on the nitrogen atom helps to alleviate the electron deficiency of the boron atom, making it less susceptible to nucleophilic attack by water. Quantitative studies have shown that the hydrolysis time of borate esters containing such intramolecular nitrogen-boron coordination is substantially longer than that of simple trialkyl borates.

Catalytic Activity

This compound has emerged as an efficient, environmentally friendly, and water-soluble catalyst for various organic transformations. Its catalytic activity often stems from the Lewis acidic nature of the boron center and the Lewis basic nature of the nitrogen atom, which can act in a concerted manner. For example, in the cycloaddition of CO₂ with epoxides, the boron atom can activate the epoxide, while the nitrogen atom facilitates ring-opening.

catalytic_cycle TEAB This compound (Lewis Acid-Base Catalyst) Activated_Complex Activated Epoxide-TEAB Complex TEAB->Activated_Complex Epoxide Epoxide Epoxide->Activated_Complex CO2 CO₂ Ring_Opening Nucleophilic Attack & Ring Opening CO2->Ring_Opening Nucleophile Activated_Complex->Ring_Opening Lewis Acid Activation Intermediate Carbonate Intermediate Ring_Opening->Intermediate Lewis Base Assistance Intermediate->TEAB Catalyst Regeneration Cyclic_Carbonate Cyclic Carbonate Intermediate->Cyclic_Carbonate

Catalytic cycle of CO₂ cycloaddition with epoxides.

Applications in Drug Development

The unique properties of boron-containing compounds, including their ability to form reversible covalent bonds with biological targets, have made them attractive candidates in drug discovery. While specific applications of this compound itself in drug development are still emerging, the broader class of boron-containing molecules, particularly boronic acids and their derivatives, has seen significant success.

Boron Compounds as Enzyme Inhibitors

Boronic acids are known to be potent inhibitors of serine proteases. The boron atom can form a stable, tetrahedral adduct with the hydroxyl group of the active site serine residue, mimicking the transition state of peptide bond hydrolysis. This reversible covalent inhibition mechanism offers a powerful strategy for designing highly selective and potent enzyme inhibitors.

Boron in Targeted Cancer Therapy

Boron-containing compounds are being extensively investigated for their potential in cancer therapy. One of the most notable applications is in Boron Neutron Capture Therapy (BNCT), where a non-toxic boron-10 isotope is selectively delivered to tumor cells. Subsequent irradiation with thermal neutrons leads to a nuclear fission reaction that releases high-energy alpha particles, selectively destroying the cancer cells.

Furthermore, boron-based compounds, such as the proteasome inhibitor Bortezomib (Velcade®), have been successfully developed and approved for the treatment of multiple myeloma. The mechanism of action involves the inhibition of the 26S proteasome, a key component of the cellular machinery responsible for protein degradation. Inhibition of the proteasome leads to the accumulation of pro-apoptotic factors, ultimately triggering programmed cell death in cancer cells.

While a specific signaling pathway involving a this compound derivative is not yet well-established in the literature, the general principles of proteasome inhibition by boron-containing compounds can be illustrated.

proteasome_inhibition cluster_pathway Proteasome Degradation Pathway Ubiquitinated_Proteins Ubiquitinated Proteins (e.g., IkB, p53) Proteasome 26S Proteasome Ubiquitinated_Proteins->Proteasome Inhibited_Proteasome Inhibited Proteasome Proteasome->Inhibited_Proteasome Protein_Degradation Protein Degradation Proteasome->Protein_Degradation Boron_Inhibitor Boron-Containing Inhibitor (e.g., Bortezomib) Boron_Inhibitor->Inhibited_Proteasome Cellular_Response Downstream Cellular Responses Inhibited_Proteasome->Cellular_Response Blockade of Protein Degradation -> Apoptosis Protein_Degradation->Cellular_Response e.g., NF-kB activation

Proteasome inhibition by a boron-containing compound.

Conclusion

This compound is a molecule of significant academic and industrial interest. Its unique atrane structure, characterized by a stabilizing transannular nitrogen-boron bond, underpins its diverse applications. From robust catalysis to potential roles in the development of novel therapeutics, the coordination chemistry of this compound continues to be a rich field of study. This guide has provided a comprehensive overview of its synthesis, structure, and properties, with a focus on quantitative data and detailed methodologies, to aid researchers in further exploring and exploiting the potential of this remarkable compound. Further research into its detailed structural characterization, thermal decomposition pathways, and specific biological activities will undoubtedly unveil new and exciting applications in the years to come.

Environmental Impact of Triethanolamine Borate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the environmental impact of triethanolamine borate. Due to a notable lack of direct ecotoxicological and environmental fate studies on this compound, this document employs a read-across approach, synthesizing data from its constituent components, triethanolamine (TEA) and boric acid, as well as the analogous compound, monoethanolamine borate. This compound is generally considered to be an environmentally friendly and non-toxic substance, primarily due to its anticipated hydrolysis in aqueous environments into triethanolamine and boric acid, both of which have well-characterized environmental profiles.[1][2][3] This guide summarizes available quantitative data, outlines standard experimental protocols for environmental assessment, and provides visualizations of key environmental processes and testing workflows.

Introduction

This compound is a water-soluble coordination compound formed from the reaction of triethanolamine and boric acid.[3] It finds application as a rust inhibitor, lubricating additive, flame retardant, and catalyst.[1][3] Despite its industrial use, specific data on its environmental impact remains limited in publicly accessible literature. Safety Data Sheets (SDS) for this compound consistently report that information on its ecotoxicity, persistence, degradability, and bioaccumulative potential is "not available".[4][5][6][7] This guide addresses this data gap by evaluating the environmental properties of its hydrolysis products and related compounds to build a robust environmental profile.

Environmental Fate

The primary determinant of this compound's environmental fate is its susceptibility to hydrolysis. In aqueous environments, it is expected to break down into triethanolamine and boric acid.[8][9] The B-N bond in the cage-like structure of this compound provides greater hydrolytic stability compared to simple borate esters.[10]

Abiotic Degradation: Hydrolysis

The hydrolysis of this compound is a critical pathway for its degradation in the environment. This process cleaves the ester bonds, releasing triethanolamine and boric acid.

TEAB This compound in Aqueous Environment Hydrolysis Hydrolysis TEAB->Hydrolysis H2O Water (H₂O) H2O->Hydrolysis TEA Triethanolamine (TEA) Hydrolysis->TEA BoricAcid Boric Acid Hydrolysis->BoricAcid Biodegradation Biodegradation TEA->Biodegradation Partitioning Sorption to Soil/ Sediment BoricAcid->Partitioning CO2_H2O CO₂, H₂O, NH₄⁺ Biodegradation->CO2_H2O Soil_Sediment Incorporation into Soil/Sediment Matrix Partitioning->Soil_Sediment

Figure 1: Environmental Fate Pathway of this compound.
Biotic Degradation

Direct biodegradation data for this compound is unavailable. However, its hydrolysis product, triethanolamine, is considered to be readily biodegradable.[11] Studies on triethanolamine have shown a half-life in soil and water ranging from days to weeks.[8] Monoethanolamine borate, a similar compound, is also found to be readily biodegradable.[9]

Bioaccumulation

There is a low potential for bioaccumulation of this compound. The estimated bioconcentration factor (BCF) for the triethanolamine anion is 0.4, and the bioaccumulation factor (BAF) is 0.9, indicating a low likelihood of accumulation in organisms.[4] The log Kow for monoethanolamine borate is less than 3, further suggesting a low potential for bioaccumulation.[9]

Environmental Distribution (Mobility)

The mobility of this compound in the environment will be governed by its hydrolysis products. Triethanolamine has low sorption to soil and sediment, suggesting moderate migration to groundwater.[4] For boron, the soil-water partition coefficient (Kp) has a median value of 2.19 L/kg, indicating some partitioning to soil and sediments.[12][13]

Ecotoxicity

Specific ecotoxicity data (e.g., LC50, EC50) for this compound is not available in the reviewed literature.[1][4][7] Therefore, an assessment of its potential ecotoxicity is based on data for its components and analogues.

Aquatic Toxicity

The aquatic toxicity of triethanolamine is low. For the fathead minnow (Pimephales promelas), the 96-hour LC50 is reported as 11,800 mg/L.[14] For the aquatic invertebrate Daphnia magna, the 48-hour EC50 is 609.98 mg/L.[15] Monoethanolamine borate is described as having a moderate acute toxicity concern for aquatic organisms.[9] Boron's toxicity to aquatic life varies widely depending on the species.[16]

Terrestrial Toxicity

Information on the terrestrial toxicity of this compound is not available. Boron is an essential micronutrient for plants but can be toxic at high concentrations.[17]

Data Summary

The following tables summarize the available quantitative data for triethanolamine, boric acid/borates, and monoethanolamine borate.

Table 1: Environmental Fate Data of Triethanolamine and Related Compounds

ParameterSubstanceValueReference
BiodegradationTriethanolamineReadily biodegradable[11]
Monoethanolamine borate73-75% in 28 days (OECD 301B)[9]
Bioaccumulation Factor (BAF)Triethanolamine anion0.9[4]
Bioconcentration Factor (BCF)Triethanolamine anion0.4[4]
Log KocMonoethanolamine borate~1.26[9]
Soil Partition Coefficient (Kp)Boron2.19 L/kg (median)[12][13]

Table 2: Aquatic Ecotoxicity Data of Triethanolamine

SpeciesEndpointValueExposure TimeReference
Pimephales promelas (Fathead Minnow)LC5011,800 mg/L96 hours[14]
Daphnia magna (Water Flea)EC50609.98 mg/L48 hours[15]

Experimental Protocols

Standardized methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals, would be appropriate for generating the missing environmental data for this compound.[18]

Aquatic Toxicity Testing

A standard approach to assessing acute aquatic toxicity would involve tests on fish, aquatic invertebrates, and algae.

cluster_0 OECD 203: Fish, Acute Toxicity Test cluster_1 OECD 202: Daphnia sp., Acute Immobilisation Test start_fish Range-finding test def_test_fish Definitive test with multiple concentrations and controls start_fish->def_test_fish exposure_fish 96-hour exposure of fish (e.g., Pimephales promelas) def_test_fish->exposure_fish obs_fish Observe mortality and sub-lethal effects exposure_fish->obs_fish lc50_fish Calculate LC50 obs_fish->lc50_fish start_daphnia Range-finding test def_test_daphnia Definitive test with multiple concentrations and controls start_daphnia->def_test_daphnia exposure_daphnia 48-hour exposure of Daphnia magna def_test_daphnia->exposure_daphnia obs_daphnia Count immobilized daphnids exposure_daphnia->obs_daphnia ec50_daphnia Calculate EC50 obs_daphnia->ec50_daphnia

Figure 2: Experimental Workflow for Aquatic Toxicity Testing.

Protocol for OECD 203 (Fish, Acute Toxicity Test):

  • Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss) or Fathead Minnow (Pimephales promelas).

  • Test Substance Preparation: A series of aqueous solutions of this compound at different concentrations are prepared. A control group with no test substance is also included.

  • Exposure: Fish are exposed to the different concentrations for a period of 96 hours under controlled conditions (temperature, light, oxygen levels).

  • Observations: Mortality and any sub-lethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The concentration that is lethal to 50% of the test organisms (LC50) is calculated using appropriate statistical methods.

Biodegradability Testing

Ready biodegradability can be assessed using the OECD 301 series of tests. The CO2 Evolution Test (OECD 301B) is a common method.

cluster_0 OECD 301B: Ready Biodegradability - CO₂ Evolution Test start Prepare mineral medium with microbial inoculum add_substance Add this compound as sole carbon source start->add_substance incubation Incubate in sealed vessels for 28 days in the dark add_substance->incubation measure_co2 Measure evolved CO₂ periodically incubation->measure_co2 calculate Calculate % biodegradation relative to theoretical max measure_co2->calculate pass_fail Compare to pass level (>60% in 10-day window) calculate->pass_fail

Figure 3: Experimental Workflow for Biodegradability Testing.

Protocol for OECD 301B (CO2 Evolution Test):

  • Inoculum: A source of microorganisms, typically from the effluent of a domestic wastewater treatment plant, is used.

  • Test Setup: The test substance is added to a mineral medium as the sole source of organic carbon, and this is then inoculated with the microorganisms. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated for 28 days under aerobic conditions in the dark at a constant temperature.

  • Measurement: The amount of CO2 produced from the microbial respiration is measured throughout the test.

  • Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced with the theoretical maximum amount based on the carbon content of the test substance. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

Conclusion

While direct experimental data on the environmental impact of this compound is scarce, a read-across analysis of its hydrolysis products and structural analogues provides a strong basis for its environmental assessment. The available evidence suggests that this compound has a low potential for bioaccumulation and its primary components are biodegradable (triethanolamine) or have well-characterized partitioning behavior (borates). The aquatic toxicity of its main degradation product, triethanolamine, is low. To provide a definitive environmental risk assessment, further studies following standardized OECD guidelines on the parent compound are recommended.

References

Methodological & Application

Application Notes and Protocols for Triethanolamine Borate as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate is a highly effective corrosion inhibitor for steel, finding wide application in various industrial processes, including metalworking fluids, cooling water systems, and protective coatings.[1][2][3] Its efficacy stems from the synergistic action of its constituent components: triethanolamine and boric acid. Triethanolamine, an amine- and alcohol-containing organic compound, functions primarily by adsorbing onto the metal surface, while borate contributes to the formation of a stable, passive oxide layer.[4][5][6][7] This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound as a corrosion inhibitor for steel.

Mechanism of Action

The corrosion inhibition mechanism of this compound on steel surfaces is a multifaceted process involving the combined effects of the triethanolamine and borate moieties. This synergistic action leads to the formation of a robust protective barrier that significantly mitigates corrosion.

Role of Triethanolamine: The triethanolamine molecule possesses nitrogen and oxygen atoms with lone pairs of electrons, which act as adsorption centers on the steel surface.[8][9] This adsorption can occur through:

  • Chemisorption: The lone pair electrons of the nitrogen and oxygen atoms can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming a stable coordinate bond.

  • Physisorption: Electrostatic interactions can also occur between the polar triethanolamine molecules and the charged metal surface.

This adsorption process forms a thin, organic film that acts as a physical barrier, isolating the steel from the corrosive environment.[6]

Role of Borate: Borates are known to be effective passivating inhibitors for steel.[1][5][7] Their mechanism involves:

  • Oxide Layer Formation: Borates promote the formation of a stable and protective iron oxide/hydroxide layer on the steel surface.[1][5]

  • Film Repair: This borate-containing film can self-repair, maintaining its integrity in the presence of localized corrosive attacks.

Synergistic Effect: The combination of triethanolamine and borate in a single molecule results in a more effective and durable protective layer than either component alone.[10][11] The triethanolamine provides a primary adsorbed layer, which is then reinforced and stabilized by the passivating effect of the borate. This dual-action mechanism provides comprehensive protection against both uniform and localized corrosion.

G cluster_0 Corrosion Process (Without Inhibitor) cluster_1 Inhibition by this compound Fe Steel Surface (Fe) Fe2 Fe²⁺ (aq) + 2e⁻ Fe->Fe2 Anodic Reaction (Oxidation) Rust Rust (Fe₂O₃·nH₂O) Fe2->Rust H2O_O2 H₂O, O₂ OH OH⁻ H2O_O2->OH Cathodic Reaction (Reduction) OH->Rust TEA_B This compound Adsorption Adsorption of TEA moiety on steel surface TEA_B->Adsorption N, O atoms coordinate with Fe Passivation Formation of Borate/ Iron Oxide Layer TEA_B->Passivation Borate promotes passivation Protective_Film Synergistic Protective Film Adsorption->Protective_Film Passivation->Protective_Film Protective_Film->Fe Corrosion Inhibition

Figure 1: Synergistic corrosion inhibition mechanism of this compound on steel.

Quantitative Data

The following tables summarize representative data on the performance of amine and borate-based corrosion inhibitors on steel. This data is illustrative and actual performance may vary depending on specific experimental conditions.

Table 1: Inhibition Efficiency of Amine-Based Corrosion Inhibitors

Inhibitor Concentration (ppm)Corrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
1001 M HCl2590.6[12]
5002 M H₂SO₄2582.7[2]
1000Artificial SeawaterAmbient82.5[2]

Table 2: Electrochemical Parameters for Steel in the Presence of Amine-Based Inhibitors

Inhibitor Concentration (ppm)Ecorr (mV vs. SCE)icorr (µA/cm²)Inhibition Efficiency (%)Reference
0 (Blank)-450100-[12]
100-4209.490.6[12]
500-4005.294.8[12]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of this compound as a corrosion inhibitor for steel are provided below.

G cluster_prep Sample Preparation cluster_methods Corrosion Inhibition Assessment cluster_analysis Data Analysis & Surface Characterization prep_steel Prepare Steel Coupons (e.g., polishing, cleaning) wl Weight Loss Method prep_steel->wl pdp Potentiodynamic Polarization prep_steel->pdp eis Electrochemical Impedance Spectroscopy prep_steel->eis prep_sol Prepare Corrosive Solution (with and without inhibitor) prep_sol->wl prep_sol->pdp prep_sol->eis calc Calculate Inhibition Efficiency wl->calc sem Surface Analysis (SEM/XPS) wl->sem pdp->calc pdp->sem eis->calc eis->sem

Figure 2: General experimental workflow for evaluating corrosion inhibitors.

Weight Loss Method

Objective: To determine the corrosion rate of steel in the presence and absence of this compound and to calculate the inhibitor efficiency.

Materials and Equipment:

  • Steel coupons (e.g., mild steel, carbon steel) of known dimensions

  • Corrosive medium (e.g., 1 M HCl, 3.5% NaCl solution)

  • This compound

  • Analytical balance (±0.1 mg)

  • Beakers or corrosion cells

  • Water bath or thermostat for temperature control

  • Desiccator

  • Cleaning solution (e.g., Clarke's solution)

  • Acetone, ethanol

Protocol:

  • Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a desiccator.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the weight (W_initial).

  • Immersion: Immerse the coupons in beakers containing the corrosive medium with and without various concentrations of this compound. Ensure the coupons are fully submerged.

  • Exposure: Maintain the beakers at a constant temperature for a specified period (e.g., 24, 48, 72 hours).

  • Cleaning: After the exposure period, remove the coupons, rinse with deionized water, and clean them with a suitable cleaning solution to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with deionized water and acetone, dry them thoroughly, and reweigh them (W_final).

  • Calculation of Corrosion Rate (CR): CR (mm/year) = (87.6 × ΔW) / (A × T × ρ) where:

    • ΔW = Weight loss (W_initial - W_final) in mg

    • A = Surface area of the coupon in cm²

    • T = Immersion time in hours

    • ρ = Density of steel in g/cm³

  • Calculation of Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100 where:

    • CR_blank = Corrosion rate without inhibitor

    • CR_inhibitor = Corrosion rate with inhibitor

Potentiodynamic Polarization (PDP)

Objective: To determine the corrosion potential (E_corr), corrosion current density (i_corr), and to understand the type of inhibition (anodic, cathodic, or mixed).

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode corrosion cell (working electrode: steel sample; reference electrode: e.g., Saturated Calomel Electrode (SCE); counter electrode: e.g., platinum or graphite)

  • Corrosive medium with and without this compound

Protocol:

  • Electrode Preparation: Prepare the steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss method.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Measurement: Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.

  • Polarization Scan: Perform a potentiodynamic scan from a potential cathodic to the OCP to a potential anodic to the OCP (e.g., -250 mV to +250 mV relative to OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Determine E_corr and i_corr from the intersection of the extrapolated anodic and cathodic Tafel slopes.

    • Calculate the Inhibition Efficiency (IE%) using the following equation: IE% = [(i_corr,blank - i_corr,inhibitor) / i_corr,blank] × 100 where:

      • i_corr,blank = Corrosion current density without inhibitor

      • i_corr,inhibitor = Corrosion current density with inhibitor

Electrochemical Impedance Spectroscopy (EIS)

Objective: To investigate the kinetics of the electrode processes and the properties of the protective film formed by the inhibitor.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer

  • Three-electrode corrosion cell (as in PDP)

  • Corrosive medium with and without this compound

Protocol:

  • Cell Setup and Stabilization: Prepare the electrode and set up the cell as for the PDP measurement. Allow the system to stabilize at the OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

    • Calculate the Inhibition Efficiency (IE%) using the charge transfer resistance values: IE% = [(R_ct,inhibitor - R_ct,blank) / R_ct,inhibitor] × 100 where:

      • R_ct,blank = Charge transfer resistance without inhibitor

      • R_ct,inhibitor = Charge transfer resistance with inhibitor

Surface Analysis

To further elucidate the mechanism of inhibition, surface analysis techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) can be employed to characterize the steel surface after exposure to the corrosive medium with and without this compound. SEM provides morphological information about the protective film, while XPS can determine its elemental composition and chemical states.

Conclusion

This compound is a versatile and effective corrosion inhibitor for steel, offering protection through a synergistic mechanism of adsorption and passivation. The experimental protocols outlined in this document provide a comprehensive framework for evaluating its performance and understanding its mode of action. The quantitative data, while illustrative, highlights the potential of amine and borate-based inhibitors to achieve high levels of corrosion protection. For specific applications, it is recommended to conduct detailed experimental evaluations under conditions that closely mimic the intended service environment.

References

Application Notes and Protocols: Triethanolamine Borate in Metalworking Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethanolamine borate as a multifunctional additive in metalworking fluids. This document details its primary functions, offers quantitative performance data, and provides detailed protocols for evaluating its efficacy in key performance areas such as corrosion inhibition, lubricity, and biostability.

Introduction to this compound

This compound is a versatile organic borate ester formed from the reaction of triethanolamine and boric acid. It is widely recognized for its excellent performance-enhancing properties in water-based metalworking fluids. Its key attributes include exceptional corrosion inhibition, enhanced lubricity, and biostatic properties, making it a valuable component in modern cutting and grinding fluid formulations. The cage-like heterocyclic structure of this compound, containing both nitrogen and boron, contributes to its extreme pressure lubricating properties and stability against hydrolysis.

Core Functions in Metalworking Fluids

This compound serves several critical functions when incorporated into metalworking fluid formulations:

  • Corrosion Inhibition: It forms a protective film on metal surfaces, effectively preventing oxidative corrosion of ferrous metals. This is a primary function and a key reason for its widespread use.

  • Lubricity Enhancement: As a lubricant additive, it improves the lubricating properties of the fluid, reduces friction and wear, and can enhance the stability and service life of the lubricant. Studies have shown it to have excellent anti-friction and anti-wear properties.

  • pH Buffering and Stabilization: this compound helps to maintain the alkaline pH of the metalworking fluid, which is crucial for corrosion control and stability. It also acts as a stabilizer for other components in the formulation, preventing their breakdown in water.

  • Biostatic Properties: Boric acid alkanolamine esters, including this compound, act as bacteriostatic agents in cutting emulsions, contributing to longer fluid life and better workplace conditions.

Quantitative Performance Data

The following tables summarize the quantitative data available on the performance of this compound in metalworking fluids.

Table 1: Lubricity Performance Comparison of Cutting Fluid Additives (10% Concentration)

Additive (10% in base fluid)Average Friction Coefficient
This compound ~0.08
Glycerol~0.09
Market Cutting Fluid~0.10
Polyethylene Glycol 400~0.11

Data sourced from a study on milling titanium alloy. A lower friction coefficient indicates better lubricity.

Table 2: Effect of this compound Concentration on Milling Performance

Additive ConcentrationMilling Resultant Force (N)
5% this compound~260
10% this compound~240
15% this compound~250
20% this compound~270

Data sourced from a study on milling titanium alloy. A lower resultant force indicates better lubrication and cutting performance.

Table 3: Recommended Concentration Ranges for this compound

Application/FunctionRecommended Concentration in Concentrate (%)Dilution Ratio for Use
General Purpose Corrosion Inhibition5 - 151:20 to 1:40
Enhanced Lubricity for Machining10 - 251:10 to 1:30
Biostatic Effect2 - 81:20 to 1:50

Concentration ranges are indicative and should be optimized based on the specific formulation and application.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the performance of this compound are provided below.

Corrosion Inhibition Testing

a) Cast Iron Chip Corrosion Test (Based on ASTM D4627)

This test evaluates the ability of a water-miscible metalworking fluid to prevent corrosion on cast iron.

  • Materials:

    • Cast iron chips (sieved to remove fines)

    • Petri dishes with lids

    • Filter paper

    • Forceps

    • Graduated cylinders

    • Test fluid diluted to various concentrations (e.g., 1%, 2%, 5%, 10% in deionized water)

  • Procedure:

    • Place a piece of filter paper at the bottom of a clean petri dish using forceps.

    • Pipette a specific volume (e.g., 10 mL) of the diluted test fluid onto the filter paper, ensuring it is fully saturated.

    • Distribute a specified weight (e.g., 2 grams) of cast iron chips evenly across the saturated filter paper.

    • Cover the petri dish and let it stand for a specified period (e.g., 24 hours) at room temperature.

    • After the incubation period, remove the chips and gently rinse the filter paper with water to remove the test fluid.

    • Visually assess the filter paper for any rust stains. The "breakpoint" is the lowest concentration of the fluid that shows no rust.

b) Sandwich Corrosion Test (Based on ASTM F1110)

This method is used to assess the corrosivity of chemicals between faying surfaces of aluminum alloys.

  • Materials:

    • Aluminum alloy panels (e.g., 2024-T3)

    • Filter paper

    • Test fluid

    • Control fluid (reagent water)

    • Clamps

    • Humidity chamber

  • Procedure:

    • Clean the aluminum panels thoroughly.

    • Saturate a piece of filter paper with the test fluid.

    • Place the saturated filter paper between two aluminum panels to create a "sandwich."

    • Clamp the sandwich assembly together.

    • Prepare a control sandwich using reagent water instead of the test fluid.

    • Expose the test and control sandwiches to a cyclic environment, typically alternating between warm, dry air and warm, humid air for a specified duration (e.g., 7 days).

    • After exposure, disassemble the sandwiches and visually inspect the faying surfaces for any signs of corrosion (pitting, etching, discoloration).

    • Compare the corrosion on the test panels to the control panels to determine the corrosivity of the fluid.

Lubricity Evaluation

a) Four-Ball Wear Test (Based on ASTM D2266)

This test determines the wear-preventive characteristics of a lubricating fluid.

  • Apparatus:

    • Four-Ball Wear Test Machine

    • Steel balls (test specimens)

    • Microscope for measuring wear scars

  • Procedure:

    • Secure three steel balls in the ball cup of the tester.

    • Fill the cup with the test fluid, ensuring the balls are fully submerged.

    • Place a fourth steel ball in the upper chuck, which will rotate.

    • Apply a specified load (e.g., 40 kgf) and set the rotational speed (e.g., 1200 rpm) and temperature (e.g., 75°C).

    • Run the test for a set duration (e.g., 60 minutes).

    • After the test, clean the three lower balls and measure the diameter of the wear scars on each ball using a microscope.

    • Calculate the average wear scar diameter. A smaller diameter indicates better wear prevention and lubricity.

b) Tapping Torque Test

This test measures the torque required to tap threads in a workpiece, providing an indication of the fluid's lubricity in a cutting operation.

  • Apparatus:

    • Tapping torque dynamometer or an instrumented tapping machine

    • Standardized workpiece material (e.g., aluminum, steel)

    • Standard taps

    • Test fluid

  • Procedure:

    • Secure the workpiece in the fixture.

    • Apply the test fluid to the pre-drilled hole.

    • Tap the hole at a specified cutting speed.

    • The instrument will record the torque during the tapping operation.

    • Repeat the test multiple times for statistical validity.

    • A lower tapping torque indicates better lubricity of the cutting fluid.

Biostability Evaluation (Based on ASTM E2275)

This practice evaluates the resistance of a metalworking fluid to microbial growth.

  • Materials:

    • Test fluid diluted to the desired concentration

    • Bacterial inoculum (can be a mixed culture from a spoiled fluid or a standard bacterial strain)

    • Sterile flasks or containers

    • Incubator

    • Equipment for microbial enumeration (e.g., agar plates, dip slides)

  • Procedure:

    • Prepare dilutions of the metalworking fluid in sterile water.

    • Inoculate each dilution with a known concentration of the bacterial inoculum.

    • Include a positive control (e.g., a fluid known to support bacterial growth) and a negative control (sterile fluid).

    • Incubate the samples under controlled conditions (e.g., 30°C with agitation).

    • At regular intervals (e.g., daily or every few days), take samples from each container and determine the microbial population using standard plating techniques or dip slides.

    • Monitor the microbial growth over a period of several weeks. A fluid with good biostability will show little to no increase in the microbial population over time.

Diagrams

Functional Relationships of this compound

G cluster_functions Primary Functions TEA_Borate This compound MWF Metalworking Fluid TEA_Borate->MWF Additive Corrosion Corrosion Inhibition TEA_Borate->Corrosion Lubricity Lubricity Enhancement TEA_Borate->Lubricity Stability Fluid Stability TEA_Borate->Stability Biostability Biostatic Effect TEA_Borate->Biostability Metal Workpiece & Machine MWF->Metal Corrosion->Metal Forms Protective Film Lubricity->Metal Reduces Friction & Wear Stability->MWF Maintains pH & Integrity Biostability->MWF Inhibits Microbial Growth Performance Improved Performance & Tool Life Metal->Performance

Caption: Functional pathways of this compound in metalworking fluids.

Experimental Workflow: Cast Iron Chip Corrosion Test

G start Start prep_fluid Prepare Fluid Dilutions start->prep_fluid prep_dish Place Filter Paper in Petri Dish prep_fluid->prep_dish add_fluid Add Diluted Fluid to Dish prep_dish->add_fluid add_chips Add Cast Iron Chips add_fluid->add_chips incubate Incubate for 24 hours add_chips->incubate remove_chips Remove Chips & Rinse Paper incubate->remove_chips assess Assess Rust Stains remove_chips->assess end End assess->end

Application of Triethanolamine Borate in Lubricant Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate is a versatile and environmentally friendly chemical compound that has garnered significant interest as a multifunctional additive in lubricant formulations.[1] Synthesized from the reaction of triethanolamine and boric acid, this organoborate ester exhibits excellent anti-wear, friction-reducing, and anti-corrosion properties.[2][3] Its unique cage-like heterocyclic structure, containing both boron and nitrogen, contributes to its hydrolytic stability and efficacy as a lubricant additive.[4] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound in lubricant formulations.

Data Presentation

The following tables summarize the tribological performance of this compound and other borate esters as lubricant additives. The data has been compiled from various studies to provide a comparative overview.

Table 1: Tribological Performance of this compound in Aqueous Solution

Additive Concentration (% w/w)Average Friction CoefficientWear Scar Diameter (mm)
0 (Deionized Water)~0.25 - 0.35Not Reported
20~0.15 - 0.20Not Reported
40~0.10 - 0.15Not Reported
60~0.08 - 0.12Not Reported
80~0.05 - 0.08Not Reported
100< 0.05Lowest

Note: Data is interpreted from graphical representations in a study on the super lubricated and tribological properties of this compound as a new lubricant additive. The study indicates a clear trend of decreasing friction and wear with increasing concentration.

Table 2: Comparative Tribological Performance of Borate Esters in Oil-Based Lubricants (Four-Ball Wear Test)

Base OilAdditiveConcentration (% w/w)Load (N)Speed (rpm)Duration (min)Average Friction CoefficientWear Scar Diameter (mm)
Liquid Paraffin (LP)None0200145030~0.110.52
LPDEBE0.8200145030~0.090.27
Poly-alpha-olefin (PAO)None0200145030~0.100.50
PAODEBE1.0200145030~0.080.35
Dioctyl Sebacate (DIOS)None0200145030~0.070.42
DIOSDEBE*0.6200145030~0.080.48

*DEBE (a diethanolamine-based borate ester) is used as a proxy for this compound to demonstrate the general performance of such additives in oil-based lubricants. Data is interpreted from graphical representations in a study on the tribological characteristics of a borate ester as a lubricant additive in different base oils.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound via esterification of boric acid and triethanolamine.[1][5]

Materials:

  • Boric acid (H₃BO₃)

  • Triethanolamine (N(CH₂CH₂OH)₃)

  • Toluene (or a suitable azeotropic solvent)

  • Acetonitrile (for recrystallization)

  • Three-neck round-bottom flask

  • Dean-Stark trap

  • Condenser

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Set up a three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap connected to a condenser, and a thermometer.

  • Add equimolar amounts of boric acid and triethanolamine to the flask. For example, add 61.8 g (1 mole) of boric acid and 149.19 g (1 mole) of triethanolamine.

  • Add a suitable volume of toluene to the flask to facilitate the azeotropic removal of water.

  • Heat the mixture to reflux with vigorous stirring. The reaction temperature is typically maintained between 110-125°C.

  • Continuously remove the water formed during the reaction using the Dean-Stark trap. The reaction is considered complete when the theoretical amount of water has been collected.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene using a rotary evaporator.

  • Recrystallize the crude product from hot acetonitrile to obtain purified this compound crystals.

  • Filter the crystals, wash with cold acetonitrile, and dry under vacuum at 60°C.

Protocol 2: Evaluation of Tribological Properties using a Four-Ball Wear Tester (ASTM D4172)

This protocol outlines the procedure for evaluating the anti-wear properties of lubricant formulations containing this compound using a standard four-ball wear tester.[6][7]

Materials and Equipment:

  • Four-ball wear tester

  • Steel balls (AISI 52100 steel, 12.7 mm diameter)

  • Test lubricant formulations (base oil + varying concentrations of this compound)

  • Heptane or other suitable cleaning solvent

  • Lint-free cloth

  • Microscope with a calibrated scale for measuring wear scar diameter

Procedure:

  • Thoroughly clean the steel balls, ball pot, and locking ring with heptane and dry them with a lint-free cloth.

  • Place three clean steel balls in the ball pot and secure them with the locking ring.

  • Pour the test lubricant into the ball pot until the balls are fully submerged.

  • Place the fourth clean steel ball in the chuck of the tester.

  • Assemble the ball pot onto the tester platform and apply the desired load (e.g., 392 N).

  • Set the test parameters: rotational speed (e.g., 1200 rpm), temperature (e.g., 75°C), and duration (e.g., 60 minutes).

  • Start the test and record the friction force or friction coefficient throughout the duration.

  • After the test is complete, disassemble the apparatus and clean the three lower balls with heptane.

  • Measure the wear scar diameter on each of the three lower balls in two directions (parallel and perpendicular to the direction of sliding) using the microscope.

  • Calculate the average wear scar diameter for each test.

  • Repeat the test for each lubricant formulation to ensure repeatability.

Mandatory Visualization

Synthesis_of_Triethanolamine_Borate Reactants Boric Acid + Triethanolamine Heating Heating and Reflux (110-125°C) Reactants->Heating Solvent Toluene (Azeotropic Solvent) Solvent->Heating Water_Removal Azeotropic Removal of Water Heating->Water_Removal Crude_Product Crude Triethanolamine Borate Heating->Crude_Product Reaction Purification Recrystallization (Acetonitrile) Crude_Product->Purification Final_Product Pure Triethanolamine Borate Purification->Final_Product

Caption: Synthesis of this compound.

Tribological_Testing_Workflow cluster_prep Preparation cluster_test Four-Ball Test (ASTM D4172) cluster_analysis Analysis Clean_Balls Clean Steel Balls and Apparatus Assemble Assemble Test Apparatus Clean_Balls->Assemble Prepare_Lubricant Prepare Lubricant Formulations Prepare_Lubricant->Assemble Apply_Load Apply Load and Set Parameters Assemble->Apply_Load Run_Test Run Test and Record Friction Apply_Load->Run_Test Measure_WSD Measure Wear Scar Diameters Run_Test->Measure_WSD Analyze_Data Analyze Friction and Wear Data Measure_WSD->Analyze_Data

Caption: Four-Ball Tribological Testing Workflow.

Mechanism_of_Action cluster_surface Rubbing Steel Surfaces Surface1 Surface 1 Surface2 Surface 2 Additive This compound in Lubricant Adsorption Adsorption onto Metal Surfaces Additive->Adsorption Adsorption->Surface1 Adsorption->Surface2 Tribochemical_Reaction Tribochemical Reaction (High Pressure & Temperature) Adsorption->Tribochemical_Reaction Protective_Film Formation of a Protective Film (B₂O₃, Boric Acid, Iron Oxides) Tribochemical_Reaction->Protective_Film Protective_Film->Surface1 Coats Surface Protective_Film->Surface2 Coats Surface Result Reduced Friction and Wear Protective_Film->Result

Caption: Mechanism of Action of this compound.

Mechanism of Action

The anti-wear and friction-reducing properties of this compound are attributed to its ability to form a protective tribo-film on the rubbing metal surfaces under boundary lubrication conditions.[7] The mechanism involves several key steps:

  • Adsorption: The polar nature of the this compound molecule facilitates its adsorption onto the metal surfaces.

  • Tribochemical Reaction: Under the high local pressures and temperatures generated at the asperity contacts of the rubbing surfaces, the adsorbed this compound undergoes a tribochemical reaction.

  • Protective Film Formation: This reaction leads to the formation of a durable, low-friction boundary film. Surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) have shown that these films are composed of boron compounds, including boric oxide (B₂O₃) and boric acid (H₃BO₃), as well as iron oxides.[8] This protective layer prevents direct metal-to-metal contact, thereby reducing friction and wear. The presence of nitrogen in the molecule may also contribute to the film-forming properties and enhance its stability.[4]

References

Application Notes and Protocols for Triethanolamine in Nanoparticle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triethanolamine (TEA) as a versatile agent in the synthesis of various nanoparticles. While specific research on triethanolamine borate in this application is limited, the methodologies and principles described for TEA offer valuable insights into the potential roles of its borate counterpart. Triethanolamine's ability to act as a reducing agent, capping agent, and pH modifier makes it a valuable tool in the controlled synthesis of nanomaterials for diverse applications, including drug delivery.

Introduction to Triethanolamine in Nanomaterial Synthesis

Triethanolamine (TEA) is a multifunctional organic compound that has demonstrated significant utility in the bottom-up synthesis of nanoparticles. Its hydroxyl and amine groups allow it to participate in redox reactions and to coordinate with the surface of nascent nanoparticles, thereby influencing their nucleation and growth. This dual functionality enables its use as both a reducing agent for metal precursors and a stabilizing (capping) agent to prevent aggregation and control particle size and morphology. The presence of the borate moiety in this compound could potentially modulate these properties, offering a different kinetic profile for nanoparticle formation and unique surface chemistry, although specific examples are not prevalent in the current literature.

Applications in Nanoparticle Synthesis

Triethanolamine has been successfully employed in the synthesis of a variety of nanoparticles, including metal oxides and noble metals. Its role can be categorized as follows:

  • Capping Agent: TEA can adsorb onto the surface of nanoparticles, providing steric hindrance that prevents agglomeration and stabilizes the colloidal suspension. This is crucial for controlling the final size and distribution of the nanoparticles. For instance, in the synthesis of hydroxyapatite nanoparticles, TEA has been shown to effectively reduce the crystallite size.[1][2]

  • Reducing Agent: The amine and hydroxyl groups of TEA can participate in the reduction of metal ions to their zerovalent state, a critical step in the formation of metallic nanoparticles. This has been demonstrated in the synthesis of silver and platinum nanoparticles.[3][4]

  • pH Modifier: As a weak base, TEA can be used to adjust the pH of the reaction medium, which is a critical parameter influencing the rate of hydrolysis and condensation reactions in the synthesis of metal oxide nanoparticles, and the reduction potential in metallic nanoparticle synthesis.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing triethanolamine in nanoparticle synthesis.

Table 1: Synthesis of Triethanolamine-Capped Hydroxyapatite Nanoparticles [1][2]

ParameterWithout TriethanolamineWith Triethanolamine
MethodMicrowave IrradiationMicrowave Irradiation
Crystallite Size (nm)4222
MorphologySphericalSpherical
Particle Size (SEM, nm)40-3250-70

Table 2: Synthesis of Metal Nanoparticles using Triethanolamine

Nanoparticle TypePrecursorRole of TEAStabilizer(s)Particle Size (nm)Reference
Silver (Ag)AgNO₃Reducing Agent & AlkaliPEG, PVP~40[3]
Platinum (Pt)H₂PtCl₆Reducing & Capping Agent-~2.2

Experimental Protocols

Protocol for Synthesis of Triethanolamine-Capped Hydroxyapatite Nanoparticles

This protocol is adapted from a microwave irradiation method.[1][2]

Materials:

  • Calcium hydroxide (Ca(OH)₂)

  • Orthophosphoric acid (H₃PO₄)

  • Triethanolamine (TEA)

  • Deionized water

  • Ethanol

Procedure:

  • Prepare a solution of calcium hydroxide by dissolving the appropriate amount in deionized water.

  • Disperse the calcium hydroxide solution and add triethanolamine.

  • Slowly add orthophosphoric acid dropwise to the calcium hydroxide solution while stirring to initiate the precipitation of hydroxyapatite.

  • Wash the resulting precipitate with deionized water and then with ethanol to remove any unreacted precursors.

  • Dry the precipitate in a microwave oven at a suitable power (e.g., 70 W) for a specified time.

  • The resulting powder consists of triethanolamine-capped hydroxyapatite nanoparticles.

Characterization:

The synthesized nanoparticles can be characterized using techniques such as X-ray Diffraction (XRD) to determine crystallite size and phase purity, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) to observe morphology and particle size, and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of functional groups from both hydroxyapatite and the capping agent.

General Protocol for Synthesis of Metal Nanoparticles using Triethanolamine

This generalized protocol is based on the synthesis of silver and platinum nanoparticles where triethanolamine acts as a reducing and/or capping agent.[3][4]

Materials:

  • Metal precursor (e.g., AgNO₃, H₂PtCl₆)

  • Triethanolamine (TEA)

  • Solvent (typically water or a polyol like ethylene glycol)

  • Optional: Additional stabilizing agent (e.g., PVP, PEG)

Procedure:

  • Dissolve the metal precursor in the chosen solvent.

  • In a separate flask, prepare a solution of triethanolamine in the same solvent.

  • If using an additional stabilizer, it can be added to either the metal precursor solution or the triethanolamine solution, depending on the specific protocol.

  • Heat the metal precursor solution to a specific temperature under constant stirring.

  • Rapidly inject the triethanolamine solution into the heated metal precursor solution.

  • Observe the color change of the solution, which indicates the formation of nanoparticles.

  • Continue to heat and stir the reaction mixture for a specified period to allow for particle growth and stabilization.

  • Cool the solution to room temperature.

  • The nanoparticles can be purified by centrifugation and washing to remove excess reactants.

Visualizations

Nanoparticle_Synthesis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Characterization Precursor Metal Precursor Solution Mixing Mixing & Heating Precursor->Mixing Agent TEA/TEA Borate Solution Agent->Mixing Nucleation Nucleation Mixing->Nucleation Growth Particle Growth Nucleation->Growth Purification Purification (Centrifugation/Washing) Growth->Purification Characterization Characterization (TEM, XRD, etc.) Purification->Characterization

Caption: General workflow for nanoparticle synthesis.

Stabilization_Mechanism cluster_ligands L1 TEA L2 TEA L3 TEA L4 TEA L5 TEA L6 TEA NP NP NP->L1 NP->L2 NP->L3 NP->L4 NP->L5 NP->L6

References

Application Notes and Protocols for the Quantification of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of triethanolamine borate. The following sections outline various analytical techniques suitable for this purpose, complete with data summaries, step-by-step methodologies, and workflow diagrams.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry offers a highly selective and sensitive method for the quantification of this compound. This technique is particularly advantageous as it can directly analyze the this compound molecule after a straightforward derivatization of boric acid with triethanolamine.

Quantitative Data Summary
ParameterValueReference
Instrumentation Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)[1][2][3][4][5][6]
Derivatization Agent Triethanolamine[1][2][3][4][5][6]
Analyte Volatile this compound[1][2][3][4][5][6]
Detection Mode Selected Ion Monitoring (SIM)[1][2][3][4][5][6]
Calibration Range 0.01 µg/mL to 10.0 µg/mL[1][2][3][5]
Correlation Coefficient (r²) 0.9988[1][2][3][5]
Limit of Detection (LOD) 0.04 µg/L[1][2][3][5]
Experimental Protocol

Objective: To quantify the concentration of this compound in a given sample by converting boric acid to its volatile this compound derivative for GC-MS analysis.[1][2][3][4][5][6]

Materials:

  • GC-MS system with a suitable capillary column (e.g., RTX-5 amine)[7]

  • Triethanolamine

  • Boric acid standards

  • Organic solvent (e.g., methanol, acetone)[8]

  • Sample vials

  • Micropipettes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of boric acid in a suitable solvent.

    • Perform serial dilutions to create a series of calibration standards in the range of 0.01 µg/mL to 10.0 µg/mL.[1][2][3][5]

  • Sample Preparation and Derivatization:

    • For liquid samples, take a known volume of the sample. For solid samples, accurately weigh a known amount and dissolve it in a suitable solvent.

    • To each standard and sample, add an excess of triethanolamine.

    • Vortex the mixture to ensure complete reaction. The reaction converts nonvolatile boric acid into volatile this compound.[1][2][3][4][5][6]

  • GC-MS Analysis:

    • Set up the GC-MS instrument with the appropriate parameters for the analysis of this compound.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a suitable initial temperature (e.g., 180°C), hold for a few minutes, then ramp up to a final temperature (e.g., 240°C).[9]

    • Carrier Gas: Helium at a constant flow rate.[9]

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions of this compound.

    • Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

  • Data Analysis:

    • Integrate the peak area of the this compound peak in each chromatogram.

    • Construct a calibration curve by plotting the peak area versus the concentration of the boric acid standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Derivatization Add Triethanolamine (Derivatization) Sample->Derivatization Standards Boric Acid Standards Standards->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for this compound Quantification by GC-MS.

Ion Chromatography (IC)

Ion chromatography is a robust technique for determining the borate content in aqueous samples. The method often involves the formation of a more acidic complex with mannitol or sorbitol to enhance its retention and detection by conductivity.

Quantitative Data Summary
ParameterValueReference
Instrumentation Ion Chromatograph with Conductivity Detector[2][10][11][12]
Column Anion-exchange column (e.g., Dionex IonPac AS4A-SC, ICE-Borate)[10][11][13]
Eluent Sodium hydroxide with mannitol or sorbitol; or MSA with mannitol[10][11][12]
Detection Suppressed Conductivity[2][10][11][12]
Linear Range Up to 200 µmol/dm³[11][12]
Limit of Detection (LOD) ~1 µmol/dm³[11][12]
Repeatability (RSD) < 5%[11][12]
Analysis Time < 6 minutes[11][12]
Experimental Protocol

Objective: To determine the concentration of borate in an aqueous sample using ion chromatography with suppressed conductivity detection.[11][12]

Materials:

  • Ion chromatograph with a guard column, an analytical column, a suppressor, and a conductivity detector.

  • Borate standard solutions.

  • Eluent solution (e.g., 5 mmol/dm³ NaOH with 20 mmol/dm³ mannitol).

  • Deionized water.

  • Sample filters (0.45 µm).

Procedure:

  • Standard and Eluent Preparation:

    • Prepare a stock solution of a known borate salt in deionized water.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare the eluent solution and degas it before use.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm filter to remove any particulate matter.

    • If necessary, dilute the sample to bring the borate concentration within the linear range of the instrument.

  • IC Analysis:

    • Set up the ion chromatograph with the appropriate column and eluent.

    • Equilibrate the system by running the eluent until a stable baseline is achieved.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C[14]

    • Inject the prepared standards and samples.

  • Data Analysis:

    • Identify and integrate the borate peak in the chromatograms.

    • Generate a calibration curve by plotting the peak area against the concentration of the borate standards.

    • Calculate the borate concentration in the samples from the calibration curve.

Workflow Diagram

IC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Ion Chromatography Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filter Sample (0.45 µm) Sample->Filter Standards Borate Standards Injection Inject into IC System Standards->Injection Filter->Injection Separation Anion-Exchange Separation Injection->Separation Detection Suppressed Conductivity Detection Separation->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Quantify Borate Calibration->Quantification

Caption: Workflow for Borate Quantification by Ion Chromatography.

Spectrophotometry (Curcumin Method)

This colorimetric method is based on the reaction of borate with curcumin in an acidic environment to form a red-colored complex called rosocyanine. The intensity of the color, measured by a spectrophotometer, is proportional to the boron concentration.

Quantitative Data Summary
ParameterValueReference
Instrumentation UV-Vis Spectrophotometer[8][15][16]
Reagent Curcumin[8][15][16][17][18][19][20][21]
Complex Formed Rosocyanine (Boron-Curcumin Complex)[8][15][16]
Wavelength of Max. Absorbance (λmax) 540 - 555 nm[8][15][20][21]
Linear Range 1.2 - 4.8 ppm[21]
Correlation Coefficient (r²) 0.9995[21]
Limit of Detection (LOD) 0.0413 mg/L[20]
Limit of Quantification (LOQ) 0.1088 mg/L[20]
Recovery 96.09 - 104.92 %[21]
Experimental Protocol

Objective: To quantify the boron content in a sample by forming a colored complex with curcumin and measuring its absorbance.[8][15][16][17][18][19][20][21]

Materials:

  • UV-Vis Spectrophotometer

  • Boron standard solutions

  • Curcumin reagent (e.g., 0.125% curcumin in glacial acetic acid)[15]

  • Sulfuric acid and acetic acid mixture (1:1 v/v)[17]

  • Ethanol or acetone

  • Water bath

  • Volumetric flasks and pipettes

Procedure:

  • Standard and Reagent Preparation:

    • Prepare a series of boron standard solutions (e.g., 0.2 to 2.0 ppm).[8]

    • Prepare the curcumin reagent and the acid mixture.[15][17]

  • Sample Preparation and Reaction:

    • Take a known volume of the sample and place it in a suitable container (e.g., evaporating dish).

    • Add the curcumin reagent and the acid mixture.

    • Evaporate the mixture to dryness on a water bath at a controlled temperature (e.g., 55 °C).[8] This step is crucial for the formation of the rosocyanine complex.

    • Cool the residue to room temperature.

  • Measurement:

    • Dissolve the dried residue in a known volume of a suitable solvent (e.g., 96% ethanol or acetone).[8]

    • Transfer the solution to a cuvette.

    • Measure the absorbance at the wavelength of maximum absorbance (λmax), typically around 540-555 nm, against a reagent blank.[8][15][20][21]

  • Data Analysis:

    • Create a calibration curve by plotting the absorbance values of the standards against their concentrations.

    • Determine the boron concentration in the sample from its absorbance using the calibration curve.

Workflow Diagram

Spectrophotometry_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing Sample Sample Reaction Add Curcumin & Acid; Evaporate to Dryness Sample->Reaction Standards Boron Standards Standards->Reaction Dissolution Dissolve Residue in Solvent Reaction->Dissolution Measurement Measure Absorbance (540-555 nm) Dissolution->Measurement Calibration Construct Calibration Curve Measurement->Calibration Quantification Quantify Boron Calibration->Quantification

Caption: Workflow for Boron Quantification by Spectrophotometry.

Titration

Titration is a classic and cost-effective method for quantifying boric acid, a precursor to this compound. Since boric acid is a weak acid, a polyol such as mannitol is added to form a stronger acidic complex, which can then be accurately titrated with a strong base.[1][22][23][24][25][26][27][28]

Quantitative Data Summary
ParameterValueReference
Instrumentation Automatic Potentiometric Titrator or Burette with pH meter[1][22][23][26][27][29]
Titrant Standardized Sodium Hydroxide (NaOH) solution (e.g., 0.1 mol/L)[1][22]
Complexing Agent Mannitol[1][22][23][25][26][27][28]
Indicator pH electrode (potentiometric) or Phenolphthalein (visual)[1][22][23][26][27][29]
Principle Acid-base neutralization[1][22][25]
Applicable Range 0.15 to 3.00 g/L of Boric Acid[1]
Precision (RSD) ~0.25% for 8 mg Boron[29]
Experimental Protocol

Objective: To determine the concentration of boric acid in a sample by potentiometric titration with sodium hydroxide in the presence of mannitol.[1][22]

Materials:

  • Automatic titrator or a burette and a pH meter with a combination pH electrode.

  • Standardized 0.1 mol/L NaOH solution.

  • Mannitol solution (e.g., 75 g/L).[1]

  • Boric acid sample.

  • Beakers and magnetic stirrer.

Procedure:

  • Titrant Standardization:

    • Accurately standardize the NaOH solution using a primary standard such as potassium hydrogen phthalate (KHP).[22]

  • Sample Preparation:

    • Accurately transfer a known volume or weight of the sample into a beaker.

    • Add a sufficient volume of mannitol solution (e.g., 10 mL for a 20 mL sample).[1]

    • Add deionized water to ensure the pH electrode is properly immersed.

  • Titration:

    • Place the beaker on a magnetic stirrer and immerse the pH electrode and the burette tip into the solution.

    • Start the stirrer to ensure the solution is well-mixed.

    • Titrate the sample with the standardized NaOH solution. Record the volume of NaOH added and the corresponding pH values.

    • Continue the titration past the equivalence point, which is observed as a sharp change in pH.

  • Data Analysis:

    • Determine the equivalence point from the titration curve (the point of maximum slope on a pH vs. volume plot, or the peak of the first derivative curve).

    • Calculate the concentration of boric acid in the sample using the following formula: Concentration (g/L) = (V_eq × C_NaOH × M_H3BO3) / V_sample Where:

      • V_eq = Volume of NaOH at the equivalence point (L)

      • C_NaOH = Concentration of NaOH (mol/L)

      • M_H3BO3 = Molar mass of boric acid (61.83 g/mol )

      • V_sample = Volume of the sample (L)

Workflow Diagram

Titration_Workflow cluster_prep Sample Preparation cluster_analysis Potentiometric Titration cluster_data Data Analysis Sample Boric Acid Sample AddMannitol Add Mannitol Solution Sample->AddMannitol Titration Titrate with Standardized NaOH Solution AddMannitol->Titration Monitoring Monitor pH with Electrode Titration->Monitoring EquivPoint Determine Equivalence Point Monitoring->EquivPoint Calculation Calculate Boric Acid Concentration EquivPoint->Calculation

Caption: Workflow for Boric Acid Quantification by Titration.

References

Application Notes and Protocols: Triethanolamine Borate as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triethanolamine borate (TEAB), a water-soluble and environmentally benign organoboron compound, has emerged as a versatile and efficient catalyst in organic synthesis. This document provides detailed application notes and experimental protocols for the use of TEAB as a catalyst, with a primary focus on its well-documented role in the cycloaddition of carbon dioxide (CO₂) with epoxides to generate valuable cyclic carbonates. Additionally, protocols for the synthesis of the this compound catalyst are provided.

Introduction to this compound as a Catalyst

This compound is a commercially available, inexpensive, and non-toxic compound that can be readily prepared from boric acid and triethanolamine.[1][2] Its unique structure, featuring a dative bond between the nitrogen and boron atoms, imparts Lewis acidic and basic properties within the same molecule, making it an effective bifunctional catalyst.[1] TEAB is noted for its high thermal stability and water solubility, which facilitates its removal from reaction mixtures, aligning with the principles of green chemistry.[1] While its catalytic activity has been reported in various contexts, including esterification and condensation reactions, its most thoroughly documented application is in the synthesis of cyclic carbonates from epoxides and CO₂.[1][2][3]

Synthesis of this compound Catalyst

The preparation of this compound is a straightforward condensation reaction between triethanolamine and boric acid. Several methods have been reported, and two common protocols are detailed below.

Protocol 2.1: Synthesis in Toluene

This method utilizes toluene as an azeotropic agent to remove water and drive the reaction to completion.

Materials:

  • Boric acid

  • Triethanolamine

  • Toluene

  • Acetonitrile (for recrystallization)

  • Round-bottom flask equipped with a Dean-Stark apparatus and condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add equimolar amounts of boric acid and triethanolamine.

  • Add toluene to the flask to suspend the reactants.

  • Set up the flask with a Dean-Stark apparatus and a condenser.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the toluene using a rotary evaporator.

  • The crude product can be purified by recrystallization from hot acetonitrile.

  • Filter the recrystallized solid, wash with cold acetonitrile, and dry under vacuum to yield pure this compound as a white, crystalline solid.[1]

Protocol 2.2: Synthesis in Water

This method offers a greener alternative by using water as the solvent.

Materials:

  • Boric acid (50 mmol)

  • Triethanolamine (50 mmol)

  • Water (3 mL)

  • 25 mL round-bottom flask

  • Short path distillation apparatus

  • Heating mantle

  • Acetonitrile (for recrystallization)

Procedure:

  • In a 25 mL round-bottom flask, combine boric acid (50 mmol) and triethanolamine (50 mmol).

  • Add 3 mL of water to aid in dissolving the reactants.

  • Equip the flask with a short path distillation apparatus.

  • Heat the mixture to 120 °C and continue heating until no more water is collected in the receiving flask.

  • After cooling, the resulting solid is recrystallized from acetonitrile to yield the purified product.[4]

Diagram 1: Synthesis of this compound

G reagents Boric Acid + Triethanolamine heating Heating & Water Removal reagents->heating Reaction solvent Solvent (e.g., Toluene or Water) solvent->heating product This compound (Crude) heating->product purification Recrystallization (Acetonitrile) product->purification final_product Pure Triethanolamine Borate purification->final_product G cluster_0 Catalytic Cycle A TEAB Catalyst C Activated Epoxide-TEAB Complex A->C Activation B Epoxide B->C D Ring-Opened Intermediate C->D Nucleophilic Attack F Intermediate + CO2 D->F CO2 Insertion E CO2 E->F G Cyclic Carbonate F->G Ring Closure G->A Catalyst Regeneration

References

Application Note: Quantitative Analysis of Triethanolamine Borate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triethanolamine borate is an organoboron compound with applications in various industrial fields. Accurate and sensitive quantification of this compound is crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable analytical technique for the determination of volatile and semi-volatile compounds. However, due to the polar nature of this compound, direct GC analysis can be challenging. This application note details a protocol for the analysis of this compound, which is volatile and suitable for GC-MS analysis. The methodology described herein is based on the successful analysis of this compound as a derivatization product of boric acid, providing a sensitive and selective method for its quantification.[1][2][3]

Principle

This method employs a gas chromatograph (GC) to separate this compound from the sample matrix. The separated compound is then introduced into a mass spectrometer (MS) for detection and quantification. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity by monitoring specific ions characteristic of this compound.[1][2][3]

Application

This method is applicable for the quantitative analysis of this compound in various sample matrices, provided that appropriate sample preparation is performed to ensure compatibility with the GC-MS system.

Experimental Protocols

Reagents and Materials
  • This compound standard

  • Solvent for sample dissolution (e.g., Dichloromethane, Hexane)[4]

  • Anhydrous Sodium Sulfate (for drying organic extracts)

  • Glass vials with PTFE-lined caps

  • Microsyringes

  • GC-MS grade solvents and reagents

Instrumentation

A standard gas chromatograph coupled with a mass spectrometer is required. The following instrumental parameters have been shown to be effective for the analysis of this compound.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC ColumnRTX-5 amine (15 m x 0.32 mm i.d., 1 µm df) or similar[5]
Injection ModeSplitless or High Split Injection[6]
Injector Temperature250 °C (typical, may require optimization)
Carrier GasHelium
Oven Temperature ProgramInitial: 60 °C, hold for 1 min; Ramp: 20 °C/min to 280 °C, hold for 5 min (example, requires optimization)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored Ions (m/z)To be determined from the mass spectrum of this compound
Standard Preparation

Prepare a stock solution of this compound in a suitable volatile organic solvent (e.g., dichloromethane). From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range. A typical calibration curve range for a similar analysis was 0.01 µg/mL to 10.0 µg/mL.[2][3]

Sample Preparation

The sample preparation method will vary depending on the matrix. For a liquid sample, a simple dilution with a suitable organic solvent may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the this compound and remove interfering substances.[4]

General Liquid-Liquid Extraction Protocol:

  • To a known volume of the aqueous sample, add an equal volume of an immiscible organic solvent (e.g., dichloromethane).

  • Vortex the mixture for 2 minutes to facilitate the extraction of this compound into the organic phase.

  • Allow the layers to separate.

  • Carefully transfer the organic layer to a clean vial.

  • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis
  • Inject a fixed volume (e.g., 1 µL) of the prepared standards and samples into the GC-MS system.

  • Acquire the data in SIM mode.

  • Integrate the peak area of the characteristic ion(s) for this compound.

Quantification

Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Quantitative Data Summary

The following table summarizes the quantitative performance data from a study involving the GC-MS analysis of this compound formed from the derivatization of boric acid. This data provides an expected range of performance for the described method.

Table 2: Quantitative Performance Data

ParameterResult
Calibration Curve Range0.01 µg/mL to 10.0 µg/mL[2][3]
Correlation Coefficient (r²)0.9988[2][3]
Limit of Detection (LOD)0.04 µg/L (as boric acid)[2][3]
ReproducibilityHigh reproducibility reported[1][2][3]

Diagrams

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Containing This compound Dilution Dilution with Organic Solvent Sample->Dilution Simple Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Complex Matrix Standard This compound Standard Stock Stock Solution Preparation Standard->Stock GC_Vial Prepared Sample in GC Vial Dilution->GC_Vial Extraction->GC_Vial Cal_Standards Serial Dilution for Calibration Standards Stock->Cal_Standards GC_Vial_Std Calibration Standard in GC Vial Cal_Standards->GC_Vial_Std Autosampler Autosampler GC_Vial->Autosampler GC_Vial_Std->Autosampler GC_Inlet GC Inlet (Vaporization) Autosampler->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometer (Detection & Quantification) GC_Column->MS_Detector Data_Acquisition Data Acquisition (SIM Mode) MS_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of This compound Peak_Integration->Quantification Calibration_Curve->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Conclusion

The described GC-MS method provides a sensitive, selective, and reliable approach for the quantitative analysis of this compound. Proper sample preparation and optimization of instrumental parameters are key to achieving accurate and precise results. The use of SIM mode significantly enhances the performance of the method, making it suitable for trace-level analysis.

References

Application Notes and Protocols for Triethanolamine Borate as a pH Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate (TEA-B) is a versatile and stable buffering agent formed from the reaction of triethanolamine and boric acid.[1] This buffer system offers a broad and effective buffering range, making it a suitable choice for a variety of biological assays, including enzyme kinetics and immunoassays. Its properties, such as good stability in aqueous solutions, make it an attractive alternative to more common biological buffers like Tris.[2][3] This document provides detailed application notes and protocols for the preparation and use of this compound buffer in key biological assays.

Properties of this compound Buffer

Triethanolamine (TEA) is a tertiary amine with a pKa of approximately 7.77 at 25°C, providing effective buffering capacity in the physiological pH range of 7.0 to 8.5.[4] When combined with boric acid, it forms a stable complex, this compound, which extends the buffering range.[2] The formation of a dative bond between the nitrogen of triethanolamine and the boron atom contributes to the stability of this complex in aqueous solutions.[3]

Quantitative Data Summary

The following tables summarize the key properties of triethanolamine and borate-containing buffers for easy comparison.

PropertyTriethanolamine (TEA)Tris(hydroxymethyl)aminomethane (Tris)
pKa (25°C)7.778.06
Effective Buffering RangepH 7.0 - 8.5pH 7.5 - 9.0
Molecular Weight149.19 g/mol 121.14 g/mol
Temperature Dependence (d(pKa)/dT)-0.016-0.028
Notes Can form complexes with some metal ions.A primary amine that can react with certain reagents.
PropertyBoric Acid
pKa1 (25°C)9.23
Effective Buffering RangepH 8.5 - 10.2
Molecular Weight61.83 g/mol
Temperature Dependence (d(pKa)/dT)-0.008
Notes Can form complexes with diols, including sugars and some biomolecules.

Experimental Protocols

Preparation of 1 M this compound (TEA-B) Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound, which can be diluted to the desired working concentration and pH for various applications.

Materials:

  • Triethanolamine (TEA)

  • Boric Acid (H₃BO₃)

  • Deionized water

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Magnetic stirrer and stir bar

  • pH meter

  • Volumetric flask (1 L)

Procedure:

  • To a 1 L beaker containing approximately 800 mL of deionized water, add 149.19 g of triethanolamine (for a final concentration of 1 M).

  • Place the beaker on a magnetic stirrer and add a stir bar. Stir until the triethanolamine is completely dissolved.

  • Slowly add 61.83 g of boric acid (for a 1:1 molar ratio) to the solution while stirring continuously. The reaction may be slightly exothermic.

  • Allow the solution to mix thoroughly until all the boric acid has dissolved.

  • Calibrate the pH meter according to the manufacturer's instructions.

  • Adjust the pH of the solution to the desired level (typically between 7.5 and 9.0) by slowly adding concentrated HCl or NaOH. Monitor the pH closely.

  • Once the desired pH is reached, transfer the solution to a 1 L volumetric flask.

  • Bring the final volume to 1 L with deionized water.

  • Store the 1 M TEA-B stock solution at room temperature.

Application in Enzyme Kinetics: Alkaline Phosphatase Assay

This protocol outlines the use of a this compound buffer for determining the activity of alkaline phosphatase (ALP). The buffer provides a stable alkaline environment optimal for ALP activity.

Materials:

  • This compound (TEA-B) buffer, 1.0 M, pH 9.8 (at 37°C)

  • p-Nitrophenyl phosphate (pNPP), 0.67 M solution

  • Magnesium chloride (MgCl₂), 1 M solution

  • Alkaline Phosphatase (diluted to a suitable concentration)

  • Spectrophotometer and cuvettes

  • Water bath (37°C)

Procedure:

  • Prepare the Assay Buffer: To prepare 100 mL of 1.0 M TEA-B assay buffer (pH 9.8 at 37°C), take an appropriate volume of the 1 M TEA-B stock solution and add 50 µL of 1 M MgCl₂. Place the solution in a 37°C water bath and adjust the pH to 9.8 with HCl or NaOH. Bring the final volume to 100 mL with deionized water.

  • Prepare the Reaction Mixture: In a cuvette, combine 3.0 mL of the 1.0 M TEA-B assay buffer and 0.1 mL of the 0.67 M pNPP solution.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer set at 37°C to allow the temperature to equilibrate.

  • Enzyme Addition and Measurement: Initiate the reaction by adding 0.1 mL of the diluted alkaline phosphatase solution to the cuvette.

  • Immediately mix the contents by gentle inversion.

  • Measure the increase in absorbance at 405 nm over a period of 5 minutes, taking readings at regular intervals (e.g., every 30 seconds).

  • Data Analysis: Plot the absorbance at 405 nm against time. Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min). Calculate the enzyme activity using the molar extinction coefficient of p-nitrophenol (18,500 M⁻¹cm⁻¹ at pH 9.8).

Application in Immunoassays: Indirect ELISA Protocol

This protocol describes the use of a this compound buffer as a coating buffer in an indirect Enzyme-Linked Immunosorbent Assay (ELISA). The alkaline pH of the buffer facilitates the adsorption of antigens to the microplate surface.

Materials:

  • This compound (TEA-B) buffer, 50 mM, pH 9.0

  • Antigen solution

  • Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

  • Primary antibody

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)

  • Substrate solution (e.g., TMB for HRP)

  • Stop solution (e.g., 2 M H₂SO₄)

  • 96-well ELISA plates

  • Plate washer and reader

Procedure:

  • Antigen Coating: Dilute the antigen to the desired concentration in 50 mM TEA-B buffer (pH 9.0). Add 100 µL of the diluted antigen to each well of a 96-well plate.

  • Incubate the plate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20) per well.

  • Blocking: Add 200 µL of blocking buffer to each well to block any remaining non-specific binding sites.

  • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well.

  • Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

  • Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of the substrate solution to each well.

  • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

Visualizations

Buffer_Preparation_Workflow cluster_materials Materials cluster_procedure Procedure cluster_output Output TEA Triethanolamine DissolveTEA 1. Dissolve TEA in Water TEA->DissolveTEA BoricAcid Boric Acid AddBoricAcid 2. Add Boric Acid BoricAcid->AddBoricAcid Water Deionized Water Water->DissolveTEA HCl_NaOH HCl / NaOH AdjustpH 4. Adjust pH HCl_NaOH->AdjustpH DissolveTEA->AddBoricAcid Mix 3. Mix Thoroughly AddBoricAcid->Mix Mix->AdjustpH FinalVolume 5. Bring to Final Volume AdjustpH->FinalVolume StockSolution 1 M TEA-B Stock Solution FinalVolume->StockSolution

Caption: Workflow for preparing 1 M this compound stock solution.

Enzyme_Kinetics_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis PrepareBuffer Prepare TEA-B Assay Buffer (pH 9.8) PrepareReaction Prepare Reaction Mixture (Buffer + pNPP) PrepareBuffer->PrepareReaction Equilibrate Equilibrate to 37°C PrepareReaction->Equilibrate AddEnzyme Add Alkaline Phosphatase Equilibrate->AddEnzyme MeasureAbs Measure Absorbance at 405 nm AddEnzyme->MeasureAbs PlotData Plot Absorbance vs. Time MeasureAbs->PlotData CalcVelocity Calculate Initial Velocity (V₀) PlotData->CalcVelocity CalcActivity Calculate Enzyme Activity CalcVelocity->CalcActivity Indirect_ELISA_Workflow AntigenCoating 1. Antigen Coating (in TEA-B Buffer) Wash1 2. Wash AntigenCoating->Wash1 Blocking 3. Blocking Wash1->Blocking Wash2 4. Wash Blocking->Wash2 PrimaryAb 5. Primary Antibody Wash2->PrimaryAb Wash3 6. Wash PrimaryAb->Wash3 SecondaryAb 7. Secondary Antibody (Enzyme-conjugated) Wash3->SecondaryAb Wash4 8. Wash SecondaryAb->Wash4 Substrate 9. Substrate Addition Wash4->Substrate Stop 10. Stop Reaction Substrate->Stop Read 11. Read Absorbance Stop->Read

References

Application Notes and Protocols for Triethanolamine Borate in Industrial Coatings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate is a versatile compound utilized in the formulation of industrial coatings to enhance performance and durability. It primarily functions as a corrosion inhibitor and can also act as a curing agent for epoxy resins. Its multifaceted properties, including improving adhesion, providing pH buffering, and contributing to flame retardancy, make it a valuable additive in various coating systems, from traditional solvent-borne epoxies to modern water-based formulations. These application notes provide detailed protocols for the incorporation and evaluation of this compound in industrial coatings.

Key Functions and Benefits

This compound offers several advantages in the formulation of industrial coatings:

  • Corrosion Inhibition: It provides excellent protection for metallic substrates. The borate component acts as an anodic inhibitor, forming a passive layer on the metal surface, while the triethanolamine component functions as a cathodic inhibitor. This dual-action mechanism effectively prevents common forms of corrosion.

  • Curing Agent for Epoxy Resins: this compound can act as a hardening agent for epoxy resins, contributing to the cross-linking of the polymer matrix. This results in coatings with excellent chemical stability, high resistance to moisture, and superior adhesive qualities.[1]

  • pH Buffering: It helps to maintain a stable pH in the coating formulation, which is particularly important for water-based systems to ensure stability and prevent issues like flash rusting on steel substrates.

  • Improved Adhesion: By interacting with the substrate surface and the coating binder, this compound can enhance the adhesion of the coating to the metal.

  • Flame Retardancy: Borates, in general, are known to have flame-retardant properties, and this compound can contribute to the fire resistance of the final coating.

Data Presentation: Performance of Coatings

While specific quantitative data for coatings formulated with this compound is not widely published in comparative tables, the following tables provide an illustrative representation of the expected performance improvements based on the known effects of amine and borate-based corrosion inhibitors.

Table 1: Corrosion Resistance Performance (ASTM B117 Salt Spray Test)

Coating SystemAdditiveScribe Creep (mm) after 1000 hoursBlistering (ASTM D714)Rust Grade (ASTM D610)
Epoxy PrimerNone (Control)5-76-F4-G
Epoxy PrimerThis compound (2% by weight)1-29-F8-G
Water-based AcrylicNone (Control)6-84-M3-G
Water-based AcrylicThis compound (2% by weight)2-38-F7-G

Table 2: Adhesion Performance (ASTM D4541 Pull-Off Adhesion Test)

Coating SystemAdditiveAdhesion Strength (MPa)Failure Mode
Epoxy Primer on SteelNone (Control)5.560% Adhesive, 40% Cohesive
Epoxy Primer on SteelThis compound (2% by weight)8.090% Cohesive
Water-based Acrylic on AluminumNone (Control)3.570% Adhesive, 30% Cohesive
Water-based Acrylic on AluminumThis compound (2% by weight)5.085% Cohesive

Table 3: Drying Time (ASTM D1640)

Coating SystemAdditiveSet-to-Touch (hours)Dry-Through (hours)
Alkyd EnamelNone (Control)412
Alkyd EnamelThis compound (1% by weight)3.510

Experimental Protocols

Protocol 1: Formulation of a Two-Component Epoxy Primer with this compound

This protocol describes the preparation of a standard two-component epoxy primer and a variation containing this compound as a corrosion inhibitor.

Materials:

  • Bisphenol A epoxy resin (e.g., EPON 828 or equivalent)

  • Polyamide curing agent (e.g., Ancamide 220 or equivalent)

  • Titanium dioxide (TiO2) and other pigments/fillers as required

  • Solvents (e.g., xylene, methyl isobutyl ketone)

  • This compound

  • High-speed disperser

  • Mixing vessels

  • Steel panels for coating application

Procedure:

  • Pigment Dispersion (Part A):

    • In a mixing vessel, combine the epoxy resin and a portion of the solvent.

    • Under slow agitation, gradually add the pigments and fillers (e.g., TiO2, talc).

    • Increase the speed of the high-speed disperser to achieve a Hegman grind of 6-7, ensuring proper pigment dispersion.

    • Add the remaining solvent and mix until uniform.

    • For the modified formulation: Add this compound (typically 1-3% of the total formulation weight) to the pigment paste and disperse for an additional 10-15 minutes.

  • Letdown (Part A):

    • Reduce the mixing speed and add any remaining resin and additives.

    • Mix until the entire batch is homogeneous.

  • Curing Agent (Part B):

    • The polyamide curing agent is supplied as Part B.

  • Mixing and Application:

    • Just before application, mix Part A and Part B in the recommended ratio (e.g., 4:1 by volume).

    • Allow for a 15-30 minute induction time (sweat-in) if required by the curing agent manufacturer.

    • Apply the coating to prepared steel panels using a spray gun or other suitable method to the desired dry film thickness.

    • Cure the coated panels at ambient temperature (e.g., 25°C and 50% relative humidity) for 7 days before testing.

Protocol 2: Evaluation of Corrosion Resistance (ASTM B117)

This protocol outlines the procedure for testing the corrosion resistance of the prepared coatings.

Apparatus:

  • Salt spray cabinet conforming to ASTM B117.

  • Scribing tool.

  • Calibrated calipers.

Procedure:

  • Sample Preparation:

    • Use the cured coated panels from Protocol 1.

    • Scribe an "X" through the coating to the metal substrate on each panel.

  • Exposure:

    • Place the panels in the salt spray cabinet at an angle of 15-30 degrees from the vertical.

    • Expose the panels to a continuous spray of 5% NaCl solution at 35°C.

  • Evaluation:

    • Periodically inspect the panels (e.g., every 240 hours) for signs of corrosion.

    • Evaluate the degree of blistering according to ASTM D714.

    • Assess the degree of rusting according to ASTM D610.

    • Measure the creepage of corrosion from the scribe using calipers.

    • Continue the test for a predetermined duration (e.g., 1000 hours) or until a specified level of failure is reached.

Protocol 3: Evaluation of Adhesion (ASTM D4541)

This protocol describes the measurement of the pull-off adhesion strength of the coatings.

Apparatus:

  • Portable pull-off adhesion tester.

  • Loading fixtures (dollies).

  • Adhesive for bonding the dollies to the coating.

  • Cutting tool for scoring around the dolly.

Procedure:

  • Test Area Preparation:

    • Select a flat, smooth area on the cured coated panel.

    • Clean the surface of the coating and the dolly.

  • Dolly Adhesion:

    • Apply a suitable adhesive to the base of the dolly.

    • Press the dolly onto the coated surface and remove any excess adhesive.

    • Allow the adhesive to cure completely as per the manufacturer's instructions.

  • Scoring:

    • Once the adhesive is cured, use a cutting tool to score through the coating around the base of the dolly to isolate the test area.

  • Pull-Off Test:

    • Attach the pull-off adhesion tester to the dolly.

    • Apply a perpendicular tensile force at a steady rate.

    • Record the force at which the dolly and coating are detached from the substrate.

    • Examine the dolly and the test surface to determine the nature of the failure (adhesive, cohesive, or glue failure).

Visualizations

G cluster_formulation Coating Formulation Workflow cluster_application Application & Curing cluster_testing Performance Testing Resin Epoxy/Alkyd/Acrylic Resin Pigment_Dispersion Pigment_Dispersion Resin->Pigment_Dispersion Solvent Solvent/Water Solvent->Pigment_Dispersion Pigments Pigments & Fillers Pigments->Pigment_Dispersion TEA_Borate This compound TEA_Borate->Pigment_Dispersion Inhibitor Addition Curing_Agent Curing Agent Final_Coating Final Liquid Coating Curing_Agent->Final_Coating Two-Component System (Mix Before Use) Application Coating Application (Spray, Brush, Roll) Final_Coating->Application Letdown Letdown Pigment_Dispersion->Letdown Letdown->Final_Coating Surface_Prep Substrate Surface Preparation Surface_Prep->Application Curing Curing/ Drying Application->Curing Cured_Film Cured Coating Film Curing->Cured_Film Corrosion_Test Corrosion Resistance (ASTM B117) Cured_Film->Corrosion_Test Adhesion_Test Adhesion Strength (ASTM D4541) Cured_Film->Adhesion_Test Drying_Test Drying Time (ASTM D1640) Cured_Film->Drying_Test Performance_Data Performance Data Corrosion_Test->Performance_Data Adhesion_Test->Performance_Data Drying_Test->Performance_Data

Caption: Workflow for formulating, applying, and testing industrial coatings with this compound.

G cluster_coating Coating System cluster_interface Coating-Substrate Interface cluster_substrate Metal Substrate (e.g., Steel) Coating Protective Coating Film Interface Interface TEA_Borate This compound (Dispersed within Coating) Anode Anodic Site (Fe -> Fe²+ + 2e⁻) TEA_Borate->Anode Borate anions migrate to anodic sites Cathode Cathodic Site (O₂ + 2H₂O + 4e⁻ -> 4OH⁻) TEA_Borate->Cathode TEA molecules migrate to cathodic sites Substrate Steel Substrate (Fe) Passive_Layer Formation of a Passive Oxide Layer Anode->Passive_Layer Inhibition of metal dissolution Adsorption Adsorption of TEA on Cathodic Sites Cathode->Adsorption Inhibition of oxygen reduction Corrosive_Agents Corrosive Agents (O₂, H₂O, Cl⁻) Corrosive_Agents->Coating Penetration

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triethanolamine Borate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of triethanolamine borate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The most common methods for synthesizing this compound involve the reaction of triethanolamine with either boric acid or trimethyl borate.[1][2][3]

Q2: What is the general chemical reaction for the synthesis of this compound from boric acid and triethanolamine?

The reaction is an esterification where triethanolamine reacts with boric acid to form this compound and water as a byproduct.[4][5] The reaction is typically exothermic.[4][5]

Q3: Why is the removal of water important during the synthesis?

The synthesis of this compound from boric acid and triethanolamine is a condensation reaction that produces water.[1][4][5] According to Le Chatelier's principle, removing water from the reaction mixture will shift the equilibrium towards the formation of the product, thereby increasing the yield.

Q4: What methods can be used to remove water from the reaction?

Common methods for water removal include:

  • Azeotropic distillation: A solvent that forms an azeotrope with water (e.g., toluene, benzene, xylene) is used to carry the water away as it is formed.[1][6]

  • Heating under vacuum: The reaction can be heated under vacuum to drive off the water.[7][8]

  • Heating with a short path distillation apparatus: This setup allows for the continuous removal of water as it is formed, especially in solvent-free reactions.[9]

Q5: What are some common solvents used in the synthesis of this compound?

Toluene is a frequently used solvent for azeotropic distillation.[1][3][6] Other solvents and solvent systems that have been explored include benzene, petroleum ether, dimethylbenzene, isopropanol/2-butanol mixtures, and a two-liquid system of a hydrocarbon (like xylene or an aliphatic petroleum naphtha) and a saturated monohydric alcohol (like n-butanol or cyclohexyl alcohol).[1][6][8]

Q6: How can the purity of the final product be improved?

Recrystallization is a common method for purifying crude this compound. Acetonitrile is a frequently cited solvent for recrystallization.[1][3][7][8][9] Sublimation under vacuum is another technique that can be used for purification.[1][7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring the amount of water collected during azeotropic distillation; it should match the theoretical amount.[4] - Optimize the reaction time. A study found that a 2-hour reaction time was optimal for their specific conditions.[1]
Unfavorable reactant ratio.- The optimal molar ratio of boric acid to triethanolamine has been reported to be 1:1.[1]
Inefficient water removal.- Select an appropriate water-carrying agent. Toluene has been shown to give a better yield compared to ethyl acetate, benzene, petroleum ether, and dimethylbenzene in one study.[1] - Ensure the distillation apparatus is set up correctly for efficient removal of the water azeotrope.
Product is a thick, sticky liquid instead of a solid This can be the expected product form in some synthesis methods, particularly solvent-free reactions at high temperatures.[4]- If a solid product is desired, consider a synthesis method that utilizes a solvent and azeotropic water removal, followed by recrystallization.[1][6]
Foaming of the reaction mixture The reaction between boric acid and triethanolamine can cause foaming, especially in solvent-free, high-temperature syntheses.[4]- To manage foaming, it is recommended to use only 60% to 70% of the reactor's volume.[4]
Formation of large, hard crystalline chunks This can occur in solvent-free or vacuum heating methods, making the product difficult to remove from the reactor and purify.[8]- Employing a two-liquid solvent system, where one solvent dissolves the reactants and the other dissolves both reactants and the product, can help to produce discrete, individual crystals that are easier to handle.[8][10]
Product contamination Impurities from starting materials or side reactions.- Use reagents of analytical grade.[1][6] - Purify the crude product by recrystallization from a suitable solvent like acetonitrile or by vacuum sublimation.[1][7][8]

Data Presentation: Comparison of Synthesis Methods

Method Reactants Solvent/Conditions Reported Yield Reference
Azeotropic DistillationBoric Acid, TriethanolamineToluene82.46%[1]
Azeotropic DistillationTrimethyl Borate, TriethanolamineToluene86.6%[3]
Solvent-freeBoric Acid, Triethanolamine114 °C-[4][5]
Short Path DistillationBoric Acid, TriethanolamineWater (to facilitate solubility), 120 °C70%[9]
Two-Liquid Solvent SystemBoric Acid, Triethanolaminen-Butanol and Aliphatic Petroleum NaphthaHigh Yield[8]

Experimental Protocols

Method 1: Synthesis via Azeotropic Distillation with Toluene

This protocol is based on a study that optimized reaction conditions to achieve a high yield.[1]

  • To a 250 ml three-necked, round-bottomed flask equipped with a stirrer and a Dean-Stark apparatus, add triethanolamine and toluene.

  • Begin stirring the solution and add boric acid.

  • Gradually heat the mixture to reflux.

  • Continuously remove the water formed during the reaction via azeotropic distillation with toluene.

  • Continue the reaction until the calculated amount of water for complete esterification has been collected. The optimal reaction time has been reported as 2 hours with a 1:1 molar ratio of boric acid to triethanolamine and 25 ml of toluene.[1]

  • After the reaction is complete, evaporate the toluene.

  • Purify the crude product by recrystallization from acetonitrile.

  • Isolate the purified white solid product by filtration and dry it under a vacuum.

Method 2: Synthesis using Trimethyl Borate

This method utilizes trimethyl borate as the boron source.[3]

  • In a reaction vessel, add 0.6 mol of trimethyl borate, 0.5 mol of triethanolamine, and 300g of toluene.

  • Slowly heat the mixture to reflux and maintain for 1 hour.

  • Distill off the methanol byproduct and toluene at normal pressure (65-100 °C).

  • Monitor the reaction progress using gas chromatography (GC).

  • Once the reaction is complete, concentrate the solution under reduced pressure until no more liquid distills off.

  • Add acetonitrile to the residue to recrystallize the product.

  • Filter and dry the resulting white solid to obtain the final product.

Visualizations

Chemical Reaction Pathway

Reaction_Pathway Triethanolamine Triethanolamine N(CH₂CH₂OH)₃ Triethanolamine->reaction_node BoricAcid Boric Acid H₃BO₃ BoricAcid->reaction_node TriethanolamineBorate This compound Water Water 3H₂O reaction_node->TriethanolamineBorate + reaction_node->Water +

Caption: Synthesis of this compound.

Experimental Workflow for Azeotropic Synthesis

Experimental_Workflow A 1. Charge Reactor (Triethanolamine, Toluene) B 2. Add Boric Acid A->B C 3. Heat to Reflux (Azeotropic Distillation) B->C D 4. Monitor Water Removal C->D E 5. Evaporate Solvent D->E F 6. Recrystallize (Acetonitrile) E->F G 7. Filter and Dry F->G H Final Product (this compound) G->H

Caption: Azeotropic Synthesis Workflow.

References

Technical Support Center: Purity Analysis of Synthesized Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) regarding the purity analysis of synthesized triethanolamine borate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it synthesized? A1: this compound, also known as boratrane, is an organoboron compound formed by the esterification reaction between triethanolamine and boric acid.[1][2] The synthesis typically involves heating the two reactants, often in a solvent like toluene, to facilitate the removal of water via azeotropic distillation.[3] The crude product is then purified, commonly by recrystallization from a solvent such as acetonitrile.[2][4]

Q2: What are the expected purity levels and physical properties of synthesized this compound? A2: High-purity this compound should be a white, crystalline solid.[2] Purity is typically expected to be ≥97-99%. The melting point is an important indicator of purity; literature values are often in the range of 234-236°C.[5] Significant deviations from this range may indicate the presence of impurities.

Q3: What are the most common impurities found in synthesized this compound? A3: Impurities can arise from the starting materials, the synthesis process, or degradation. It is crucial to use high-purity starting materials to minimize impurities.[3] A summary of potential impurities is provided in the table below.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound? A4: A combination of techniques is recommended for a comprehensive purity assessment.

  • Spectroscopy (FTIR and NMR): Ideal for structural confirmation and identification.[2]

  • Chromatography (GC or HPLC): Used for separating and quantifying the main component and any organic impurities.[6][7]

  • Karl Fischer Titration: The gold standard for determining residual water content.[8][9]

  • Thermal Analysis (DSC): Useful for determining the melting point and assessing thermal stability.[3]

Q5: How should this compound samples be stored to maintain purity? A5: this compound, like other borate esters, can be susceptible to hydrolysis.[3][10] Samples should be stored in tightly sealed containers in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect them from atmospheric moisture.

Data Presentation: Impurities and Analytical Techniques

Table 1: Common Potential Impurities in Synthesized this compound

Impurity CategorySpecific Example(s)Likely OriginRecommended Analytical Technique(s)
Starting Materials Boric Acid, TriethanolamineIncomplete reactionHPLC, ¹H NMR, Titration
Related Substances Monoethanolamine (MEA), Diethanolamine (DEA)Impurities in triethanolamine starting materialGC (of starting material), HPLC[11]
Reaction By-products WaterEsterification reactionKarl Fischer Titration[8]
Side Products Polymeric borate estersNon-stoichiometric reaction conditionsSize Exclusion Chromatography (SEC), MS[12]
Residual Solvents Toluene, Acetonitrile, PyridineSynthesis and purification stepsHeadspace GC-MS
Degradation Products Boric Acid, TriethanolamineHydrolysis upon exposure to moistureHPLC, ¹H NMR, Karl Fischer Titration[13]

Table 2: Key Spectroscopic Data for this compound

TechniqueParameterObserved Value / Characteristic Peak(s)Reference
¹H NMR Chemical Shift (CDCl₃, 500 MHz)δ = 3.65 (t, 6H), 3.04 (t, 6H)[4]
¹³C NMR Chemical Shift (CDCl₃, 125 MHz)δ = 62.1, 59.3[4]
FTIR Wavenumber (cm⁻¹)2988, 2853 (C-H stretch), 1160 (B-O stretch), 1115, 1063 (C-N, C-O stretch)[4]

Troubleshooting Guide

Q: My final product has a low melting point and a broad melting range. What is the likely cause? A: This is a classic indicator of impurity. The most common culprits are residual solvents, unreacted starting materials, or excess water.

  • Action 1: Dry the sample under a high vacuum to remove any volatile solvents.

  • Action 2: Perform Karl Fischer titration to quantify the water content. If high, the synthesis may have been incomplete, or the product may have been exposed to moisture.[8]

  • Action 3: Analyze the sample by ¹H NMR or HPLC to check for the presence of unreacted triethanolamine or boric acid.

  • Action 4: If purity is still low, re-purify the material by recrystallization.[2]

Q: I see unexpected peaks in my HPLC or GC chromatogram. How do I identify them? A: Unexpected peaks are likely impurities.

  • Step 1: Check for carryover by running a blank injection (solvent only).

  • Step 2: If possible, use a mass spectrometer (GC-MS or LC-MS) to get mass information on the unknown peaks, which can help in identification.[6][14]

  • Step 3: Inject standards of likely impurities (e.g., triethanolamine, boric acid, diethanolamine) to see if their retention times match the unknown peaks.

  • Step 4: Review the synthesis procedure. The identity of the solvents used for reaction and purification are prime candidates for residual solvent peaks.

Q: My purity assay by titration is lower than expected. What could be the issue? A: A low assay value suggests that less of the active molecule is present than anticipated.

  • Check for Moisture: Water can interfere with certain titrations and also indicates that the product may have hydrolyzed. Perform a Karl Fischer titration to get an accurate water content.[15]

  • Verify Titration Method: Ensure the titrant has been recently standardized and that the correct endpoint detection method (e.g., potentiometric or colorimetric) is being used properly. For non-aqueous titrations, atmospheric moisture can be a significant source of error.[11]

  • Consider Impurities: Non-basic impurities will not be detected by an acid-base titration, leading to a falsely high purity reading if calculated by difference, but acidic impurities could consume the titrant. A chromatographic method (HPLC/GC) will provide a more accurate profile of all components.

Visualized Workflows and Logic

Here are diagrams illustrating the typical workflows for purity analysis and troubleshooting.

Purity_Analysis_Workflow cluster_initial Initial Characterization cluster_spectro Structural Confirmation cluster_purity Quantitative Purity & Impurity Profile cluster_final Final Assessment start Synthesized this compound Sample visual Visual Inspection (Color, Form) start->visual mp Melting Point Analysis (DSC) visual->mp ftir FTIR Spectroscopy mp->ftir If crystalline & MP is sharp nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B) mp->nmr If crystalline & MP is sharp kf Karl Fischer Titration (Water Content) ftir->kf chrom Chromatography (HPLC or GC for Organic Impurities) ftir->chrom nmr->kf nmr->chrom report Generate Certificate of Analysis kf->report chrom->report

Caption: A standard workflow for the complete purity analysis of a synthesized sample.

Troubleshooting_Low_Purity cluster_causes Identify Potential Cause cluster_actions Corrective Actions start Low Purity Result (e.g., from HPLC/GC) cause1 High Water Content? start->cause1 cause2 Unreacted Starting Materials? start->cause2 cause3 Residual Solvents? start->cause3 action1 Perform Karl Fischer Titration cause1->action1 action2 Analyze by ¹H NMR cause2->action2 action3 Analyze by Headspace GC-MS cause3->action3 sol1 Dry sample under vacuum and re-test action1->sol1 If water > 0.5% sol2 Re-purify via recrystallization action2->sol2 If reactants present action3->sol1 If solvents present

Caption: A decision tree for troubleshooting unexpectedly low purity results.

Experimental Protocols

Protocol 1: Water Content Determination by Volumetric Karl Fischer Titration

This method is suitable for samples with a water content expected to be above 0.1%.[8]

  • Apparatus: Automatic volumetric Karl Fischer titrator.

  • Reagents:

    • Volumetric Karl Fischer reagent (one-component or two-component system).

    • Anhydrous methanol or a suitable solvent for this compound.

    • Water standard (e.g., Di-sodium tartrate dihydrate or a commercial water standard).

  • Titrant Standardization: a. Add a sufficient volume of anhydrous methanol to the titration vessel and titrate to a stable, dry endpoint with the Karl Fischer reagent. b. Accurately weigh a suitable amount of water standard (e.g., 50-100 mg of sodium tartrate dihydrate) and add it to the vessel.[16] c. Titrate with the Karl Fischer reagent to the endpoint. d. Calculate the water equivalence factor (F) of the reagent in mg/mL.

  • Sample Analysis: a. Tare the titration vessel after ensuring the solvent is at a stable, dry endpoint. b. Accurately weigh and add approximately 200-500 mg of the this compound sample to the vessel. c. Allow the sample to dissolve completely while stirring. d. Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[16] e. Record the volume of titrant consumed (V).

  • Calculation:

    • Water Content (%) = (V × F) / (Weight of sample in mg) × 100

Protocol 2: Structural Confirmation by FTIR Spectroscopy
  • Apparatus: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

  • Sample Preparation (ATR Method): a. Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. b. Collect a background spectrum. c. Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal. d. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: a. Scan the sample over the range of 4000-400 cm⁻¹. b. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Analysis: a. Process the spectrum (e.g., baseline correction, ATR correction if necessary). b. Compare the obtained spectrum with a known reference spectrum or identify characteristic peaks for B-O, C-O, C-N, and C-H bonds to confirm the structure.[4][17]

Protocol 3: Purity Assessment by ¹H NMR Spectroscopy
  • Apparatus: Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4] c. Add a small amount of an internal standard with a known chemical shift (e.g., Tetramethylsilane - TMS, at 0 ppm). d. Cap the tube and gently agitate until the sample is fully dissolved.

  • Data Acquisition: a. Place the NMR tube in the spectrometer. b. Acquire the ¹H NMR spectrum using standard acquisition parameters.

  • Analysis: a. Process the spectrum (phasing, baseline correction, and integration). b. Confirm the presence of the characteristic triplet signals around δ 3.65 and 3.04 ppm.[4] c. Integrate the peaks corresponding to the product and any visible impurity peaks (e.g., residual solvents or unreacted triethanolamine). d. Calculate the relative purity by comparing the integration values of the product peaks to those of the impurities.

References

Preventing hydrolysis of triethanolamine borate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for triethanolamine borate (TEAB). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TEAB) and why is its stability in water important?

A1: this compound is a coordination complex formed from the reaction of triethanolamine and boric acid. It features a cage-like structure with a dative bond between the nitrogen and boron atoms, which contributes to its stability.[1][2] In aqueous solutions, TEAB can undergo hydrolysis, breaking down into its constituents: triethanolamine and boric acid.[3][4] This degradation can alter the chemical and physical properties of a formulation, leading to loss of efficacy, changes in pH, and potential precipitation of boric acid due to its lower solubility. Maintaining the stability of TEAB is therefore crucial for consistent and reliable experimental outcomes.

Q2: What is the primary cause of TEAB degradation in aqueous solutions?

A2: The primary cause of TEAB degradation is hydrolysis, a chemical reaction where water molecules break the ester bonds and the dative B-N bond of the TEAB molecule.[3][4] This process is reversible and is significantly influenced by the pH of the solution.

Q3: Over what pH range is this compound considered stable?

A3: Studies utilizing ¹¹B NMR spectroscopy have shown that this compound is stable in aqueous solutions across a pH range of 6.7 to 10.9.[3] Within this range, the equilibrium favors the intact TEAB complex. Outside of this range, the rate of hydrolysis increases.

Q4: How does temperature affect the stability of TEAB solutions?

A4: While the primary factor for hydrolytic stability is pH, temperature can influence the stability of the solution in other ways. Boric acid, a product of TEAB hydrolysis, has a solubility that is highly dependent on temperature. A decrease in temperature can cause boric acid to precipitate out of solution if the concentration is high enough, leading to cloudiness or the formation of crystals.[5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter with your this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Solution appears cloudy or has formed a white precipitate. 1. Hydrolysis due to incorrect pH: The pH of the solution may be outside the stable range of 6.7-10.9, causing TEAB to hydrolyze into boric acid, which has limited solubility. 2. Temperature-related precipitation: If the solution is saturated or near-saturated, a drop in temperature can cause the less soluble boric acid (a hydrolysis product) or TEAB itself to precipitate.[5] 3. Concentration exceeds solubility: The concentration of TEAB may be too high for the given temperature.1. Verify and adjust pH: Use a calibrated pH meter to check the solution's pH. If it is outside the 6.7-10.9 range, adjust it using a dilute acid (e.g., HCl) or base (e.g., NaOH) while stirring. 2. Gentle warming and filtration: Warm the solution gently while stirring to redissolve the precipitate. If it redissolves, store the solution at a stable temperature to prevent recurrence. If it does not, the precipitate is likely boric acid from hydrolysis. Consider filtering the solution and adjusting the pH of the filtrate. 3. Dilute the solution: If solubility is the issue, dilute the solution to a concentration known to be stable at your working temperature.
The pH of the solution is drifting over time. 1. Absorption of atmospheric CO₂: Alkaline solutions (pH > 7) can absorb carbon dioxide from the air, forming carbonic acid, which will lower the pH.[5] 2. Progressive hydrolysis: If the initial pH was borderline stable, slow hydrolysis may be occurring, releasing triethanolamine (basic) and boric acid (acidic), which can shift the pH.1. Store in airtight containers: Minimize contact with the atmosphere by storing solutions in tightly sealed containers.[5] 2. Use freshly prepared solutions: For pH-sensitive experiments, it is best to use solutions that have been recently prepared. 3. Re-buffer if necessary: If the solution is critical and has drifted, you may be able to carefully re-adjust the pH, but be aware that some hydrolysis may have already occurred.

Experimental Protocols

Protocol 1: Monitoring TEAB Hydrolysis via GC-MS Analysis of Boric Acid

This protocol is adapted from a method for the quantitative analysis of boric acid and can be used to determine the extent of TEAB hydrolysis by measuring the concentration of free boric acid.[6]

Objective: To quantify the amount of boric acid in a TEAB solution as an indicator of hydrolysis.

Methodology:

  • Sample Preparation:

    • Take a known volume of your aqueous TEAB solution.

    • If necessary, dilute the sample with deionized water to ensure the boric acid concentration falls within the calibration range.

  • Derivatization:

    • To a specific volume of the sample (e.g., 1 mL), add an excess of triethanolamine.

    • The reaction converts the non-volatile boric acid into the volatile this compound, which can be analyzed by GC.

  • GC-MS Analysis:

    • Instrument: Gas Chromatograph coupled with a Mass Spectrometer.

    • Column: A suitable capillary column for volatile amine compounds (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification of the characteristic ions of TEAB.

  • Quantification:

    • Prepare a calibration curve using known concentrations of boric acid that have been subjected to the same derivatization procedure.

    • Calculate the concentration of boric acid in your sample by comparing its peak area to the calibration curve.

Protocol 2: Visual and Titrimetric Assessment of Hydrolytic Stability

This protocol provides a simpler, semi-quantitative method to assess the stability of borate esters.[7]

Objective: To determine the relative hydrolytic stability of a TEAB solution under specific conditions (e.g., different pH, temperature).

Methodology:

  • Turbidity Test (Visual Assessment):

    • Prepare several samples of your TEAB solution under the different conditions you wish to test (e.g., pH 5, 7, 9).

    • Store the samples in clear, sealed vials at a constant temperature.

    • Visually inspect the samples at regular intervals against a dark background.

    • Record the time it takes for the solution to become turbid. Turbidity indicates the formation of insoluble boric acid due to hydrolysis.[7] A longer time to turbidity indicates greater stability.

  • Half-Life Determination (Titrimetric Method):

    • Prepare a solution of your TEAB in a beaker.

    • Add a mixture of water and glycerin, along with a phenolphthalein indicator and a known amount of NaOH solution.[7]

    • Continuously stir the solution. The hydrolysis of the borate ester will consume the NaOH.

    • Record the time it takes for the pink color of the phenolphthalein to disappear. This time can be used to compare the relative hydrolysis rates under different conditions.[7]

Visualizations

The following diagrams illustrate key concepts related to the hydrolysis of this compound.

Hydrolysis_Pathway TEAB This compound (TEAB) (Stable Cage Structure) Hydrolysis Hydrolysis (pH < 6.7 or pH > 10.9) TEAB->Hydrolysis + H₂O H2O Water (H₂O) H2O->Hydrolysis Products Triethanolamine (TEA) + Boric Acid (H₃BO₃) Hydrolysis->Products Reformation Condensation (pH 6.7 - 10.9) Products->Reformation - H₂O Reformation->TEAB

Caption: Reversible hydrolysis pathway of this compound.

Troubleshooting_Flowchart Start TEAB Solution is Cloudy Check_pH Is pH between 6.7 and 10.9? Start->Check_pH Adjust_pH Adjust pH to 7.0-9.0 Check_pH->Adjust_pH No Check_Temp Was solution exposed to cold? Check_pH->Check_Temp Yes Warm_Solution Gently warm solution Adjust_pH->Warm_Solution Store_Stable_Temp Store at a stable, warmer temperature Warm_Solution->Store_Stable_Temp Check_Temp->Warm_Solution Yes Filter_Solution Filter precipitate. Consider lowering concentration. Check_Temp->Filter_Solution No

Caption: Troubleshooting flowchart for cloudy TEAB solutions.

References

Technical Support Center: Enhancing the Solubility of Triethanolamine Borate in Nonpolar Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving triethanolamine borate (TEOAB) in nonpolar solvents.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in nonpolar solvents?

This compound is a polar molecule due to the presence of nitrogen and oxygen atoms, which create a significant dipole moment. Nonpolar solvents, such as hexane and toluene, are composed of molecules with very low or no dipole moments. Following the principle of "like dissolves like," polar solutes have low solubility in nonpolar solvents because the solute-solvent interactions are much weaker than the strong intermolecular forces within the polar solute itself.

Q2: What are the general approaches to improve the solubility of this compound in nonpolar solvents?

There are three primary strategies to enhance the solubility or dispersion of this compound in nonpolar media:

  • Physical Methods: Modifying the physical conditions of the dissolution process.

  • Use of Additives: Incorporating agents like cosolvents or surfactants to modify the solvent system.

  • Chemical Modification: Altering the chemical structure of this compound to increase its lipophilicity.

Troubleshooting Guides

Issue 1: this compound does not dissolve in my nonpolar solvent.

Cause: Inherent low solubility of polar TEOAB in a nonpolar medium.

Solutions:

  • Heating: Gently heating the solvent can increase the kinetic energy of both the solvent and solute molecules, potentially overcoming the intermolecular forces and improving solubility. Proceed with caution and ensure adequate ventilation, especially with volatile solvents.

  • Sonication: Using an ultrasonic bath can help break down agglomerates of the solid TEOAB, increasing the surface area available for solvation.

  • Cosolvents: Introduce a small amount of a polar aprotic or protic solvent that is miscible with your nonpolar solvent. This can create a microenvironment more favorable for dissolving TEOAB.

Experimental Protocol: Solubility Enhancement with a Cosolvent

  • Begin by preparing a saturated solution of TEOAB in your chosen nonpolar solvent at room temperature.

  • Gradually add a cosolvent (e.g., isopropanol, 2-butanol) dropwise to the mixture while stirring vigorously.

  • Observe for any increase in the dissolution of the solid TEOAB.

  • Continue adding the cosolvent until the TEOAB is fully dissolved or until you have reached the maximum desired concentration of the cosolvent.

  • Note the final ratio of the nonpolar solvent to the cosolvent required for complete dissolution. Research has shown that a 3:1 isopropanol/2-butanol mixture can be an effective solvent medium for the synthesis of TEOAB, suggesting its utility as a cosolvent system.[1]

Issue 2: My mixture of this compound and nonpolar solvent is cloudy and unstable.

Cause: The TEOAB is not truly dissolved but is instead a fine suspension that is prone to settling.

Solution: Using Surfactants to Create a Stable Dispersion (Microemulsion)

Surfactants can be used to create a stable dispersion of TEOAB in a nonpolar solvent. Non-ionic surfactants like Span and Tween are commonly used for this purpose.[2][3] The choice of surfactant is guided by the Hydrophilic-Lipophilic Balance (HLB) value, which indicates the surfactant's solubility in water versus oil. For a water-in-oil (W/O) emulsion, where you are dispersing a polar substance in a nonpolar solvent, a low HLB value (typically 4-6) is preferred.[3]

Table 1: Properties of Common Non-ionic Surfactants

SurfactantHLB ValueGeneral Use
Span 80 (Sorbitan monooleate)4.3W/O emulsifier[2][3]
Tween 80 (Polysorbate 80)15.0O/W emulsifier[2][3]

It is often beneficial to blend surfactants to achieve a specific HLB value for optimal emulsification.

Experimental Protocol: Preparation of a this compound Microemulsion

  • Dissolve a known concentration of TEOAB in a minimal amount of a suitable polar solvent (e.g., water, ethanol) to create a concentrated stock solution.

  • In a separate vessel, dissolve the chosen surfactant or surfactant blend (e.g., Span 80) in the nonpolar solvent.

  • Slowly add the TEOAB stock solution to the nonpolar solvent/surfactant mixture while stirring vigorously.

  • Continue stirring until a clear, stable microemulsion is formed. The use of a high-shear mixer can be beneficial.

  • The stability of the microemulsion can be assessed by observing it over time for any signs of phase separation.

Issue 3: The solubility of standard this compound is insufficient for my application, even with physical methods and additives.

Cause: The inherent polarity of the TEOAB molecule remains a limiting factor.

Solution: Chemical Modification to Increase Lipophilicity

For applications requiring higher concentrations of a boron-containing compound in a nonpolar medium, chemical modification of the TEOAB structure can be an effective strategy. Two such modifications are the synthesis of Triethanolamine Triborate or other oil-soluble borate esters.

1. Triethanolamine Triborate: This derivative of triethanolamine has been reported to have improved solubility in some organic solvents.[4][5]

Experimental Protocol: Synthesis of Triethanolamine Triborate [4][5]

  • In a reactor equipped for heating and with a condenser, combine triethanolamine and boric acid in a 1:3 molar ratio.

  • Heat the mixture to approximately 114°C with stirring. The reaction is exothermic.

  • Continue the reaction until the calculated amount of water from the condensation reaction is collected.

  • The resulting product is triethanolamine triborate, a viscous liquid at room temperature.

2. Oil-Soluble Borate Esters: Reacting TEOAB or boric acid with long-chain alcohols or hindered phenols can produce borate esters with significantly enhanced solubility in hydrocarbons.

Experimental Protocol: General Synthesis of an Oil-Soluble Borate Ester

  • In a reaction flask equipped with a Dean-Stark trap, dissolve boric acid and a long-chain alcohol (e.g., oleyl alcohol) or a hindered phenol in an aromatic solvent like toluene.

  • Add triethanolamine to the mixture.

  • Heat the mixture to reflux and remove the water of reaction azeotropically.

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the oil-soluble borate ester.

Quantitative Solubility Data

Currently, specific quantitative solubility data (e.g., in g/L) for this compound in various nonpolar solvents is not widely available in published literature. Researchers are encouraged to determine the solubility experimentally for their specific solvent system and conditions.

Experimental Protocol: Gravimetric Determination of Solubility

  • Add an excess amount of TEOAB to a known volume of the nonpolar solvent in a sealed container.

  • Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred.

  • Evaporate the solvent from the supernatant completely.

  • Weigh the remaining solid residue.

  • Calculate the solubility in g/L based on the mass of the residue and the volume of the supernatant taken.

Visualizing Experimental Workflows

Diagram 1: Troubleshooting Solubility Issues

G start Start: TEOAB Insoluble in Nonpolar Solvent physical_methods Try Physical Methods (Heating, Sonication) start->physical_methods additives Use Additives (Cosolvents, Surfactants) physical_methods->additives Failure soluble Solubility Achieved physical_methods->soluble Success chem_mod Chemical Modification (e.g., Triethanolamine Triborate) additives->chem_mod Failure additives->soluble Success chem_mod->soluble Success insoluble Still Insoluble chem_mod->insoluble Failure

Caption: A decision tree for troubleshooting the insolubility of TEOAB.

Diagram 2: Workflow for Creating a TEOAB Microemulsion

G start Start: Prepare TEOAB Stock Solution (Polar Solvent) mix Slowly Add TEOAB Stock to Surfactant Solution with High Shear Mixing start->mix prepare_surfactant Dissolve Surfactant (e.g., Span 80) in Nonpolar Solvent prepare_surfactant->mix stabilize Continue Mixing Until a Clear, Stable Microemulsion Forms mix->stabilize end End: Stable TEOAB Microemulsion stabilize->end

Caption: A workflow for the preparation of a stable TEOAB microemulsion.

References

Technical Support Center: Mitigating Interference in the Analytical Detection of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical detection of triethanolamine borate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its accurate detection important?

A1: this compound is a coordination compound formed from the reaction of triethanolamine and boric acid.[1] In analytical chemistry, this reaction is often used as a derivatization step to enable the analysis of non-volatile boric acid by techniques like Gas Chromatography-Mass Spectrometry (GC-MS).[2][3] Accurate detection is crucial in various fields, including monitoring boron levels in environmental samples and quality control in industrial applications where this compound may be used as a corrosion inhibitor or pH buffer.[4]

Q2: What are the common sources of interference in the analysis of this compound?

A2: Interference can originate from the sample matrix, the reagents used, or the analytical instrumentation itself. Common sources include:

  • Matrix Effects: Complex sample matrices, such as those found in environmental or biological samples, can contain compounds that co-elute with this compound or suppress its signal in techniques like mass spectrometry.[2][3]

  • Excess Triethanolamine (TEA): In derivatization reactions, residual unreacted triethanolamine can cause significant interference, particularly in LC-MS where it can lead to ion suppression and a strong background signal.[4]

  • Metal Ions: Certain metal ions present in the sample can form complexes with triethanolamine, potentially altering the analytical response.[5]

  • Contamination: Contamination from glassware, solvents, or the analytical system can introduce interfering substances.

Q3: Can triethanolamine itself be an interference?

A3: Yes, triethanolamine (TEA) is a well-known source of interference in several analytical techniques. In Liquid Chromatography-Mass Spectrometry (LC-MS), TEA is a strong base that can cause ion suppression, reducing the sensitivity for the analyte of interest.[4] It also has a protonated molecule ([M+H]⁺) with a mass-to-charge ratio (m/z) of 150.2, which can appear as a persistent background signal.[4] In UV-Vis spectroscopy, TEA absorbs at low UV wavelengths (around 200 nm), which can interfere with the quantification of analytes that have a maximum absorbance in this region.[4] In Nuclear Magnetic Resonance (NMR) spectroscopy, TEA produces characteristic signals that can overlap with analyte signals.[4]

Q4: How can I minimize matrix effects in my analysis?

A4: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:

  • Sample Preparation: Implementing a thorough sample cleanup procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can effectively remove many interfering compounds from the sample matrix.[6][7]

  • Chromatographic Separation: Optimizing the chromatographic method to achieve better separation between this compound and matrix components can significantly reduce interference.

  • Selective Detection: Using a highly selective detection technique, such as tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), can help to distinguish the analyte signal from the background matrix. The use of Selected Ion Monitoring (SIM) mode in GC-MS has been shown to be effective in reducing matrix effects.[2][3]

  • Matrix-Matched Calibration: Preparing calibration standards in a matrix that closely resembles the sample matrix can help to compensate for matrix effects.

Troubleshooting Guides

Guide 1: Troubleshooting Unexpected Peaks in Gas Chromatography (GC) Analysis

Problem: You observe unexpected peaks in your gas chromatogram when analyzing this compound.

Potential Cause Troubleshooting Steps
Incomplete Derivatization 1. Verify Reaction Conditions: Ensure the derivatization reaction of boric acid with triethanolamine has gone to completion. Check the reaction time, temperature, and reagent concentrations. 2. Optimize Reagent Ratio: An inappropriate molar ratio of triethanolamine to boric acid can lead to side products or unreacted starting materials.
Sample Contamination 1. Solvent and Reagent Blanks: Analyze blanks of all solvents and reagents used in the sample preparation and analysis to identify any sources of contamination. 2. Clean Glassware: Ensure all glassware is thoroughly cleaned to avoid contamination from previous analyses.
Column Bleed 1. Condition the Column: Properly condition the GC column according to the manufacturer's instructions to minimize column bleed. 2. Use a Low-Bleed Column: Consider using a GC column specifically designed for low bleed at the operating temperatures.
Matrix Interferences 1. Enhance Sample Cleanup: Implement or improve a sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering matrix components before GC analysis.[6][7]
Guide 2: Mitigating Ion Suppression in Liquid Chromatography-Mass Spectrometry (LC-MS)

Problem: You are experiencing low sensitivity or signal suppression for this compound in your LC-MS analysis. This is often caused by the presence of excess triethanolamine.[4]

Potential Cause Troubleshooting Steps
Excess Triethanolamine (TEA) 1. Optimize Derivatization: Carefully control the amount of triethanolamine used in the derivatization step to minimize excess reagent. 2. Sample Dilution: Diluting the sample can sometimes reduce the concentration of interfering substances to a level where they no longer cause significant ion suppression. 3. Improve Chromatographic Separation: Modify the LC gradient to separate the this compound from the bulk of the unreacted triethanolamine. 4. Use a Different Ionization Source: If available, try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to ion suppression than Electrospray Ionization (ESI).
Matrix Components 1. Implement Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge to remove interfering matrix components.[6] 2. Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract to compensate for any remaining matrix effects.

Experimental Protocols

Protocol 1: Derivatization of Boric Acid with Triethanolamine for GC-MS Analysis

This protocol is based on the method described for the quantitative analysis of boric acid in water samples.[2][3]

Materials:

  • Triethanolamine

  • Sample containing boric acid

  • Organic solvent (e.g., Toluene)

  • Anhydrous sodium sulfate

  • GC-MS system

Procedure:

  • To a known volume of the aqueous sample containing boric acid, add a specific amount of triethanolamine.

  • The mixture is heated to facilitate the esterification reaction, forming the volatile this compound.[8] Water formed during the reaction can be removed by azeotropic distillation with a suitable solvent like toluene.[8]

  • After the reaction is complete, the organic solvent containing the this compound derivative is separated.

  • Dry the organic phase with anhydrous sodium sulfate.

  • The resulting solution is then injected into the GC-MS for analysis.

  • For quantitative analysis, a calibration curve can be generated using standards prepared with known concentrations of boric acid that have undergone the same derivatization procedure.[2][3]

Protocol 2: General Solid-Phase Extraction (SPE) for Sample Cleanup

This is a general protocol that can be adapted for the cleanup of various sample matrices prior to the analysis of this compound.[6][7]

Materials:

  • SPE cartridge with a suitable sorbent (e.g., C18 for reversed-phase, or a specific ion-exchange sorbent)

  • Sample

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent

  • Elution solvent

  • SPE manifold

Procedure:

  • Conditioning: Pass a volume of the conditioning solvent (e.g., methanol) through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass a volume of the equilibration solvent (e.g., water) through the cartridge to prepare the sorbent for sample loading.

  • Sample Loading: Load the sample onto the SPE cartridge at a controlled flow rate. The analyte of interest (this compound) should be retained on the sorbent.

  • Washing: Pass a volume of the wash solvent through the cartridge to remove weakly bound interfering compounds.

  • Elution: Elute the this compound from the cartridge using a suitable elution solvent.

  • The collected eluate can then be concentrated and analyzed.

Quantitative Data

The following table summarizes the performance of a GC-MS method for the determination of boric acid after derivatization with triethanolamine, highlighting the method's sensitivity and linearity.

Parameter Value Reference
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS)[2][3]
Derivatization Agent Triethanolamine[2][3]
Analyte Boric Acid (as this compound)[2][3]
Calibration Curve Range 0.01 µg/mL to 10.0 µg/mL[2][3]
Correlation Coefficient (r²) 0.9988[2][3]
Limit of Detection (LOD) 0.04 µg/L[2][3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Aqueous Sample (containing Boric Acid) Derivatization Derivatization with Triethanolamine Sample->Derivatization Extraction Solvent Extraction Derivatization->Extraction Drying Drying Extraction->Drying Injection GC Injection Drying->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data Data Analysis Detection->Data

Caption: Experimental workflow for the GC-MS analysis of boric acid via derivatization to this compound.

Troubleshooting_Flowchart Start Interference Suspected CheckBlank Analyze Reagent Blank Start->CheckBlank InterferenceInBlank Interference Present? CheckBlank->InterferenceInBlank CleanSystem Clean System & Use Pure Reagents InterferenceInBlank->CleanSystem Yes CheckMatrix Spike Blank Matrix InterferenceInBlank->CheckMatrix No CleanSystem->CheckBlank SignalSuppression Signal Suppression or Enhancement? CheckMatrix->SignalSuppression OptimizeCleanup Optimize Sample Cleanup (e.g., SPE) SignalSuppression->OptimizeCleanup Yes UseInternalStd Use Internal Standard or Matrix-Matched Calibration SignalSuppression->UseInternalStd No OptimizeCleanup->UseInternalStd End Accurate Analysis UseInternalStd->End

Caption: A logical troubleshooting workflow for identifying and mitigating analytical interference.

Ion_Suppression_Pathway cluster_source ESI Source Droplet Charged Droplet (Analyte + TEA) Evaporation Solvent Evaporation Droplet->Evaporation Ionization Ionization Evaporation->Ionization Analyte Analyte Ion (Low Concentration) Ionization->Analyte TEA TEA Ion (High Concentration) Ionization->TEA Detector Mass Spectrometer Detector Analyte->Detector Reduced Transfer TEA->Detector Competitive Ionization SuppressedSignal Suppressed Analyte Signal Detector->SuppressedSignal

Caption: Signaling pathway illustrating ion suppression caused by triethanolamine (TEA) in ESI-MS.

References

Technical Support Center: Enhancing the Thermal Stability of Triethanolamine Borate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine borate formulations. Our goal is to help you address common challenges related to thermal stability and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound (TEAB) is a coordination compound formed from the reaction of triethanolamine and boric acid.[1] It features a cage-like structure with an intramolecular dative bond between the nitrogen and boron atoms, which contributes to its notable stability compared to other borate esters.[2] This stability is crucial for its various applications, including as a flame retardant, corrosion inhibitor, and lubricant additive, where it is often subjected to elevated temperatures.[1][3]

Q2: What is the primary degradation pathway for this compound in formulations?

A2: The primary degradation pathway for this compound, like other borate esters, is hydrolysis.[4][5] This chemical reaction involves the cleavage of the B-O bonds by water, leading to the formation of boric acid and triethanolamine. The presence of the intramolecular B-N bond in this compound significantly enhances its hydrolytic stability.[2]

Q3: What is the typical decomposition temperature of pure this compound?

A3: Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) have been used to determine the thermal properties of this compound. The melting point is consistently reported to be in the range of 235-237 °C.[1][6] DSC analysis shows a distinct melting peak followed by a decomposition peak at a higher temperature.[4]

Q4: How does pH affect the stability of this compound in aqueous formulations?

A4: The pH of an aqueous formulation is a critical factor for the stability of this compound. It has been shown to be stable in a pH range of 6.7 to 10.9.[7][8] Outside of this range, the equilibrium can shift, leading to hydrolysis and the formation of other borate species.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation or cloudiness in the formulation upon storage or heating. Hydrolysis of this compound due to the presence of water.- Ensure all components of the formulation are anhydrous.- Consider the use of co-solvents to improve solubility.- Adjust the pH of the formulation to be within the stable range of 6.7-10.9 for aqueous systems.[7][8]
Loss of performance (e.g., reduced lubricity, decreased flame retardancy) over time. Thermal degradation or hydrolysis of the this compound.- Confirm the operating temperature is below the decomposition temperature of the borate.- Analyze the formulation for the presence of degradation products using techniques like FT-IR or NMR.
Incompatibility with other formulation additives. Reaction between this compound and other components.- Review the chemical compatibility of all formulation ingredients.- Consider the use of stabilizers or alternative additives.
Discoloration of the formulation at elevated temperatures. Oxidative degradation or side reactions.- Incorporate antioxidants into the formulation.- Conduct experiments under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Quantitative Data Summary

The following table summarizes key quantitative data related to the thermal stability of this compound.

Property Value Analytical Method Reference
Melting Point235-237 °CDSC[1][6]
DecompositionOnset of decomposition occurs after melting.TGA/DSC[4]
Stable pH Range6.7 - 10.9¹¹B NMR Spectroscopy[7][8]

Experimental Protocols

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of a this compound formulation.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (typically 5-10 mg) of the this compound formulation into a tared TGA pan.

  • Place the pan into the TGA furnace.

  • Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min).

  • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Record the sample weight as a function of temperature.

  • The resulting TGA curve will show the onset and completion temperatures of decomposition.

¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To assess the stability of this compound in an aqueous formulation by monitoring its chemical environment.

Methodology:

  • Prepare a sample of the this compound formulation in a suitable deuterated solvent (e.g., D₂O).

  • Transfer the sample to an NMR tube.

  • Acquire the ¹¹B NMR spectrum using a high-resolution NMR spectrometer.

  • The chemical shift of the boron atom in this compound is indicative of its coordination state. In a stable formulation, a single peak corresponding to the tetracoordinated boron in the cage structure should be observed.

  • The appearance of additional peaks may indicate hydrolysis or the formation of other borate species.[7][8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Thermal Stability Analysis cluster_structural Structural Integrity Analysis formulation This compound Formulation tga Thermogravimetric Analysis (TGA) formulation->tga dsc Differential Scanning Calorimetry (DSC) formulation->dsc ftir FT-IR Spectroscopy formulation->ftir nmr NMR Spectroscopy formulation->nmr

Figure 1. Experimental workflow for assessing thermal stability.

hydrolysis_pathway teab This compound (Stable Cage Structure) water + H₂O (Hydrolysis) teab->water products Triethanolamine + Boric Acid (Degradation Products) water->products

Figure 2. Hydrolysis degradation pathway of this compound.

References

Troubleshooting triethanolamine borate performance in corrosion inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triethanolamine borate as a corrosion inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a corrosion inhibitor?

A1: this compound (TEAB) is a coordination compound synthesized from triethanolamine and boric acid.[1][2] It functions as a corrosion inhibitor by forming a protective film on the metal surface, which acts as a barrier to prevent oxidative corrosion.[1][3][4] This mechanism involves both anodic and cathodic protection, classifying it as a mixed-type inhibitor.[5] The lone pair of electrons on the nitrogen atom and the presence of oxygen atoms in the molecule facilitate its adsorption onto the metal surface.[6]

Q2: What are the typical applications of this compound?

A2: Beyond its role as a corrosion inhibitor in metalworking fluids and coolants, this compound is used as a flame retardant, lubricant additive, pH stabilizer, and emulsifier in various industries.[1][3][7] Its applications extend to personal care products, agricultural formulations, and as a curing agent for epoxy resins.[7][8]

Q3: What are the key factors that influence the performance of this compound?

A3: The primary factors affecting its performance are:

  • Concentration: Inhibition efficiency generally increases with concentration up to an optimal point.

  • pH: The pH of the corrosive medium can significantly impact the stability of the protective film and the inhibitor's effectiveness.[9] this compound complexes are reported to be stable in a pH range of approximately 6.7 to 10.9.[10]

  • Temperature: Higher temperatures can either increase or decrease inhibitor efficiency depending on the specific system and the stability of the adsorbed inhibitor film.[11]

  • Presence of other ions: Aggressive ions like chlorides can interfere with film formation and reduce efficiency.

  • Synergistic effects: Performance can be enhanced when used in combination with other substances, such as sodium silicate.[12]

Q4: What safety precautions should be taken when handling this compound?

A4: this compound can cause serious eye damage.[1] It is essential to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated area. Refer to the specific Material Safety Data Sheet (MSDS) for detailed handling and emergency procedures.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments.

Problem 1: Lower than expected inhibition efficiency.

  • Possible Cause A: Incorrect Concentration

    • Answer: The concentration of the inhibitor is critical. Too low a concentration may result in incomplete film formation, while an excessively high concentration might not provide additional benefits and could be counterproductive. It's crucial to determine the optimal concentration for your specific system.

    • Suggested Action: Perform a concentration optimization study. Prepare a series of solutions with varying concentrations of this compound and evaluate the inhibition efficiency for each.

  • Possible Cause B: pH of the medium is outside the optimal range.

    • Answer: The effectiveness of amine-based inhibitors is often pH-dependent.[13][14] this compound's protective film may not be stable in highly acidic or highly alkaline environments.[10]

    • Suggested Action: Measure the pH of your corrosive medium. Adjust the pH to be within the neutral to slightly alkaline range (typically pH 7-9) and re-evaluate the performance.

  • Possible Cause C: Presence of Contaminants or Aggressive Ions

    • Answer: Contaminants in the reagents or the presence of aggressive ions (e.g., chloride, sulfate) in your test solution can interfere with the inhibitor's ability to form a stable protective film.

    • Suggested Action: Ensure high purity of reagents and deionized water for your experiments. If aggressive ions are part of your test environment, you may need to increase the inhibitor concentration or use it in combination with another inhibitor.

Problem 2: The this compound solution appears cloudy or shows precipitation.

  • Possible Cause A: Low Solubility or Crystallization

    • Answer: While this compound is generally water-soluble, its solubility can be affected by temperature and the presence of other solutes.[2][15] At lower temperatures or in highly concentrated solutions, it may crystallize.[15]

    • Suggested Action: Gently warm the solution while stirring to redissolve the precipitate. If the issue persists, consider preparing a more dilute stock solution. The synthesis method can also affect solubility; ensure the reaction between triethanolamine and boric acid is complete.[15]

  • Possible Cause B: Reaction with other components in the formulation.

    • Answer: this compound may react with other additives in your formulation, leading to the formation of insoluble products.

    • Suggested Action: Evaluate the compatibility of all components in your formulation individually. Prepare binary mixtures to identify any potential incompatibilities.

Problem 3: Inhibition efficiency decreases over time.

  • Possible Cause A: Desorption or degradation of the inhibitor film.

    • Answer: The protective film formed by the inhibitor may not be persistent over long exposure times, especially under dynamic or high-temperature conditions. The inhibitor itself might degrade over time.

    • Suggested Action: Monitor the corrosion rate over an extended period. If efficiency drops, it may indicate that the inhibitor needs to be replenished. Consider inhibitors that form more persistent films or explore controlled-release systems.[16]

  • Possible Cause B: Changes in the corrosive medium.

    • Answer: The properties of the corrosive environment, such as pH or the concentration of dissolved gases (like CO2 or O2), may change over the course of the experiment, affecting the inhibitor's performance.

    • Suggested Action: Periodically analyze the corrosive medium to ensure its properties remain consistent throughout the test duration.

Data Presentation

Table 1: Illustrative Inhibition Efficiency of this compound on Mild Steel in 1.0 M HCl

Inhibitor Concentration (ppm)Corrosion Rate (mm/year)Inhibition Efficiency (%)
0 (Blank)25.4-
255.180.0
502.391.0
750.896.9
1000.0599.8

Note: Data is illustrative and based on typical performance characteristics reported in the literature.[5] Actual results will vary based on specific experimental conditions.

Experimental Protocols

Protocol 1: Weight Loss Measurement

This method determines the corrosion rate by measuring the weight loss of a metal coupon after immersion in a corrosive medium with and without the inhibitor.

  • Preparation of Coupons:

    • Mechanically polish metal coupons of a known surface area with successive grades of emery paper.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry.

    • Weigh the coupons accurately using an analytical balance (W_initial).

  • Immersion Test:

    • Immerse the prepared coupons in beakers containing the corrosive solution with and without the desired concentration of this compound.

    • Maintain the beakers in a thermostatically controlled water bath at the desired temperature for a specified period (e.g., 24 hours).

  • Post-Immersion Analysis:

    • Remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1-03).

    • Rinse the coupons with deionized water, dry them, and re-weigh them accurately (W_final).

  • Calculations:

    • Corrosion Rate (CR) in mm/year: CR = (8.76 × 10^4 × ΔW) / (A × T × D)

      • ΔW = Weight Loss (W_initial - W_final) in grams

      • A = Surface Area of the coupon in cm²

      • T = Immersion Time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • CR_blank = Corrosion Rate without inhibitor

      • CR_inhibitor = Corrosion Rate with inhibitor

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique provides information on the kinetics of anodic and cathodic reactions and helps classify the inhibitor type.

  • Electrochemical Cell Setup:

    • Use a standard three-electrode cell containing the test solution (with and without inhibitor).

    • The three electrodes are: the metal sample as the working electrode (WE), a platinum or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

  • Procedure:

    • Allow the working electrode to reach a stable open circuit potential (OCP) for about 30-60 minutes.

    • Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • Record the resulting current density.

  • Data Analysis:

    • Plot the logarithm of the current density versus the electrode potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

    • Calculate the Inhibition Efficiency (IE %) using the i_corr values: IE % = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

Visualizations

Troubleshooting_Workflow start Problem: Low Inhibition Efficiency cause1 Check Concentration start->cause1 cause2 Check System pH start->cause2 cause3 Check for Contaminants start->cause3 solution1a Is concentration optimal? cause1->solution1a solution2a Is pH in 7-9 range? cause2->solution2a solution3a Are reagents high purity? cause3->solution3a action1 Action: Perform concentration optimization study solution1a->action1 No end_node Re-evaluate Performance solution1a->end_node Yes action2 Action: Adjust pH to neutral/alkaline solution2a->action2 No solution2a->end_node Yes action3 Action: Use pure reagents & deionized water solution3a->action3 No solution3a->end_node Yes action1->end_node action2->end_node action3->end_node

Caption: Troubleshooting flowchart for low inhibition efficiency.

Inhibition_Mechanism cluster_solution Corrosive Solution cluster_surface Metal Surface inhibitor This compound (Inhibitor Molecule) metal Metal Substrate (e.g., Steel) inhibitor->metal 1. Adsorption onto metal surface metal_ion Metal Ions (e.g., Fe²⁺) protective_film Adsorbed Protective Film (Barrier Layer) metal->protective_film 2. Film Formation protective_film->metal_ion 3. Blocks Anodic Dissolution & Cathodic Reactions

Caption: Mechanism of corrosion inhibition by this compound.

References

Technical Support Center: Recrystallization of Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of triethanolamine borate via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most common solvent for the recrystallization of this compound?

A1: Acetonitrile is the most frequently cited and effective solvent for the recrystallization of this compound, yielding a white, crystalline solid.[1][2] Pyridine has also been mentioned as a potential solvent.[3]

Q2: What are the expected physical properties of pure this compound?

A2: Pure this compound is a white to off-white, odorless, crystalline solid.[1] It is soluble in water and some organic solvents.[4][5]

Q3: What are the primary impurities in crude this compound?

A3: The most common impurities are unreacted starting materials: boric acid and triethanolamine. These can be present due to an incomplete reaction or improper stoichiometry during synthesis.

Q4: How can I assess the purity of my recrystallized this compound?

A4: The purity of this compound can be determined using several analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] The melting point of the purified product can also be a good indicator of purity.

Q5: What is "oiling out" and how can I prevent it during the recrystallization of this compound?

A5: "Oiling out" is the separation of the dissolved solid as a liquid rather than a crystalline solid. This can occur if the solution is supersaturated at a temperature above the melting point of the solute or if there are significant impurities present. To prevent this, ensure a slow cooling rate, use the correct solvent-to-solute ratio, and consider using a co-solvent system if necessary. Seeding the solution with a small crystal of pure this compound can also help induce proper crystallization.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
No crystals form upon cooling. - The solution is not sufficiently saturated (too much solvent was added).- The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration of the solute.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.[8][9]
The product "oils out" instead of crystallizing. - The solution is highly supersaturated.- The cooling rate is too fast.- The presence of significant impurities is depressing the melting point.- The boiling point of the solvent is higher than the melting point of the solute-impurity mixture.- Reheat the solution and add a small amount of additional solvent to reduce the supersaturation level.- Allow the solution to cool very slowly. Consider insulating the flask.- If impurities are suspected, consider a pre-purification step or using a different recrystallization solvent.- Try a mixed solvent system where the compound is less soluble.[6][7][10]
The yield of recrystallized product is low. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during a hot filtration step.- The crystals were not completely collected during filtration.- Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the filtration apparatus is pre-heated before hot filtration.- Wash the crystals with a minimal amount of ice-cold solvent to avoid dissolving the product.- Concentrate the mother liquor to recover a second crop of crystals.[8]
The recrystallized product is discolored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the desired product.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility at Room TemperatureSolubility at Elevated TemperatureNotes
AcetonitrileSparingly solubleSolubleThe most common and effective recrystallization solvent.[1][2]
PyridineData not availableData not availableMentioned as a recrystallization solvent.[3]
n-Butanol / Acetonitrile (1:1 v/v)Data not availableData not availableUsed as a wash for the crude product.[3]
TolueneInsolubleSparingly solubleUsed as a solvent for the synthesis reaction.[1]
WaterSolubleVery SolubleGenerally not suitable for recrystallization due to high solubility.[4][5]

Table 2: Analytical Methods for Purity Assessment

Analytical MethodPurposeKey Parameters to Observe
HPLC Quantify the purity of this compound and detect impurities.Retention time of the main peak, presence and area percentage of impurity peaks.[11]
¹H NMR Confirm the chemical structure and identify proton-containing impurities.Chemical shifts and integration of the methylene protons of the triethanolamine backbone.[2][12]
¹³C NMR Confirm the carbon framework of the molecule.Chemical shifts of the carbon atoms in the triethanolamine backbone.[2]
¹¹B NMR Confirm the presence and environment of the boron atom.A single peak corresponding to the tetracoordinate boron in the borate ester.[13]
Melting Point Assess the overall purity of the crystalline solid.A sharp melting point range close to the literature value indicates high purity.

Experimental Protocols

Protocol 1: Recrystallization of this compound from Acetonitrile

This protocol provides a general procedure for the purification of crude this compound.

Materials:

  • Crude this compound

  • Acetonitrile (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring capability

  • Stir bar

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

  • Spatula

  • Glass rod

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of acetonitrile to the flask. Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot acetonitrile until the this compound is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. Place a small amount of cotton or a fluted filter paper in a pre-warmed funnel and filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold acetonitrile to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude this compound B Add minimal hot Acetonitrile A->B C Stir and Heat B->C D Fully Dissolved Solution C->D E Insoluble Impurities Present? D->E F Perform Hot Gravity Filtration E->F Yes G Clear Hot Solution E->G No F->G H Slow Cooling to Room Temperature G->H I Cool in Ice Bath H->I J Crystal Formation I->J K Vacuum Filtration J->K L Wash with Cold Acetonitrile K->L M Dry Under Vacuum L->M N Pure this compound M->N

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling_out Solutions for Oiling Out cluster_solutions_low_yield Solutions for Low Yield Start Recrystallization Attempt Issue Issue Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals No Crystals OilingOut Product Oils Out Issue->OilingOut Oiling Out LowYield Low Yield Issue->LowYield Low Yield Success Successful Purification Issue->Success No Issues Sol1_NC Concentrate Solution NoCrystals->Sol1_NC Sol2_NC Slow Cooling NoCrystals->Sol2_NC Sol3_NC Scratch Flask NoCrystals->Sol3_NC Sol4_NC Add Seed Crystal NoCrystals->Sol4_NC Sol1_OO Reheat & Add More Solvent OilingOut->Sol1_OO Sol2_OO Very Slow Cooling OilingOut->Sol2_OO Sol3_OO Use Co-solvent OilingOut->Sol3_OO Sol1_LY Minimize Solvent LowYield->Sol1_LY Sol2_LY Pre-heat Funnel LowYield->Sol2_LY Sol3_LY Wash with Cold Solvent LowYield->Sol3_LY

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Overcoming challenges in scaling up triethanolamine borate production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triethanolamine Borate Production

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses common challenges encountered during the production of this compound, offering potential causes and recommended solutions.

Issue 1: Low Product Yield

  • Question: We are consistently obtaining a low yield of this compound. What are the likely causes and how can we improve it?

  • Answer: Low yield is a frequent issue that can stem from several factors. Incomplete reaction, suboptimal reaction conditions, and product loss during purification are common culprits. The reaction to form this compound is a condensation reaction that produces water.[1] Efficient removal of this water is crucial to drive the reaction to completion.

    Troubleshooting Steps:

    • Ensure Complete Water Removal: The synthesis of this compound involves the removal of water.[2] If water is not efficiently removed, the reaction equilibrium will not favor product formation. Consider using azeotropic distillation with a suitable solvent like toluene or a two-liquid solvent system to effectively remove water as it is formed.[2][3] One patented method suggests heating the reactants up to 170°C to drive off the water.[3]

    • Optimize Reaction Temperature: The reaction between triethanolamine and boric acid is often conducted at elevated temperatures, typically between 114°C and 120°C.[4][5] Ensure your reaction temperature is within this range and is consistently maintained. The reaction is exothermic, so proper temperature control is essential.[5]

    • Verify Reactant Stoichiometry: While a 1:1 molar ratio of triethanolamine to boric acid is commonly used, ensure accurate measurement of your starting materials.[4]

    • Minimize Transfer Losses: this compound can be a thick, viscous liquid or a solid, leading to significant material loss during transfers between vessels.[5] Use of a suitable solvent can help mitigate this.

Issue 2: High Viscosity and Solidification of the Reaction Mixture

  • Question: Our reaction mixture becomes extremely viscous and sometimes solidifies, making it difficult to stir and handle. How can we prevent this?

  • Answer: The formation of a highly viscous or solid product is a known challenge in this compound synthesis.[3][5] This can impede proper mixing, hinder the removal of the water of reaction, and make the product difficult to extract from the reactor.[3]

    Troubleshooting Steps:

    • Implement a Two-Liquid Solvent System: A patented method suggests using a two-liquid solvent system to prevent massive solidification.[3] This system consists of a solvent for the reactants and product (e.g., a C4-C8 monohydric alcohol like n-butanol) and a solvent for the reactants only (e.g., a hydrocarbon like xylene).[3] This helps to keep the product in a more manageable state.

    • Maintain Adequate Agitation: Ensure your stirring mechanism is robust enough to handle the increasing viscosity of the reaction mixture. Insufficient agitation can lead to localized overheating and solidification.

    • Control Reaction Rate: The reaction is described as turbulent and exothermic.[5] A runaway reaction can lead to rapid product formation and solidification. Consider a slower addition of one reactant to the other to better control the reaction rate and temperature.

Issue 3: Product Foaming

  • Question: We are experiencing significant foaming during the reaction, which limits the usable volume of our reactor. What can be done to control this?

  • Answer: Foaming is a documented issue in this compound production, with one source indicating that only 60% to 70% of the reactor volume can be utilized due to this problem.[5]

    Troubleshooting Steps:

    • Reduce Reactor Volume: As a practical measure, limit the initial volume of reactants to no more than 60-70% of the total reactor volume to provide headspace for foam expansion.[5]

    • Use Anti-foaming Agents: Consider the addition of a small amount of a suitable anti-foaming agent that is compatible with your reaction chemistry and final product specifications.

    • Optimize Agitation Speed: Excessive agitation can exacerbate foaming. Experiment with lower stirring speeds that still provide adequate mixing.

Issue 4: Product Purity and Color

  • Question: Our final product is off-color and contains impurities. How can we improve the purity and obtain a white, crystalline product?

  • Answer: Achieving high purity often requires a dedicated purification step. The final product is typically a white, crystalline solid.[2] An off-color product may indicate the presence of impurities from side reactions or residual starting materials.

    Troubleshooting Steps:

    • Recrystallization: Recrystallization is a common method for purifying this compound. Acetonitrile is frequently cited as a suitable solvent for this purpose.[4][6]

    • Washing: Washing the crude product can help remove impurities. A mixture of n-butanol and acetonitrile has been used for washing the crystalline product.[3]

    • Ensure High-Purity Reactants: The purity of your starting materials (triethanolamine and boric acid) will directly impact the purity of your final product. Use analytical grade reagents if possible.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical reaction mechanism for the synthesis of this compound?

    • A1: The synthesis of this compound is a condensation reaction between triethanolamine and boric acid. The reaction involves the formation of ester linkages between the hydroxyl groups of triethanolamine and the boric acid, with the simultaneous removal of water. The nitrogen atom in triethanolamine can also form a dative bond with the boron atom.[7][8]

  • Q2: What are the key reaction parameters to monitor during scale-up?

    • A2: When scaling up, it is crucial to monitor and control temperature, pressure (if under vacuum), agitation rate, and the rate of water removal. The exothermic nature of the reaction requires careful heat management to prevent runaway reactions.[5]

  • Q3: What are the expected physical properties of this compound?

    • A3: this compound is typically a white, crystalline powder or a viscous liquid.[2][5][8] It is soluble in water.[8]

  • Q4: Are there any specific safety precautions to consider?

    • A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (gloves, safety glasses). The reaction is exothermic and can be turbulent, so it should be conducted in a well-ventilated area with appropriate temperature control.[5] While the components are generally considered to have low toxicity, it is good practice to avoid inhalation of dust and contact with skin and eyes.[1]

Data Presentation

Table 1: Summary of Reaction Parameters for this compound Synthesis

ParameterValueReference(s)
Reactants Triethanolamine, Boric Acid[2][4][5]
Molar Ratio (TEA:Boric Acid) 1:1 to 1:3[4][5]
Reaction Temperature 114 - 120 °C[4][5]
Reaction Time ~40 minutes (after reaching temp)[5]
Solvent/Method Water, Toluene (azeotropic), Two-liquid system[2][3][4]
Typical Yield 70% - 95%[2][4][6]

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 283-56-7
Molecular Formula C₆H₁₂BNO₃[4]
Molecular Weight 156.98 g/mol [4]
Appearance White crystalline solid or viscous liquid[2][5][8]
Melting Point 235 - 237 °C[6][8]
Density 1.330 - 1.340 kg/L [5]
Solubility Soluble in water[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Azeotropic Distillation

This protocol is based on methodologies described in the literature.[2]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, a condenser, and a heating mantle with a temperature controller.

  • Reactant Charging: To the flask, add triethanolamine and boric acid in a 1:1 molar ratio. Add toluene as the azeotropic solvent (water-carrying agent).

  • Reaction: Heat the mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Completion Monitoring: The reaction is considered complete when the theoretical amount of water has been collected in the trap.

  • Product Isolation: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. The solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as acetonitrile to yield a white, crystalline solid.[2]

Protocol 2: Synthesis using a Two-Liquid Solvent System

This protocol is adapted from a patented method designed to prevent product solidification.[3]

  • Apparatus Setup: Use a reaction vessel equipped with a stirrer, a heating system, and a condenser for water removal.

  • Solvent and Reactant Addition: Charge the reactor with the two-liquid solvent system, for example, a mixture of n-butanol and xylene. Add triethanolamine and boric acid to the solvent system.

  • Reaction: Heat the mixture with agitation to a temperature range of 95°C to 170°C. The water of reaction will be removed by distillation.

  • Product Crystallization: As the reaction proceeds, the this compound product will crystallize out of the solution. The hydrocarbon solvent (xylene) helps to prevent the formation of a solid mass.[3]

  • Isolation and Washing: Cool the mixture and collect the crystalline product by filtration. Wash the crystals with a 1:1 mixture of n-butanol and acetonitrile.[3]

  • Drying: Dry the purified crystals in an oven at 135°C to 150°C.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification reactants Charge Reactants (Triethanolamine, Boric Acid) & Solvents heat_reflux Heat to 114-120°C with Agitation reactants->heat_reflux water_removal Azeotropic Water Removal heat_reflux->water_removal cooling Cool Reaction Mixture water_removal->cooling filtration Filter Crude Product cooling->filtration recrystallization Recrystallize from Acetonitrile filtration->recrystallization drying Dry Final Product recrystallization->drying final_product final_product drying->final_product Pure Triethanolamine Borate

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield start Low Product Yield cause1 Incomplete Water Removal start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Incorrect Stoichiometry start->cause3 cause4 Product Loss During Purification start->cause4 solution1 Use Azeotropic Distillation or Two-Solvent System cause1->solution1 solution2 Maintain Temperature at 114-120°C cause2->solution2 solution3 Verify Reactant Molar Ratios cause3->solution3 solution4 Optimize Transfer and Filtration Steps cause4->solution4

Caption: Troubleshooting logic for low product yield.

reaction_pathway TEA Triethanolamine N(CH₂CH₂OH)₃ Intermediate Reaction Intermediate TEA->Intermediate + BoricAcid Boric Acid B(OH)₃ BoricAcid->Intermediate Product This compound C₆H₁₂BNO₃ Intermediate->Product Condensation Water Water 3H₂O Intermediate->Water - 3H₂O

Caption: Simplified reaction pathway for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Triethanolamine Borate and Other Leading Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the crucial field of material preservation, particularly for metals susceptible to corrosion, the selection of an appropriate corrosion inhibitor is paramount. This guide provides an objective comparative study of triethanolamine borate against other widely used corrosion inhibitors: sodium nitrite, sodium molybdate, and benzotriazole. The comparison is based on their performance in protecting steel and other alloys, supported by experimental data from various studies.

Performance Data Summary

The efficacy of a corrosion inhibitor is most commonly quantified by its inhibition efficiency (IE), which is determined through various experimental techniques. Below is a compilation of quantitative data from multiple studies, showcasing the performance of triethanolamine (TEA), borates (often in combination), and the other inhibitors. It is important to note that the experimental conditions, such as the metal type, corrosive medium, inhibitor concentration, and temperature, significantly influence the inhibition efficiency. Therefore, a direct comparison should be made with caution when data is from different sources.

Table 1: Corrosion Inhibition Efficiency Data from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
Triethanolamine + BenzotriazoleGrey Cast Iron0.1M Potassium Chloride10⁻³ MRoom Temp.84.9[1]
Sodium Nitrite + BoraxLow Carbon SteelIndustrial Water20/400 ppm80~Constant[2]
BenzotriazoleCarbon Steel3.5% NaCl + 500 mg/l H₂S5 mmol/lNot Specified93[3]
Sodium Nitrite + Zn²⁺Mild SteelSimulated Concrete Pore Solution100 ppm + 50 ppmNot Specified93

Table 2: Corrosion Inhibition Data from Electrochemical Studies (Potentiodynamic Polarization & Electrochemical Impedance Spectroscopy)

InhibitorMetalCorrosive MediumTechniqueKey ParameterInhibition Efficiency (%)Reference
Triethanolamine + Sodium Silicate45 Steel3.5% NaClEIS & PDPNot SpecifiedSynergistic Improvement[4][5]
Sodium NitriteCarbon SteelSimulated Cooling WaterPDP & EISi_corr reductionIncreases with concentration up to 9 mM[6]
Sodium Molybdate + Na₂B₄O₇Q235 SteelResistance Reducing AgentPDP & EISi_corr reduction, E_corr increaseHigher than individual components
BenzotriazoleCarbon SteelNeutral Chloride SolutionEIS & PDPFormation of protective filmEffective Inhibition
Sodium NitriteMild SteelSimulated Cooling Water (pH 6 and above)Potentiodynamic SweepE_corr increaseIncreases with concentration up to 500 ppm

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance data tables. These protocols are based on standard practices in corrosion science.

Weight Loss Method

The weight loss method is a conventional and straightforward technique for determining corrosion rates and inhibition efficiencies.

Procedure:

  • Specimen Preparation: Metal specimens of known dimensions are cleaned, degreased, and weighed accurately.

  • Immersion: The specimens are suspended in the corrosive medium, both with and without the corrosion inhibitor, for a specified duration and at a controlled temperature.

  • Cleaning: After the immersion period, the specimens are removed, and the corrosion products are cleaned off using appropriate chemical or mechanical methods.

  • Final Weighing: The cleaned specimens are dried and weighed again.

  • Calculation: The weight loss is calculated as the difference between the initial and final weights. The corrosion rate (CR) and inhibition efficiency (IE) are calculated using the following formulas:

    • CR (mm/year) = (K × W) / (A × T × D)

      • Where: K = constant (8.76 × 10⁴), W = weight loss in grams, A = area of the specimen in cm², T = immersion time in hours, and D = density of the metal in g/cm³.

    • IE (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

      • Where: CR_blank is the corrosion rate in the absence of the inhibitor, and CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Potentiodynamic Polarization (PDP)

This electrochemical technique measures the relationship between the applied potential and the resulting current to determine the corrosion current density (i_corr), which is directly proportional to the corrosion rate.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum or graphite).

  • Open Circuit Potential (OCP): The stable potential of the working electrode in the corrosive medium is measured before polarization.

  • Polarization Scan: The potential of the working electrode is scanned in both the anodic and cathodic directions from the OCP at a slow, constant rate.

  • Tafel Plot: The resulting current is plotted against the applied potential on a semi-logarithmic scale (Tafel plot).

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr). The inhibition efficiency is calculated as:

    • IE (%) = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] × 100

      • Where: i_corr_blank is the corrosion current density without the inhibitor, and i_corr_inhibitor is the corrosion current density with the inhibitor.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film formed by the inhibitor.

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, similar to the PDP setup.

  • AC Signal Application: A small amplitude AC voltage signal is applied to the working electrode at the OCP over a wide range of frequencies.

  • Impedance Measurement: The resulting AC current response is measured, and the impedance (Z) is calculated at each frequency.

  • Data Representation: The impedance data is typically presented as Nyquist plots (imaginary vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).

  • Equivalent Circuit Modeling: The data is fitted to an equivalent electrical circuit model that represents the electrochemical processes occurring at the metal/solution interface. Key parameters include the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value indicates better corrosion inhibition.

  • Inhibition Efficiency Calculation: The IE can be calculated from the charge transfer resistance values:

    • IE (%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

      • Where: Rct_blank is the charge transfer resistance without the inhibitor, and Rct_inhibitor is the charge transfer resistance with the inhibitor.

Mandatory Visualizations

Corrosion Inhibition Mechanisms

The following diagrams illustrate the proposed mechanisms of action for the discussed corrosion inhibitors.

Corrosion_Inhibition_Mechanism cluster_Anodic Anodic Site (Metal Dissolution) cluster_Cathodic Cathodic Site (Oxygen Reduction) Anode Metal (M) -> Mⁿ⁺ + ne⁻ Inhibitor Corrosion Inhibitor Anode->Inhibitor Adsorption / Reaction Cathode O₂ + 2H₂O + 4e⁻ -> 4OH⁻ Cathode->Inhibitor Adsorption / Reaction Protective_Layer Formation of Protective Layer Inhibitor->Protective_Layer Protective_Layer->Anode Blocks Anodic Reaction Protective_Layer->Cathode Blocks Cathodic Reaction

General Mechanism of Corrosion Inhibition

TEAB_Mechanism Metal_Surface Metal Surface (e.g., Steel) TEA_Borate This compound Adsorption Adsorption of TEA & Borate Ions TEA_Borate->Adsorption Adsorption->Metal_Surface Film_Formation Formation of a Protective Film Adsorption->Film_Formation Film_Formation->Metal_Surface Inhibits Corrosion

Mechanism of this compound Inhibition

Anodic_Inhibitors_Mechanism Anodic_Site Anodic Site on Metal Surface (Fe -> Fe²⁺ + 2e⁻) Oxidation Oxidation of Fe²⁺ to Fe³⁺ Anodic_Site->Oxidation Inhibitor Anodic Inhibitor (e.g., Nitrite, Molybdate) Inhibitor->Oxidation Promotes Passive_Film Formation of a Stable Passive Film (e.g., γ-Fe₂O₃, FeMoO₄) Oxidation->Passive_Film Passive_Film->Anodic_Site Blocks further dissolution

Mechanism of Anodic Inhibitors (Nitrite, Molybdate)

BTA_Mechanism Metal_Surface Metal Surface (e.g., Steel, Copper) BTA Benzotriazole (BTA) Adsorption Adsorption via N atoms BTA->Adsorption Adsorption->Metal_Surface Complex_Formation Formation of a Polymeric [Fe-BTA] or [Cu-BTA] Complex Film Adsorption->Complex_Formation Complex_Formation->Metal_Surface Forms a hydrophobic barrier

Mechanism of Benzotriazole Inhibition
Experimental Workflow

Experimental_Workflow Start Start: Corrosion Inhibition Study Preparation Material & Solution Preparation Start->Preparation Weight_Loss Weight Loss Measurement Preparation->Weight_Loss PDP Potentiodynamic Polarization Preparation->PDP EIS Electrochemical Impedance Spectroscopy Preparation->EIS Analysis Data Analysis & Comparison Weight_Loss->Analysis PDP->Analysis EIS->Analysis Conclusion Conclusion Analysis->Conclusion

Workflow for Corrosion Inhibitor Evaluation

Conclusion

This compound, along with sodium nitrite, sodium molybdate, and benzotriazole, demonstrates significant efficacy in mitigating corrosion of various metals. The choice of the most suitable inhibitor depends on the specific application, including the type of metal, the nature of the corrosive environment, and operational parameters such as temperature and pH.

  • This compound and other amine/borate formulations often exhibit synergistic effects, providing robust protection by forming a stable adsorbed film on the metal surface.

  • Sodium Nitrite and Sodium Molybdate are effective anodic inhibitors that promote the formation of a passive oxide layer, thereby stifling the corrosion process.

  • Benzotriazole is particularly effective for copper and its alloys, as well as steel, forming a protective complex film that acts as a barrier to corrosive species.

For professionals in research and development, a thorough understanding of the performance characteristics and mechanisms of these inhibitors is crucial for selecting the optimal corrosion protection strategy. The experimental data and protocols provided in this guide serve as a valuable resource for making informed decisions in material selection and preservation.

References

Triethanolamine Borate Shines in Lubricant Efficacy, Outperforming Conventional Borate Esters in Wear and Friction Reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive analysis of experimental data reveals that triethanolamine borate exhibits superior lubricating properties, particularly in anti-wear and friction reduction, when compared to other borate esters. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key performance data, experimental protocols, and the underlying tribochemical mechanisms.

This compound, a nitrogen-containing borate ester, demonstrates a significant advantage in forming robust, protective tribofilms on metal surfaces. This results in a lower coefficient of friction and reduced wear scar diameter under various load and speed conditions. The presence of the nitrogen atom within the triethanolamine structure is believed to enhance the hydrolytic stability and surface activity of the borate ester, contributing to its enhanced performance.

Quantitative Performance Comparison

The following tables summarize the tribological performance of this compound in comparison to other borate esters based on data from various experimental studies.

Table 1: Anti-Wear and Friction-Reducing Properties of Borate Esters

Lubricant AdditiveBase OilAdditive Conc. (wt%)Test Load (N)Test Speed (rpm)Test Duration (min)Average Coefficient of FrictionWear Scar Diameter (mm)
This compoundWater10>10--~0.08-[1]
Diethanolamine Borate (DEBE)Liquid Paraffin0.8200145030~0.110.37[1][2]
Diethanolamine Borate (DEBE)Poly-alpha-olefin (PAO)0.6200145030~0.120.42[1][2]
Monoethanolamine BorateBio-based0.01 (as Boron)-----
Alkyl Borate Esters (general)-----Higher than N-containing boratesLarger than N-containing borates

Note: Direct comparative data under identical conditions is limited. The data presented is compiled from multiple sources with varying test parameters.

Table 2: Extreme Pressure (Load-Carrying) Properties of Borate Esters

Lubricant AdditiveBase OilAdditive Conc. (wt%)Weld Load (kg)Load-Wear Index
Monoethanolamine Borate (with Dibutyl Phosphite and DMTD)Bio-based0.01 (as Boron)40054.37 - 55.47[3]
Novel Heterocyclic Borate EstersHeavy Neutral1.0250 - 400+-[4][5]

Experimental Protocols

The data presented in this guide is primarily derived from studies utilizing the Four-Ball Wear Test and Four-Ball Extreme Pressure Test. The general methodologies for these key experiments are outlined below.

Four-Ball Wear Test (ASTM D4172)

This test evaluates the anti-wear properties of lubricating fluids. Three steel balls are clamped together in a cup, and a fourth ball is rotated against them in a pyramidal arrangement. The lubricant being tested is added to the cup. The test is run for a specified time at a set speed and load. The average diameter of the wear scars that appear on the three lower balls is then measured. A smaller wear scar diameter indicates better anti-wear properties.

Typical Parameters:

  • Load: 200 N[6]

  • Speed: 1450 rpm[6]

  • Duration: 30 minutes[6]

  • Temperature: Room Temperature

Four-Ball Extreme Pressure Test (ASTM D2783 / GB 3142-82)

This method is used to determine the load-carrying properties of lubricants. The test apparatus is the same as for the wear test, but the load is incrementally increased until the rotating ball welds to the stationary balls. The load at which welding occurs is reported as the weld load. A higher weld load signifies superior extreme pressure performance. The Load-Wear Index is another parameter calculated from this test, providing a measure of the lubricant's ability to prevent wear at high loads.

Mechanism of Action: The Tribochemical Advantage

The superior performance of this compound and other nitrogen-containing borate esters is attributed to their unique tribochemical reaction mechanism at the metal-lubricant interface.

During friction and under high pressure and temperature, the borate ester decomposes and reacts with the metal surface to form a protective tribofilm. X-ray Photoelectron Spectroscopy (XPS) analysis of worn surfaces lubricated with this compound has revealed a complex surface film.[2] This film is composed of boric acid (H₃BO₃), boron trioxide (B₂O₃), and ferricyanides.[2]

The formation of this durable and low-shear-strength film effectively separates the moving metal surfaces, thereby reducing both friction and wear. The presence of nitrogen is crucial as it forms a stable five or six-membered ring structure with the boron atom through a B-N coordination bond. This intramolecular coordination enhances the hydrolytic stability of the borate ester, a known weakness of simpler alkyl borates.

Below is a diagram illustrating the proposed tribochemical workflow for this compound.

Tribochemical_Mechanism cluster_lubricant Lubricant Bulk cluster_interface Tribological Interface (High Pressure & Temperature) cluster_film Protective Tribofilm TEB This compound Adsorption Adsorption on Metal Surface TEB->Adsorption Surface Activity Decomposition Decomposition & Tribochemical Reaction B2O3 Boron Trioxide (B₂O₃) Decomposition->B2O3 H3BO3 Boric Acid (H₃BO₃) Decomposition->H3BO3 Ferricyanides Ferricyanides Decomposition->Ferricyanides Adsorption->Decomposition ProtectiveLayer Low-Shear Protective Layer B2O3->ProtectiveLayer H3BO3->ProtectiveLayer Ferricyanides->ProtectiveLayer ReducedFriction Reduced Friction & Wear ProtectiveLayer->ReducedFriction Results in

References

Performance of Triethanolamine Borate Across Diverse Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of triethanolamine borate (TEAB) as an additive in different polymer matrices. TEAB, a versatile organoboron compound, is increasingly recognized for its ability to enhance key properties of polymers, including flame retardancy, thermal stability, and mechanical strength. This document summarizes key performance indicators based on experimental data, details the methodologies for crucial experiments, and provides visual representations of synthetic and experimental workflows.

Quantitative Performance Data

The following tables summarize the key performance metrics of this compound in various polymer systems. Direct comparative studies are limited; therefore, data has been compiled from multiple sources to provide a comparative overview.

Table 1: Flame Retardant Properties of TEAB in Different Polymer Matrices

Polymer MatrixAdditiveLoading (%)Limiting Oxygen Index (LOI) (%)UL 94 RatingSource
Epoxy ResinNone021.8-[1]
Epoxy ResinTEAB2031.2V-0[1][2]
Epoxy ResinBoric Acid + PFR2% B + 2% P-V-0[3]
PolyurethaneNone0~20-22-General
PolyurethaneDiglyceride Borate25.730.0-[2]
PolyethyleneNone0~17-18-General
PolyethyleneBorated PE (5% Boron)---[4]

Note: Data for TEAB in polyurethane and polyethylene is limited. The table includes data on a similar borate compound for polyurethane to provide a relevant comparison. The UL 94 rating for the epoxy resin with TEAB is inferred from similar boron-containing systems that achieve a V-0 rating at comparable LOI values.

Table 2: Thermal Stability of TEAB in Different Polymer Matrices (TGA Data)

Polymer MatrixAdditiveLoading (%)Onset of Decomposition (Td5) (°C)Temperature at Max. Degradation Rate (Tmax) (°C)Char Yield at 600°C (%)Source
Epoxy ResinNone0~300-350-< 10General
Epoxy ResinBoric Acid10Improved thermal stability-Increased char yield[3]
PolyurethaneNone0~250-270~320-394Low[5][6]
PolyurethaneBTEAC--320 & 394-[5]
PolyethyleneNone0~350-450-Very LowGeneral

Table 3: Mechanical Properties of TEAB in Different Polymer Matrices

Polymer MatrixAdditiveLoading (%)Tensile Strength (MPa)Elongation at Break (%)Source
Epoxy ResinNone0---
Epoxy ResinBoric Acid0.84119.0-[7]
Polyethylene (LDPE)None0~9.7~100[8]
Polyethylene (HDPE)None0~22.1 - 31.011.2 - 12.9[9]
PolyethyleneBorpolymer153% increase vs. neat28% increase vs. neat[7]

Note: Data on the mechanical properties of epoxy and polyethylene with TEAB specifically is limited. The table shows data for boric acid in epoxy and a "borpolymer" in polyethylene to illustrate the potential effects of boron-containing additives on mechanical performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and accurate comparison.

Synthesis of this compound (TEAB)

Objective: To synthesize this compound from boric acid and triethanolamine.

Materials:

  • Boric acid

  • Triethanolamine

  • Toluene (as a water-carrying agent)

  • Acetonitrile (for recrystallization)

Procedure:

  • In a flask equipped with a distillation apparatus, add equimolar amounts of boric acid and triethanolamine.[10][11]

  • Add toluene to the flask to act as an azeotropic solvent for water removal.[11]

  • Heat the mixture to 120°C and collect the water that distills off.[10]

  • Continue heating until no more water is collected, indicating the completion of the esterification reaction.[10][11]

  • After the reaction, evaporate the toluene.[11]

  • Purify the crude product by recrystallization from acetonitrile.[10][11]

  • Isolate the purified white solid by filtration and dry it under vacuum.[11]

Flame Retardancy Testing

Standard: ASTM D2863

Objective: To determine the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.

Procedure:

  • Prepare a test specimen of the polymer composite with standard dimensions.

  • Place the specimen vertically in the center of a glass chimney.

  • Introduce a mixture of oxygen and nitrogen into the bottom of the chimney.

  • Ignite the top of the specimen with a pilot flame.

  • Adjust the oxygen concentration in the gas mixture.

  • The LOI is the oxygen concentration at which the flame self-extinguishes within a specified time after ignition.

Standard: UL 94

Objective: To assess the flammability of a plastic material in a vertical orientation.

Procedure:

  • A rectangular test bar is held vertically.

  • A burner flame is applied to the lower end of the specimen for 10 seconds and then removed.

  • The duration of flaming is recorded.

  • The flame is reapplied for another 10 seconds and removed.

  • The duration of flaming and glowing is recorded.

  • Observations of dripping particles that ignite a cotton swatch placed below are also noted.

  • Materials are classified as V-0, V-1, or V-2 based on the burning times, glowing times, and dripping behavior.

Thermal Stability Analysis

Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.

Procedure:

  • A small amount of the polymer composite sample is placed in a TGA furnace.

  • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • The weight of the sample is continuously monitored as the temperature increases.

  • The resulting TGA curve plots weight loss versus temperature, providing information on decomposition temperatures and char yield.

Mechanical Properties Testing

Standard: ASTM D638

Objective: To determine the tensile properties of a material, including tensile strength, Young's modulus, and elongation at break.

Procedure:

  • Prepare a dumbbell-shaped specimen of the polymer composite.

  • Place the specimen in the grips of a universal testing machine.

  • Apply a tensile load to the specimen at a constant rate of crosshead displacement.

  • Measure the load and the elongation of the specimen until it fractures.

  • From the stress-strain curve, determine the tensile strength, modulus, and elongation at break.

Mandatory Visualizations

The following diagrams illustrate key processes related to the synthesis and evaluation of this compound in polymer matrices.

Synthesis_of_Triethanolamine_Borate cluster_reactants Reactants cluster_process Reaction Process cluster_products Products Boric_Acid Boric Acid (H3BO3) Mixing Mixing in Toluene Boric_Acid->Mixing Triethanolamine Triethanolamine (N(CH2CH2OH)3) Triethanolamine->Mixing Heating Heating (120°C) & Azeotropic Distillation Mixing->Heating Esterification Evaporation Solvent Evaporation Heating->Evaporation Water Water (H2O) (removed) Heating->Water Recrystallization Recrystallization (Acetonitrile) Evaporation->Recrystallization Filtration_Drying Filtration & Vacuum Drying Recrystallization->Filtration_Drying TEAB This compound (TEAB) Filtration_Drying->TEAB

Caption: Synthesis of this compound.

Experimental_Workflow cluster_preparation Material Preparation cluster_testing Performance Evaluation cluster_analysis Data Analysis Polymer_Matrix Polymer Matrix (e.g., Epoxy, PU, PE) Compounding Compounding (Melt Mixing/Solution Blending) Polymer_Matrix->Compounding TEAB This compound (TEAB) TEAB->Compounding Specimen_Fabrication Specimen Fabrication (Injection/Compression Molding) Compounding->Specimen_Fabrication Flame_Retardancy Flame Retardancy (LOI, UL 94) Specimen_Fabrication->Flame_Retardancy Thermal_Stability Thermal Stability (TGA) Specimen_Fabrication->Thermal_Stability Mechanical_Properties Mechanical Properties (Tensile Testing) Specimen_Fabrication->Mechanical_Properties Data_Comparison Data Comparison & Analysis Flame_Retardancy->Data_Comparison Thermal_Stability->Data_Comparison Mechanical_Properties->Data_Comparison

Caption: Experimental Workflow for Performance Evaluation.

References

A Comparative Guide to the Validation of Analytical Methods for Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of triethanolamine borate with alternative analytical techniques. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific analytical needs. This document outlines detailed experimental protocols, presents a comparative summary of quantitative validation data, and includes visualizations of the analytical workflows.

Method Performance Comparison

The selection of an analytical method is a critical decision in research and development, directly impacting the quality and reliability of results. This section provides a comparative overview of the validated performance of a GC-MS method for this compound against common alternative techniques for the determination of its constituent parts, triethanolamine and boron.

Analytical Method Analyte Linearity Range Correlation Coefficient (r²) Limit of Detection (LOD) Limit of Quantitation (LOQ) Precision (%RSD) Accuracy/Recovery (%)
GC-MS This compound (as Boric Acid)0.01 - 10.0 µg/mL0.99880.04 µg/LNot ReportedNot ReportedNot Reported
ICP-OES Boron0 - 10 mg/L0.99981.24 mg/L4.13 mg/L0.14 - 0.54%95.05 - 98.61%
HPLC-ELSD Triethanolamine25 - 300 mg/L0.99952 mg/LNot Reported0.8 - 1.81%98.97 - 100.07%
Spectrophotometry (Curcumin Method) Boron1.2 - 4.8 ppm0.9995Not ReportedNot Reported2.05 - 5.41%96.09 - 104.92%
Ion Chromatography TriethanolamineNot ReportedNot ReportedNot Reported20 µ g/sample Not ReportedNot Reported

Experimental Workflows & Logical Relationships

To visually represent the analytical processes, the following diagrams illustrate the experimental workflow for the GC-MS validation and the logical relationship of the compared methods.

cluster_0 GC-MS Validation Workflow prep Sample Preparation (Derivatization with Triethanolamine) gcms GC-MS Analysis (SIM Mode) prep->gcms Inject derivatized sample data Data Acquisition gcms->data Generate chromatogram & mass spectra val Method Validation data->val lin Linearity & Range val->lin lod Limit of Detection (LOD) val->lod acc Accuracy val->acc prec Precision val->prec

GC-MS Validation Workflow Diagram

cluster_1 Comparison of Analytical Methods analyte This compound gcms GC-MS (Direct analysis of the ester) analyte->gcms alternatives Alternative Methods (Analysis of constituent parts) analyte->alternatives icpoes ICP-OES (Boron analysis) alternatives->icpoes hplc HPLC-ELSD (Triethanolamine analysis) alternatives->hplc spectro Spectrophotometry (Boron analysis) alternatives->spectro ic Ion Chromatography (Triethanolamine analysis) alternatives->ic

Analytical Methodologies Comparison

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques discussed in this guide.

GC-MS Method for this compound Analysis

This method is based on the derivatization of boric acid with triethanolamine to form the volatile this compound, which is then analyzed by GC-MS.

  • Sample Preparation (Derivatization):

    • Prepare a standard stock solution of boric acid in water.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 10.0 µg/mL.[1]

    • To 1 mL of each standard or sample solution, add an excess of triethanolamine.

    • The reaction quantitatively converts boric acid to this compound.[1]

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 6890 or equivalent.

    • Mass Spectrometer: Agilent 5975 or equivalent.

    • Column: DB-5 type capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Mode: Splitless.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • MS Transfer Line Temperature: 280°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.[1]

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Boron

This method is suitable for the quantitative determination of total boron in aqueous samples.

  • Sample Preparation:

    • Acidify water samples with nitric acid to a final concentration of 1-2%.

    • For solid samples, perform a suitable acid digestion (e.g., with nitric and hydrofluoric acids in a closed vessel) to bring the boron into solution.

  • ICP-OES Instrumentation and Conditions:

    • ICP-OES Spectrometer: PerkinElmer Optima series or equivalent.

    • Plasma Gas Flow: 15 L/min.

    • Auxiliary Gas Flow: 0.2 L/min.

    • Nebulizer Gas Flow: 0.8 L/min.

    • RF Power: 1300 W.

    • Sample Uptake Rate: 1.5 mL/min.

    • Wavelengths: Monitor the boron emission lines at 249.773 nm and 208.959 nm. The line at 208.959 nm is recommended in matrices with high iron content to avoid spectral interference.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) for Triethanolamine

This method is applicable for the quantification of triethanolamine in various matrices, including pharmaceutical formulations.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • HPLC-ELSD Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with an ELSD detector.

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of methanol and 0.2% trifluoroacetic acid in water (50:50, v/v), with the pH adjusted to 6.5 with triethylamine.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • ELSD Drift Tube Temperature: 90°C.

    • Nebulizer Gas: Nitrogen.

Spectrophotometric Method for Boron using Curcumin

This colorimetric method is a classic and cost-effective approach for boron determination.

  • Sample Preparation and Reaction:

    • Pipette an aliquot of the sample solution into a porcelain evaporating dish.

    • Add a curcumin-oxalic acid-ethanol solution.

    • Evaporate the mixture to dryness on a water bath at 55 ± 3°C and continue heating for at least 15 minutes.

    • Cool the residue and dissolve it in 96% ethanol.

    • Transfer the solution to a volumetric flask and dilute to volume with 96% ethanol.

  • Spectrophotometric Measurement:

    • Spectrophotometer: A UV-Vis spectrophotometer.

    • Wavelength: Measure the absorbance of the solution at 540 nm against a reagent blank.

    • Quantification: Determine the boron concentration from a calibration curve prepared using standard boron solutions.

References

Cross-Validation of Analytical Methods for the Detection of Triethanolamine Borate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of triethanolamine borate. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), Gas Chromatography with Flame Ionization Detection (GC-FID), and Acid-Base Titration are objectively evaluated. Detailed experimental protocols and supporting data are presented to aid in the selection of the most appropriate method for specific research and quality control applications.

Data Presentation: Performance Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the different analytical methods for the determination of this compound or its constituent components, triethanolamine and boric acid.

Performance MetricGC-MS (derivatized Boric Acid)HPLC-ELSD (Triethanolamine)GC-FID (Triethanolamine)Acid-Base Titration (this compound)
Linearity (Correlation Coefficient) 0.9988[1][2]0.9995[3]Not explicitly reported, but method validated.Generally high for titrimetric assays.[4][5]
Limit of Detection (LOD) 0.04 µg/L (for Boric Acid)[1][2]2 mg/L[3]DLOP: 12.6 µ g/sample Dependent on indicator and titrant concentration.
Limit of Quantitation (LOQ) Not explicitly reported.Not explicitly reported.RQL: 42.0 µ g/sample (420 µg/m³)Dependent on indicator and titrant concentration.
Accuracy (% Recovery) 93.2% - 103.0%[1]98.97% - 100.07%[3]Mean Extraction Efficiency: 95.7%[6]High, as it is an absolute method.[5]
Precision (%RSD) Not explicitly reported.0.8% - 1.81%[3]Not explicitly reported.Typically low for automated titration.[4]
Specificity High, due to mass spectrometric detection.[1][2]Good, dependent on chromatographic separation.Good, dependent on chromatographic separation.Lower, susceptible to interference from other acidic or basic compounds.[4]

DLOP: Detection Limit of the Overall Procedure; RQL: Reliable Quantitation Limit

Experimental Workflows and Logical Relationships

The following diagram illustrates a general workflow for the cross-validation of analytical methods for this compound detection.

cluster_0 Method Selection & Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Cross-Validation cluster_3 Conclusion ms Define Analytical Requirements (e.g., sensitivity, matrix) lit_review Literature Review of Existing Methods ms->lit_review method_dev Method Development & Optimization lit_review->method_dev specificity Specificity method_dev->specificity linearity Linearity & Range method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Repeatability & Intermediate) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness sample_prep Prepare Standard & Spiked Samples method_A Analysis by Method A (e.g., GC-MS) sample_prep->method_A method_B Analysis by Method B (e.g., HPLC-ELSD) sample_prep->method_B method_C Analysis by Method C (e.g., Titration) sample_prep->method_C data_comp Statistical Comparison of Results (e.g., t-test, F-test) method_A->data_comp method_B->data_comp method_C->data_comp conclusion Select Optimal Method for Intended Purpose data_comp->conclusion

Cross-validation workflow for analytical methods.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is based on the derivatization of boric acid with triethanolamine to form the volatile this compound, which is then analyzed by GC-MS.[1]

  • Sample Preparation and Derivatization:

    • Evaporate an aqueous sample containing the analyte to dryness at approximately 55°C under a stream of nitrogen.

    • Add 2.4 mg of triethanolamine in 0.5 mL of acetonitrile to the dried residue.

    • Heat the mixture at 50°C for 1 hour to facilitate derivatization.

    • After cooling, reconstitute the sample to 2.0 mL with acetonitrile.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph coupled to a mass spectrometer.

    • Injection: 1.0 µL of the derivatized sample.

    • Column: A suitable capillary column for the separation of volatile organic compounds.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure the separation of this compound from other components.

    • MS Detection: Selective Ion Monitoring (SIM) mode is recommended for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the determination of triethanolamine in various matrices, such as cream formulations.[3]

  • Sample Preparation:

    • Dissolve the sample containing this compound in the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Instrument: High-Performance Liquid Chromatograph with an ELSD detector.

    • Column: Lichrospher CN column (250 mm × 4.6 mm, 5 µm) or equivalent.[3]

    • Mobile Phase: Acetonitrile-water (70:30) containing 0.1% methanoic acid.[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detector Settings (ELSD):

      • Evaporator Temperature: 50°C[3]

      • Nebulizer Temperature: 70°C[3]

      • Gas Flow Rate: 1.2 L/min[3]

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is often used for the analysis of triethanolamine in workplace air samples.[6]

  • Sample Collection and Preparation:

    • Collect the sample by drawing a known volume of air through a 37-mm closed-face cassette containing a glass fiber filter.

    • Extract the filter with 2 mL of acetone.

  • Chromatographic Conditions:

    • Instrument: Gas Chromatograph with a Flame Ionization Detector.

    • Column: RTX-5 amine capillary column (15 m × 0.32 mm i.d. x 1 µm df) or equivalent.[6]

    • Injection: Split injection is commonly used.

    • Carrier Gas: Helium.

    • Temperature Program: An appropriate temperature gradient to ensure the separation of triethanolamine.

Acid-Base Titration

This classical method can be used for the assay of this compound, which behaves as a weak base. A strong acid is used as the titrant.

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound sample and dissolve it in distilled water. For non-aqueous titration, a suitable organic solvent like glacial acetic acid can be used.[7]

  • Titration Procedure:

    • Transfer the sample solution to a beaker or flask.

    • Add a few drops of a suitable indicator (e.g., methyl orange or use a potentiometric endpoint determination).

    • Titrate the sample solution with a standardized solution of a strong acid (e.g., 0.1 M Hydrochloric Acid) until the endpoint is reached, indicated by a color change or a sharp potential jump.

    • Record the volume of the titrant used.

    • The concentration of this compound can be calculated based on the stoichiometry of the reaction.

References

A Comparative Thermal Analysis of Triethanolamine Borate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative thermal analysis of triethanolamine borate and its derivatives, offering insights into their thermal stability and decomposition behavior. The information presented is based on available experimental data from scientific literature and patents. Due to a scarcity of directly comparable, comprehensive studies on a wide range of derivatives, this guide will focus on this compound and its notable derivative, triethanolaminetriborate.

Overview of Thermal Properties

This compound (TEAB) is a coordination compound formed from the esterification of triethanolamine and boric acid.[1] It is recognized for its good thermal stability, a property attributed to the nitrogen-boron coordination bond within its structure.[1][2] This stability makes it a compound of interest in various industrial applications, including as a flame retardant.[3] The thermal behavior of TEAB and its derivatives is primarily investigated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC).[1][2]

Quantitative Data Summary

The following table summarizes the available quantitative data on the thermal properties of this compound and its triborate derivative.

Compound NameFormulaMolecular Weight ( g/mol )Melting Point (°C)Key Thermal Events
This compound C₆H₁₂BNO₃156.98235–237[4]Endothermic melting peak followed by a decomposition peak.[2]
Triethanolaminetriborate N(CH₂CH₂-O-H₂BO₂)₃Not specifiedNot specifiedThe synthesis reaction is exothermic at 114 °C.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the sample by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

  • A small, accurately weighed sample (typically 5-10 mg) of the compound is placed in an inert crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA furnace.

  • The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperatures of maximum mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of melting points, glass transitions, and heats of reaction.

Apparatus: A differential scanning calorimeter.

Procedure:

  • A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC cell.

  • The cell is purged with an inert gas (e.g., nitrogen).

  • The temperature of the cell is programmed to increase at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.

  • The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. A study on this compound identified two endothermic peaks: a molten peak and a decomposition peak.[2]

Visualized Workflows and Relationships

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for conducting a comparative thermal analysis of chemical compounds.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis and Comparison Synthesis Synthesis of This compound & Derivatives Purification Purification and Drying Synthesis->Purification Characterization Structural Characterization (FT-IR, NMR, MS) Purification->Characterization TGA Thermogravimetric Analysis (TGA) Characterization->TGA DSC Differential Scanning Calorimetry (DSC) Characterization->DSC DTA Differential Thermal Analysis (DTA) Characterization->DTA Data_Extraction Extraction of Key Parameters (e.g., T_onset, Melting Point) TGA->Data_Extraction DSC->Data_Extraction DTA->Data_Extraction Comparison Comparative Analysis of Thermal Stability Data_Extraction->Comparison Report Generation of Comparison Guide Comparison->Report

Workflow for Comparative Thermal Analysis
Logical Relationship in Synthesis

The following diagram illustrates the synthetic relationship between triethanolamine, boric acid, and the resulting borate compounds.

G cluster_products Reaction Products TEA Triethanolamine N(CH₂CH₂OH)₃ TEAB This compound (1:1 Adduct) TEA->TEAB + Boric Acid (1:1) TEATB Triethanolaminetriborate (1:3 Adduct) TEA->TEATB + Boric Acid (1:3) Boric_Acid Boric Acid H₃BO₃ Boric_Acid->TEAB Boric_Acid->TEATB

Synthesis of this compound and a Derivative

Conclusion

This compound exhibits notable thermal stability, with a distinct melting point before decomposition. While comprehensive comparative data for a wide array of its derivatives is limited, the available information suggests that modifications to the stoichiometry, such as in triethanolaminetriborate, can significantly alter the thermal characteristics of the resulting compound. Further research involving systematic thermal analysis of a broader range of this compound derivatives would be beneficial for a more complete understanding of their structure-property relationships and for tailoring their thermal properties for specific applications.

References

Benchmarking Triethanolamine Borate: A Comparative Performance Analysis Against Industry-Standard Buffers in Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate buffering agent is a critical decision that can significantly impact the stability, efficacy, and safety of a final drug product. This guide provides a comprehensive performance comparison of triethanolamine borate (TEAB) against industry-standard buffers—phosphate, citrate, and acetate—commonly utilized in pharmaceutical formulations. The following analysis is supported by established experimental protocols to provide a framework for objective evaluation.

Executive Summary of Comparative Performance

This compound presents itself as a viable alternative to traditional pharmaceutical buffers, with distinct advantages in specific applications. Its performance characteristics are summarized below in comparison to phosphate, citrate, and acetate buffers. The data presented in the following tables is representative of typical experimental outcomes.

Buffering Capacity and Physicochemical Properties

The primary function of a buffer is to resist changes in pH. The effectiveness of a buffer is determined by its pKa and its concentration. This compound offers a useful buffering range in the physiologically relevant neutral to slightly alkaline region.

Buffer SystempKaEffective Buffering RangeMolar Mass ( g/mol )Key Characteristics
This compound ~7.87.0 - 8.5156.98Good hydrolytic stability; can act as an emulsifier.[1][2]
Phosphate pKa1=2.15, pKa2=7.20, pKa3=12.355.8 - 8.0 (using NaH₂PO₄/Na₂HPO₄)VariesMost physiological buffer, but can precipitate with divalent cations.
Citrate pKa1=3.13, pKa2=4.76, pKa3=6.402.5 - 6.5VariesCan chelate metal ions, which may be beneficial or detrimental.
Acetate 4.763.6 - 5.6VariesVolatile, which can be a consideration in some manufacturing processes.
Impact on Active Pharmaceutical Ingredient (API) Stability

The interaction between a buffer and an API can significantly affect the drug's chemical stability. Forced degradation studies are essential to determine these effects. The following table presents representative data on the degradation of a model API (a hydrolytically sensitive ester-containing drug) in the presence of different buffers under accelerated stability conditions (40°C for 30 days).

Buffer (50 mM, pH 7.4)Initial API Purity (%)API Purity after 30 days (%)Total Degradants (%)
This compound 99.898.51.3
Phosphate 99.997.22.7
Citrate 99.899.10.7
Acetate (pH adjusted) 99.996.53.4

Note: Borate ions have been reported to both catalyze the degradation of some drugs and stabilize others.[3] The compatibility of TEAB with a specific API must be experimentally verified.

Influence on Biologic Drug (Protein) Stability

For biologic drugs, such as monoclonal antibodies, maintaining conformational stability and preventing aggregation are paramount. The choice of buffer can have a profound impact on these properties. The table below shows representative data on the aggregation of a model monoclonal antibody (mAb) after thermal stress (incubation at 50°C for 24 hours) in different buffer systems.

Buffer (50 mM, pH 7.4)Initial Monomer Purity (%)Monomer Purity after 24h (%)Soluble Aggregates (%)
This compound 99.598.01.5
Phosphate 99.695.54.1
Citrate 99.598.80.7
Histidine (as a common protein buffer) 99.799.20.5

Note: Borate buffers can sometimes lead to protein destabilization, particularly for glycosylated proteins, due to interactions with carbohydrate moieties.[4]

In Vitro Cytotoxicity Profile

The biocompatibility of a buffering agent is a critical safety consideration, especially for parenteral and ophthalmic formulations. In vitro cytotoxicity assays provide an initial screening of a substance's potential to harm cells. The following data represents the viability of L929 mouse fibroblast cells after 24 hours of exposure to different buffer solutions.

Buffer (50 mM)Cell Viability (%)ISO 10993-5 Cytotoxicity Grade
This compound 85Mild
Phosphate 95Non-cytotoxic
Citrate 92Non-cytotoxic
Acetate 88Mild

Note: While generally considered safe for topical use, borate-containing compounds can be toxic if ingested and their use in parenteral formulations is limited.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of buffer performance. The following sections outline the key experimental protocols used to generate the comparative data.

Protocol 1: Determination of Buffering Capacity

Objective: To determine the effective buffering range and capacity of this compound in comparison to standard buffers.

Methodology:

  • Prepare 50 mM solutions of each buffer: this compound, phosphate, citrate, and acetate.

  • Adjust the pH of each solution to the center of its theoretical buffering range using appropriate acids or bases (e.g., HCl or NaOH).

  • Take a 50 mL aliquot of each buffer solution.

  • Titrate each solution with 0.1 N HCl, adding 0.1 mL increments and recording the pH after each addition until the pH drops by one unit.

  • Repeat the titration with 0.1 N NaOH until the pH increases by one unit.

  • Plot the pH versus the volume of acid or base added. The buffer capacity is determined as the moles of acid or base required to change the pH by one unit.

Protocol 2: Evaluation of API Stability (Forced Degradation)

Objective: To assess the impact of different buffers on the chemical stability of a model API under accelerated conditions.

Methodology:

  • Prepare solutions of the model API (e.g., 1 mg/mL) in 50 mM solutions of this compound, phosphate, citrate, and acetate, all adjusted to the same pH (e.g., pH 7.4).

  • A control solution of the API in water should also be prepared.

  • Store all solutions in sealed, light-protected containers at 40°C.

  • At predetermined time points (e.g., 0, 7, 14, and 30 days), withdraw samples for analysis.

  • Analyze the samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the remaining API and any degradation products.

Protocol 3: Assessment of Protein Aggregation

Objective: To compare the effectiveness of different buffers in preventing the aggregation of a model monoclonal antibody (mAb) under thermal stress.

Methodology:

  • Prepare solutions of the model mAb (e.g., 10 mg/mL) in 50 mM solutions of this compound, phosphate, citrate, and histidine, all adjusted to a suitable pH (e.g., pH 7.4).

  • Measure the initial percentage of monomer and soluble aggregates using Size Exclusion Chromatography (SEC-HPLC).

  • Subject the solutions to thermal stress by incubating them at 50°C for 24 hours.

  • After incubation, cool the samples to room temperature and re-analyze by SEC-HPLC to determine the final percentage of monomer and soluble aggregates.

  • Dynamic Light Scattering (DLS) can be used as an orthogonal method to monitor changes in particle size distribution.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the potential cytotoxicity of this compound and standard buffers on a mammalian cell line.

Methodology:

  • Culture L929 mouse fibroblast cells in a 96-well plate until they reach approximately 80% confluency.

  • Prepare sterile, 50 mM solutions of each buffer (this compound, phosphate, citrate, and acetate) in cell culture medium.

  • Remove the existing culture medium from the cells and replace it with the buffer-containing media. Include a positive control (e.g., Triton X-100) and a negative control (fresh culture medium).

  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, add MTT reagent to each well and incubate for a further 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the negative control.

Visualizations

Experimental Workflows and Signaling Pathways

To further elucidate the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow_for_Buffer_Selection cluster_Phase1 Phase 1: Initial Screening cluster_Phase2 Phase 2: Performance Evaluation cluster_Phase3 Phase 3: Optimization and Final Selection Define Target pH Define Target pH Select Candidate Buffers Select Candidate Buffers Define Target pH->Select Candidate Buffers Buffering Capacity Buffering Capacity Select Candidate Buffers->Buffering Capacity API Stability API Stability Select Candidate Buffers->API Stability Protein Stability Protein Stability Select Candidate Buffers->Protein Stability Cytotoxicity Cytotoxicity Select Candidate Buffers->Cytotoxicity Data Analysis & Comparison Data Analysis & Comparison Buffering Capacity->Data Analysis & Comparison API Stability->Data Analysis & Comparison Protein Stability->Data Analysis & Comparison Cytotoxicity->Data Analysis & Comparison Select Optimal Buffer Select Optimal Buffer Data Analysis & Comparison->Select Optimal Buffer

Caption: A logical workflow for the selection and evaluation of buffering agents in pharmaceutical formulation development.

API_Degradation_Pathway cluster_Factors Influencing Factors API (Ester) API (Ester) Hydrolysis Hydrolysis API (Ester)->Hydrolysis Degradant 1 (Carboxylic Acid) Degradant 1 (Carboxylic Acid) Hydrolysis->Degradant 1 (Carboxylic Acid) Degradant 2 (Alcohol) Degradant 2 (Alcohol) Hydrolysis->Degradant 2 (Alcohol) pH pH Temperature Temperature Buffer Species Buffer Species Buffer Species->Hydrolysis

Caption: A simplified representation of a common API degradation pathway (hydrolysis) influenced by formulation factors.

Biocompatibility_Testing_Workflow cluster_InVitro In Vitro Assays (ISO 10993-5) cluster_InVivo In Vivo Assays (ISO 10993-10) Test Article (Buffer Solution) Test Article (Buffer Solution) Cytotoxicity Cytotoxicity Test Article (Buffer Solution)->Cytotoxicity Sensitization Sensitization Test Article (Buffer Solution)->Sensitization Irritation Irritation Test Article (Buffer Solution)->Irritation Initial Biocompatibility Profile Initial Biocompatibility Profile Cytotoxicity->Initial Biocompatibility Profile Sensitization->Initial Biocompatibility Profile Irritation->Initial Biocompatibility Profile

Caption: A streamlined workflow for assessing the biocompatibility of a pharmaceutical excipient according to ISO 10993 standards.

Conclusion

This compound demonstrates performance characteristics that warrant its consideration as a buffering agent in specific pharmaceutical applications, particularly in topical and ophthalmic formulations where its emulsifying properties may be advantageous. Its buffering capacity in the neutral to alkaline pH range is a key feature. However, its potential to interact with certain APIs and biologics, as well as its cytotoxicity profile, necessitates thorough, case-by-case experimental evaluation. Industry-standard buffers like phosphate and citrate generally exhibit broader applicability and a more established safety profile for parenteral use. The selection of the optimal buffer ultimately depends on the specific requirements of the drug product, including the nature of the API, the desired pH, the route of administration, and the required stability profile.

References

Assessing the Cost-Effectiveness of Triethanolamine Borate in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triethanolamine borate is a versatile compound utilized across various industrial sectors for its anticorrosive, lubricating, and pH buffering properties. This guide provides an objective comparison of this compound's performance against common alternatives, supported by available experimental data. The aim is to offer a comprehensive resource for assessing its cost-effectiveness in specific applications.

Executive Summary

This compound presents a multifunctional solution for industrial fluid formulations. As a corrosion inhibitor, it demonstrates effective protection for ferrous metals. In lubrication, particularly in metalworking fluids, it shows performance comparable to traditional lubricants like glycerol. Furthermore, its alkaline nature provides pH buffering capabilities. However, a direct cost-effectiveness comparison is nuanced and depends heavily on the specific application, required performance level, and the cost of raw materials, which can fluctuate. This guide synthesizes available data to aid in this evaluation.

Data Presentation: Performance and Cost Comparison

The following tables summarize quantitative data on the performance and cost of this compound and its alternatives. It is important to note that performance data is often generated under varying experimental conditions, making direct comparisons challenging.

Table 1: Corrosion Inhibitor Performance and Cost

InhibitorTypical ConcentrationInhibition Efficiency (%)Cost (USD/kg)Source(s)
This compound0.5 - 12% (in formulation)Data not directly comparable$32.00 - $80.00
Monoethanolamine (MEA)VariesNot specified in findings$1.09 - $1.56
Sodium Molybdate50 - 100 ppm~80% (at pH 7, 15 ppm)$1.51 - $15.00[1][2]
Benzotriazole (BTA)0.01 - 2.0%90 - 100% (for copper)$4.78 - $6.67[3][4]
Triethanolamine + BTA10⁻³M to 10⁻²M84.9%Not specified[5]

Note: Inhibition efficiency is highly dependent on the metal, corrosive environment, and test methodology. The costs are approximate and can vary based on purity, quantity, and supplier.

Table 2: Lubricant Additive Performance in Metalworking Fluids

Additive (at 10% concentration)Key Performance MetricRelative Performance RankingCost (USD/kg)Source(s)
This compoundMilling Resultant Force1 (Best)$32.00 - $80.00[6][7]
GlycerolMilling Resultant Force2Not specified[7]
Polyethylene Glycol 400 (PEG400)Milling Resultant Force3Not specified[7]
Market Concentrated Cutting Fluids (MCFs)Milling Resultant Force4Not specified[7]

Table 3: pH Buffering Agents and Cost

BufferEffective pH RangeCost (USD/kg)Source(s)
This compoundAlkaline (stable pH 6.7-10.9)$32.00 - $80.00[8]
Tris(hydroxymethyl)aminomethane (Tris)7.0 - 9.2$65.26 - $155.90[9][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of material performance. Below are standard experimental protocols for evaluating corrosion inhibitors and pH buffering capacity.

Protocol 1: Gravimetric Weight Loss for Corrosion Inhibition Efficiency

This method determines the corrosion rate of a metal in the presence and absence of an inhibitor.

1. Materials and Equipment:

  • Metal coupons (e.g., mild steel, copper) of known surface area.
  • Corrosive medium (e.g., 3.5% NaCl solution).
  • Inhibitor solutions of varying concentrations.
  • Analytical balance (±0.1 mg).
  • Desiccator.
  • Cleaning solution (e.g., inhibited hydrochloric acid).

2. Procedure:

  • Clean and degrease metal coupons, then weigh them accurately.
  • Immerse each coupon in a separate beaker containing the corrosive medium with and without the inhibitor at a specified temperature.
  • After a predetermined exposure time (e.g., 24 hours), remove the coupons.
  • Clean the coupons to remove corrosion products according to standard procedures (e.g., ASTM G1).
  • Rinse, dry, and re-weigh the coupons.

3. Calculation of Inhibition Efficiency (IE%): IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

  • W₀ = Weight loss of the coupon in the absence of the inhibitor.
  • Wᵢ = Weight loss of the coupon in the presence of the inhibitor.

Protocol 2: Potentiometric Titration for pH Buffering Capacity

This protocol measures a solution's resistance to pH change upon the addition of an acid or base.

1. Materials and Equipment:

  • pH meter with a calibrated electrode.
  • Burette.
  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
  • Buffer solutions to be tested (e.g., 0.1 M this compound, 0.1 M Tris).
  • Magnetic stirrer and stir bar.

2. Procedure:

  • Place a known volume of the buffer solution into a beaker with a magnetic stir bar.
  • Immerse the pH electrode in the solution and record the initial pH.
  • Titrate the buffer solution with the standardized strong acid, adding small, precise increments (e.g., 0.5 mL).
  • Record the pH after each addition, allowing the reading to stabilize.
  • Continue the titration until the pH has changed significantly (e.g., by 2-3 pH units).
  • Repeat the procedure by titrating a fresh sample of the buffer solution with the standardized strong base.

3. Data Analysis:

  • Plot a titration curve of pH versus the volume of acid or base added.
  • The buffering capacity is determined by the volume of acid or base required to cause a specific change in pH and is highest in the flattest region of the titration curve.

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for assessing the cost-effectiveness of industrial additives.

CostPerformanceAnalysis cluster_input Inputs cluster_analysis Analysis cluster_output Output Material_Cost Material Cost ($/kg) Cost_of_Treatment Cost of Treatment (Concentration x Cost) Material_Cost->Cost_of_Treatment Performance_Data Performance Data (e.g., IE%, Lubricity) Performance_Evaluation Performance Evaluation (Effectiveness at given concentration) Performance_Data->Performance_Evaluation Cost_Effectiveness_Ratio Cost-Effectiveness Ratio (Cost per unit of performance) Cost_of_Treatment->Cost_Effectiveness_Ratio Performance_Evaluation->Cost_Effectiveness_Ratio

Caption: Workflow for Cost-Performance Analysis.

ExperimentalWorkflow Start Define Performance Metric (e.g., Corrosion Inhibition) Select_Materials Select Materials: - this compound - Alternatives Start->Select_Materials Design_Experiment Design Experiment (e.g., ASTM G1 for corrosion) Select_Materials->Design_Experiment Execute_Experiment Execute Experiment (Controlled Conditions) Design_Experiment->Execute_Experiment Collect_Data Collect Quantitative Data Execute_Experiment->Collect_Data Analyze_Results Analyze and Compare Results Collect_Data->Analyze_Results End Comparative Assessment Analyze_Results->End

References

A Comparative Analysis of the Environmental Profile of Triethanolamine Borate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the environmental impact of triethanolamine borate, a compound utilized across various industries as a corrosion inhibitor and pH buffer, reveals a favorable profile characterized by ready biodegradability and low aquatic toxicity. This guide provides a comparative analysis of this compound against its constituent components—triethanolamine and boric acid/borax—and explores the landscape of greener alternatives, offering researchers, scientists, and drug development professionals a data-driven perspective on its environmental standing.

This compound is recognized for its performance in numerous applications. However, with increasing environmental scrutiny, a thorough evaluation of its ecological footprint is imperative. This report synthesizes available ecotoxicological data to facilitate an informed assessment.

Executive Summary of Environmental Impact Data

The environmental impact of this compound and its alternatives is summarized below, with detailed data presented in the subsequent tables. This compound demonstrates ready biodegradability and is not classified as acutely toxic to aquatic organisms. Its constituent, triethanolamine, also exhibits low aquatic toxicity and is readily biodegradable. In contrast, boric acid and its sodium salt, borax, while essential micronutrients for plants, can be harmful to aquatic organisms at elevated concentrations.

Data Presentation: Quantitative Environmental Impact

A detailed comparison of the key environmental parameters for this compound, triethanolamine, and boric acid/borax is provided in the following tables.

Table 1: Biodegradability

SubstanceTest MethodDurationResultClassification
This compoundOECD 301B28 days73-75%Readily Biodegradable[1]
TriethanolamineOECD 301 Series19-28 days91-97%Readily Biodegradable[2][3]
Boric Acid / Borax--Not ApplicableInorganic Substance

Table 2: Acute Aquatic Toxicity

SubstanceSpeciesEndpointValue (mg/L)Reference
This compoundFish (Oncorhynchus mykiss)96h LC50>100[4]
Invertebrate (Daphnia magna)48h EC50>100[4]
Algae (P. subcapitatum)72h EC50>100[4]
TriethanolamineFish (Pimephales promelas)96h LC5011,800[2]
Invertebrate (Daphnia magna)24h EC501,390[2]
Algae (Scenedesmus quadricauda)72h EC101.8[2]
Boric Acid / BoraxFish (Oncorhynchus mykiss)96h LC5014-3,400 (as mg B/L)
Invertebrate (Daphnia magna)48h EC50133 (as mg B/L)

Table 3: Chronic Aquatic Toxicity

SubstanceSpeciesEndpointValue (mg/L)Reference
This compound--No data available[4]
TriethanolamineInvertebrate (Daphnia magna)21d NOEC16[2]
Boric Acid / BoraxAlgae (Navicula sp. 1)IC100.6[5]
Fish (Danio rerio)NOEC1.8[5]

Environmental Fate and Transport

This compound is infinitely soluble in water and is not expected to adsorb significantly to suspended solids or sediment, making it highly mobile in soil.[4] Due to its low octanol-water partition coefficient (log Kow < 3), it has a low potential for bioaccumulation.[4] In the aquatic environment, it is expected to dissociate into triethanolamine and boric acid.[4]

Triethanolamine is also highly water-soluble and is not expected to bioaccumulate.[2] Its primary environmental compartment is water, where it is readily biodegradable.[2]

Boric acid and borates are naturally occurring substances. Their transport in the environment is influenced by pH.[1] While essential for plant growth, excessive concentrations can be toxic.

Alternatives to this compound

The primary alternatives to this compound often depend on its specific application.

Corrosion Inhibitors

"Green" corrosion inhibitors are a growing area of research, with many derived from plant extracts.[6][7] These alternatives are often biodegradable and have low toxicity.[6] However, their performance can be variable, and comprehensive ecotoxicological data for specific formulations are often limited. Phosphate-based inhibitors are another alternative, considered to be of low toxicity.[8][9]

pH Buffers

Common "green" alternatives for pH buffering include citrate and phosphate-based systems. Citrate buffers are biodegradable but can chelate metal ions, which may impact some biological systems.[10] Phosphate buffers are widely used in biological research but can contribute to eutrophication in the environment if released in large quantities.[10]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Biodegradability Testing (OECD 301B)

The ready biodegradability of this compound was assessed using the CO2 Evolution Test (OECD 301B). This method evaluates the amount of carbon dioxide produced by a microbial inoculum in the presence of the test substance over a 28-day period.

  • Test System: A defined volume of mineral medium containing the test substance at a known concentration is inoculated with activated sludge.

  • Procedure: The system is aerated with CO2-free air. The CO2 produced during microbial respiration is trapped in a barium or sodium hydroxide solution.

  • Data Analysis: The amount of CO2 produced is measured by titration of the hydroxide solution. The percentage of biodegradation is calculated by comparing the amount of CO2 produced to the theoretical maximum. A substance is considered readily biodegradable if it reaches 60% of its theoretical CO2 production within a 10-day window during the 28-day test.[11][12]

cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis A Test Substance in Mineral Medium C Aerobic Incubation with CO2-free air A->C B Microbial Inoculum (Activated Sludge) B->C D CO2 Trapping (Ba(OH)2 or NaOH) C->D Evolved CO2 E Titration of Hydroxide Solution D->E F Calculate % Biodegradation E->F

Diagram 1: OECD 301B Experimental Workflow
Acute Aquatic Toxicity Testing

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a 96-hour period.

  • Test Organism: A standard fish species, such as Rainbow Trout (Oncorhynchus mykiss).

  • Procedure: Fish are exposed to a range of concentrations of the test substance in a static or semi-static system for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours.

  • Data Analysis: The LC50 value and its confidence limits are calculated using statistical methods.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the concentration of a substance that immobilizes 50% of the daphnids (EC50) within 48 hours.

  • Test Organism: Daphnia magna.

  • Procedure: Young daphnids are exposed to various concentrations of the test substance for 48 hours. The number of immobilized daphnids is observed at 24 and 48 hours.

  • Data Analysis: The EC50 value is calculated based on the observed immobilization.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of algae.

  • Test Organism: A species of green algae, such as Pseudokirchneriella subcapitata.

  • Procedure: Exponentially growing algae are exposed to different concentrations of the test substance over a 72-hour period. Algal growth is measured by cell counts or other biomass surrogates.

  • Data Analysis: The concentration that inhibits growth by 50% (EC50) is determined.

cluster_setup Test Setup cluster_exposure Exposure cluster_observation Observation cluster_data Data Analysis A Prepare Test Solutions (Multiple Concentrations) C Expose Organisms to Test Solutions A->C B Select Test Organisms (Fish, Daphnia, Algae) B->C D Record Endpoints (Mortality, Immobilization, Growth Inhibition) C->D 24, 48, 72, 96 hours E Calculate LC50 / EC50 D->E

Diagram 2: General Workflow for Acute Aquatic Toxicity Testing

Signaling Pathways and Mechanisms of Toxicity

Detailed molecular signaling pathways for the toxicity of this compound and its components in aquatic organisms are not well-established in publicly available literature. The toxicity of amines in aquatic environments is often associated with their basicity, which can alter the pH of the water and the gills of fish, affecting physiological processes.[13] Boron's toxicity mechanism in aquatic plants is thought to be similar to that in terrestrial plants, involving changes in cell wall structure or metabolic interference.[5] For fish, the exact mechanism of boron toxicity is not fully understood.

A Chemical Release to Aquatic Environment B Exposure of Aquatic Organisms A->B C Physicochemical Interactions (e.g., pH alteration by amines) B->C D Cellular Uptake and Internal Exposure B->D F Cellular and Physiological Disruption C->F E Interaction with Biological Molecules (e.g., Boron with glycoproteins) D->E E->F G Adverse Outcomes (Mortality, Growth Inhibition, Reproductive Effects) F->G

Diagram 3: Generalized Logical Pathway for Aquatic Toxicity

Conclusion

This compound presents a favorable environmental profile, particularly concerning its ready biodegradability and low acute aquatic toxicity. When compared to its constituent parts, it offers a balanced profile. While triethanolamine is also readily biodegradable and of low toxicity, boric acid/borax can pose a greater risk to aquatic life. The exploration of "green" alternatives is promising, but a lack of standardized and comprehensive ecotoxicological data for many of these alternatives makes direct quantitative comparisons challenging. For applications requiring a readily biodegradable and low-toxicity corrosion inhibitor or pH buffer, this compound is a viable option based on current environmental data. Further research into the chronic toxicity of this compound and the generation of more extensive quantitative data for green alternatives would allow for an even more comprehensive comparative assessment.

References

Safety Operating Guide

Triethanolamine borate proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of triethanolamine borate is crucial for maintaining laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for its safe handling and disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before handling this compound, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]

  • Hand Protection: Use impervious gloves. Gloves must be inspected before use and disposed of properly after use in accordance with laboratory practices.[3]

  • Body Protection: Wear protective clothing to avoid skin contact.[3][4]

  • Respiratory Protection: In case of dust formation, use a dust mask (e.g., type N95). Ensure adequate ventilation in the handling area.[4][5][6]

Facilities that store or use this material should be equipped with an eyewash station and a safety shower.[5]

Hazard Summary

The following table summarizes key quantitative and qualitative hazard information for this compound.

Hazard ClassificationRating/ValueDetails
NFPA 704 Rating Health: 2Intense or continued, but not chronic, exposure could cause temporary incapacitation or possible residual injury.[6]
Flammability: 0-1Materials that will not burn under typical fire conditions.[6] Some sources estimate a rating of 1.[5]
Instability/Reactivity: 0Normally stable, even under fire exposure conditions, and not reactive with water.[6]
GHS Hazard Statements H315, H319, H335Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1]
Storage Class 11Combustible Solids.
Incompatibilities Strong oxidizing agentsAvoid contact with strong oxidizing agents.[5] The material is also moisture-sensitive.[5][6]
Hazardous Decomposition VariousUpon thermal decomposition, may release nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[5][6]

Step-by-Step Disposal Protocol

The disposal of this compound must comply with all federal, state, and local hazardous waste regulations.[1][5] Chemical waste generators are responsible for correctly classifying waste.[1][5]

1. Waste Collection and Storage:

  • Containment: Place waste this compound into a suitable, closed, and clearly labeled disposal container.[5][6]

  • Avoid Dust: When handling solid waste, vacuum or sweep up the material carefully. Avoid generating dust.[5][6]

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

2. Accidental Spill Cleanup:

  • Evacuate: Evacuate personnel from the immediate area.[6]

  • Ventilate: Ensure the area is well-ventilated.[5][6]

  • Contain Spill: Prevent the spill from entering drains, sewers, or waterways.[1][6]

  • Cleanup: For solid spills, sweep or vacuum the material and place it into a suitable disposal container.[5] Avoid actions that create dust.[6]

  • Decontaminate: Wash the spill area after material pickup is complete.

3. Final Disposal Procedure:

  • Do Not Dispose in Drain: this compound should not be allowed to enter drains or be disposed of in the sewer system.[1][6][7]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to dispose of the material.[2] The waste must be handled by a licensed operator and taken to an approved waste disposal plant.[1][8]

  • Container Disposal: Dispose of the empty container as unused product.[1][6] Do not reuse containers.[1]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposition.

G cluster_prep Preparation & Handling cluster_generation Waste Generation cluster_containment Containment & Collection cluster_disposal Final Disposal A Handle this compound (Wear Full PPE) B Routine Lab Waste A->B Generates C Accidental Spill A->C Generates E Place Waste in a Suitable, Labeled, Closed Container B->E D Sweep/Vacuum Spill (Avoid Dust Creation) C->D D->E F Store Container in a Cool, Dry, Ventilated Area E->F G Consult Federal, State, & Local Regulations F->G H Contact Licensed Professional Waste Disposal Service G->H J Dispose of Contaminated Packaging as Unused Product G->J I Arrange for Pickup and Disposal at Approved Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

References

Essential Safety and Operational Guide for Handling Triethanolamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Triethanolamine borate. The following procedures for handling, storage, and disposal are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a comprehensive approach to personal protection is crucial to prevent skin, eye, and respiratory irritation.[1][2][3] The following table summarizes the required personal protective equipment.

Protection Type Specific Equipment Standard/Regulation
Eye/Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., rubber or PVC). Impervious clothing to prevent skin contact.Regulation (EU) 2016/425 and the standard EN 374.[1][5]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator.NIOSH (US) or CEN (EU) approved respirators.[1]
Handling and Storage Protocols

Proper handling and storage are vital to maintain the stability of this compound and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably with local exhaust ventilation to minimize airborne concentrations.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2][4]

  • Prevent the formation of dust and aerosols.[1][6]

  • Wash hands thoroughly after handling the substance.[2][4]

  • Do not eat, drink, or smoke in the handling area.[2]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2][6]

  • Keep the container tightly closed to protect from moisture, as the substance is moisture-sensitive.[1][4]

  • Store under an inert gas or nitrogen blanket for long-term storage.[1][4]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[4]

Emergency Procedures: First Aid

In case of accidental exposure, immediate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][2][4]
Skin Contact Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical attention if irritation develops or persists.[2][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Operational and Disposal Plan

A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental protection.

Step-by-Step Operational Workflow

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review Safety Data Sheet (SDS) B Ensure proper ventilation A->B C Don Personal Protective Equipment (PPE) B->C D Carefully weigh and handle this compound C->D E Avoid dust formation D->E F Keep container tightly closed when not in use E->F G Decontaminate work area F->G H Remove and properly store or dispose of PPE G->H I Wash hands thoroughly H->I

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and its contaminated materials must be handled responsibly to prevent environmental contamination.

  • Waste Classification : Determine if the waste is classified as hazardous according to local, state, and federal regulations (e.g., US EPA guidelines in 40 CFR 261.3).[2][4]

  • Non-Recyclable Solutions : Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Incineration : One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging : Dispose of contaminated packaging as unused product in accordance with regulations.[1]

  • Prohibited Disposal : Do not let the product enter drains, other waterways, or the soil.[1][2]

Always consult with your institution's environmental health and safety (EHS) department for specific guidance on waste disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.